Technical Documentation Center

5-Bromo-2-methyl-3-nitroaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-2-methyl-3-nitroaniline
  • CAS: 864550-40-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-methyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of the aromatic compound 5-Bromo-2-methyl-3-nitroaniline....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the aromatic compound 5-Bromo-2-methyl-3-nitroaniline. It is a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical characteristics. This document includes a summary of its known quantitative data, detailed experimental protocols for the determination of key properties, and a proposed synthetic pathway. The guide also features a logical workflow for its synthesis, visualized using Graphviz to facilitate understanding of the process.

Introduction

5-Bromo-2-methyl-3-nitroaniline is a substituted aromatic amine containing bromo, methyl, and nitro functional groups. These substituents significantly influence its electronic properties, reactivity, and potential biological activity. A thorough understanding of its physicochemical properties is crucial for its application in chemical synthesis, materials science, and as a potential scaffold in medicinal chemistry. The nitro group, being a strong electron-withdrawing group, and the bromine atom, a halogen with specific electronic and steric effects, combined with the electron-donating methyl group and the amino group, create a unique chemical entity with potential for diverse applications.

Physicochemical Properties

A summary of the available and predicted physicochemical data for 5-Bromo-2-methyl-3-nitroaniline is presented in the tables below. It is important to note that while some experimental data is available, many properties are computationally predicted and should be verified experimentally for critical applications.

General and Physical Properties
PropertyValueSource
Molecular Formula C₇H₇BrN₂O₂PubChem[1]
Molecular Weight 231.05 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich[2]
Boiling Point 348.0 ± 37.0 °C at 760 mmHg (Predicted)Sigma-Aldrich
Melting Point Data not available
Solubility and Partitioning
PropertyValueSource
Solubility Data not available
logP (Octanol/Water) 2.1 (Predicted)PubChem[1]
Acidity and Basicity
PropertyValueSource
pKa Data not available

Synthesis

A plausible synthetic route for 5-Bromo-2-methyl-3-nitroaniline involves the bromination of 2-methyl-3-nitroaniline. The directing effects of the amino and methyl groups (ortho-, para-directing) and the nitro group (meta-directing) on the aromatic ring will influence the regioselectivity of the bromination reaction.

Proposed Synthetic Pathway

The synthesis can be logically structured as a two-step process starting from a readily available precursor.

Synthesis_Workflow Start Start: 2-Methylaniline (o-Toluidine) Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate Intermediate: 2-Methyl-3-nitroaniline Nitration->Intermediate Bromination Bromination (Br₂, Solvent) Intermediate->Bromination Product Final Product: 5-Bromo-2-methyl-3-nitroaniline Bromination->Product

References

Exploratory

5-Bromo-2-methyl-3-nitroaniline IUPAC name and synonyms

An In-depth Technical Guide on 5-Bromo-2-methyl-3-nitroaniline For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical compound 5-Bromo-2-met...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-Bromo-2-methyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 5-Bromo-2-methyl-3-nitroaniline, including its nomenclature, synonyms, and key physicochemical properties.

Nomenclature

The internationally recognized IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 5-bromo-2-methyl-3-nitroaniline .

Synonyms

This compound is also known by several other names and identifiers, which are crucial for comprehensive literature and database searches. These include:

  • 5-bromo-2-methyl-3-nitrobenzenamine

  • 2-Amino-4-bromo-6-nitrotoluene

  • 5-Bromo-2-methyl-3-nitro-phenylamine

  • Benzenamine, 5-bromo-2-methyl-3-nitro-

  • CAS Number: 864550-40-3

  • EC Number: 832-643-5

Physicochemical Properties

A summary of the key quantitative data for 5-Bromo-2-methyl-3-nitroaniline is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C7H7BrN2O2PubChem
Molecular Weight 231.05 g/mol PubChem
Boiling Point 348.0 ± 37.0 °C at 760 mmHgSigma-Aldrich
Physical Form SolidSigma-Aldrich
Purity 97%Sigma-Aldrich
Storage Temperature 4°C, protect from lightSigma-Aldrich

Experimental Protocols and Signaling Pathways

Foundational

An In-depth Technical Guide to 2-Amino-4-bromo-6-nitrotoluene: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-Amino-4-bromo-6-nitrotoluene, a key chemical intermediate with significant applications in medic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-bromo-6-nitrotoluene, a key chemical intermediate with significant applications in medicinal chemistry and organic synthesis. This document details its chemical structure, physicochemical properties, synthetic protocols, and its role as a precursor in the development of targeted therapeutics.

Chemical Identity and Structure

2-Amino-4-bromo-6-nitrotoluene, also known by its IUPAC name 4-bromo-2-methyl-6-nitroaniline, is an aromatic organic compound. Its structure is characterized by a toluene backbone substituted with an amino group, a bromine atom, and a nitro group at positions 2, 4, and 6, respectively.

The molecular formula for this compound is C₇H₇BrN₂O₂. The presence of electron-withdrawing (nitro and bromo) and electron-donating (amino and methyl) groups on the benzene ring makes it a versatile building block in organic synthesis.

Molecular Structure:

Caption: Chemical structure of 2-Amino-4-bromo-6-nitrotoluene.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and identifying properties of 2-Amino-4-bromo-6-nitrotoluene is presented in the table below.

PropertyValueReference
IUPAC Name 4-bromo-2-methyl-6-nitroaniline[1]
Synonyms 2-Amino-4-bromo-6-nitrotoluene, 4-Bromo-6-nitro-o-toluidine, 4-Bromo-2-methyl-6-nitrobenzenamine[1]
CAS Number 77811-44-0[2]
Molecular Formula C₇H₇BrN₂O₂[2]
Molecular Weight 231.05 g/mol [2]
Appearance Solid[2]
Melting Point 143-147 °C[2]
SMILES Cc1cc(Br)cc(c1N)--INVALID-LINK--=O[2]
InChI 1S/C7H7BrN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3[2]
InChIKey ZXFVKFUXKFPUQJ-UHFFFAOYSA-N[2]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-Amino-4-bromo-6-nitrotoluene was not found in peer-reviewed journals, a plausible synthetic route can be derived from patent literature and procedures for analogous compounds. The most common approach involves the bromination of a substituted nitrotoluene.

Proposed Synthesis of 2-Amino-4-bromo-6-nitrotoluene:

A potential synthesis pathway for 2-Amino-4-bromo-6-nitrotoluene is outlined below. This protocol is based on the bromination of 2-methyl-6-nitroaniline.

Caption: Proposed synthetic workflow for 2-Amino-4-bromo-6-nitrotoluene.

Detailed Methodology:

  • Dissolution: Dissolve 2-methyl-6-nitroaniline in a suitable solvent such as acetonitrile.

  • Bromination: To the solution, add N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out at an elevated temperature.

  • Reaction: Reflux the reaction mixture for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

  • Extraction and Washing: The residue is dissolved in an organic solvent like dichloromethane and washed sequentially with an aqueous solution of a weak base (e.g., sodium bicarbonate) and brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 2-Amino-4-bromo-6-nitrotoluene.

Applications in Drug Development

2-Amino-4-bromo-6-nitrotoluene serves as a critical building block in the synthesis of various pharmaceutical compounds, particularly in the development of kinase inhibitors and other targeted therapies.

Precursor for Casein Kinase 2 (CK2) Inhibitors

This compound is a key intermediate in the synthesis of inhibitors targeting Casein Kinase 2 (CK2). CK2 is a serine/threonine kinase that is often overexpressed in a variety of human cancers and is implicated in cell growth, proliferation, and survival.[3][4] Inhibition of CK2 is a promising strategy for cancer therapy. While specific IC₅₀ values for inhibitors directly synthesized from 2-Amino-4-bromo-6-nitrotoluene were not found in the searched literature, related polybrominated benzimidazoles and benzotriazoles have shown potent CK2 inhibition with IC₅₀ values in the nanomolar to low micromolar range.[5][6]

G cluster_synthesis Role in CK2 Inhibitor Synthesis start 2-Amino-4-bromo-6-nitrotoluene intermediate Multi-step Synthesis start->intermediate Precursor product Potent CK2 Inhibitors intermediate->product Yields target Casein Kinase 2 (CK2) product->target Targets effect Inhibition of Cancer Cell Proliferation target->effect Regulates

Caption: Role of 2-Amino-4-bromo-6-nitrotoluene in CK2 inhibitor synthesis.

Intermediate for Telmisartan-Glitazone Hybrid Analogs

2-Amino-4-bromo-6-nitrotoluene is also utilized in the synthesis of novel telmisartan-glitazone hybrid analogs. These hybrid molecules are designed to combine the therapeutic effects of an angiotensin II receptor blocker (telmisartan) and a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist (a glitazone) for the potential treatment of metabolic syndrome.

Involvement in Signaling Pathways

While 2-Amino-4-bromo-6-nitrotoluene itself is not known to directly participate in cellular signaling, its derivatives, particularly CK2 inhibitors, target a crucial node in multiple oncogenic signaling pathways.

The CK2 Signaling Network:

Protein kinase CK2 is a key regulator of numerous signaling pathways that are fundamental to cancer cell proliferation and survival.[3][7] It exerts its influence through the phosphorylation of a wide array of substrate proteins. Key pathways modulated by CK2 include:

  • PI3K/Akt/mTOR Pathway: CK2 can phosphorylate and activate Akt, a central kinase in this pro-survival pathway.[2][3]

  • NF-κB Pathway: CK2 can phosphorylate components of the NF-κB signaling cascade, leading to its activation and the transcription of genes involved in inflammation and cell survival.[1][3]

  • JAK/STAT Pathway: CK2 can phosphorylate and activate STAT proteins, which are transcription factors that regulate genes involved in cell growth and proliferation.[7]

  • Wnt/β-catenin Pathway: CK2 can phosphorylate β-catenin, leading to its stabilization and the activation of Wnt target genes that promote cell proliferation.[2]

The diagram below illustrates the central role of CK2 in these oncogenic signaling cascades.

CK2_Signaling cluster_pathways CK2-Modulated Signaling Pathways cluster_pi3k PI3K/Akt/mTOR cluster_nfkb NF-κB cluster_jak_stat JAK/STAT cluster_wnt Wnt/β-catenin CK2 Protein Kinase CK2 Akt Akt CK2->Akt Activates NFkB NF-κB CK2->NFkB Activates STAT STAT CK2->STAT Activates beta_catenin β-catenin CK2->beta_catenin Stabilizes PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation IKK IKK IKK->NFkB NFkB->Proliferation JAK JAK JAK->STAT STAT->Proliferation Wnt Wnt Wnt->beta_catenin beta_catenin->Proliferation

Caption: CK2's central role in oncogenic signaling pathways.

Conclusion

2-Amino-4-bromo-6-nitrotoluene is a valuable and versatile chemical intermediate for the synthesis of complex organic molecules. Its utility is particularly evident in the field of drug discovery, where it serves as a key precursor for the development of targeted therapeutics such as CK2 inhibitors. A thorough understanding of its chemical properties, synthesis, and applications is essential for researchers and scientists working in medicinal chemistry and drug development. Further research into novel applications of this compound and the biological activities of its derivatives is warranted.

References

Exploratory

Spectroscopic Profile of 5-Bromo-2-methyl-3-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-2-methyl-3-nitroaniline (CAS No: 864550-40-3). Due...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-2-methyl-3-nitroaniline (CAS No: 864550-40-3). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. The information herein serves as a valuable resource for substance identification, characterization, and quality control in research and development settings.

Chemical Structure and Properties

IUPAC Name: 5-bromo-2-methyl-3-nitroaniline[1] Molecular Formula: C₇H₇BrN₂O₂[1] Molecular Weight: 231.05 g/mol [1] Physical State: Solid[2]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Bromo-2-methyl-3-nitroaniline. These predictions are derived from the known spectral characteristics of analogous compounds, including various bromo-, methyl-, and nitro-substituted anilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HAr-H
~7.3d1HAr-H
~4.0 (broad s)s2H-NH₂
~2.2s3H-CH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~148C-NH₂
~145C-NO₂
~135C-Br
~130Ar-C
~125Ar-C
~120C-CH₃
~18-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid, KBr Pellet or ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-StrongN-H stretch (asymmetric and symmetric)
3100 - 3000MediumC-H stretch (aromatic)
1620 - 1580StrongN-H bend (scissoring)
1550 - 1490StrongN-O stretch (asymmetric, NO₂)
1360 - 1320StrongN-O stretch (symmetric, NO₂)
~850StrongC-H bend (out-of-plane, aromatic)
~600MediumC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zRelative IntensityAssignment
231/233High[M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes)
214/216Medium[M-OH]⁺
185/187Medium[M-NO₂]⁺
106Medium[M-Br-NO₂]⁺

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of 5-Bromo-2-methyl-3-nitroaniline is dissolved in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

  • Instrumentation: A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is used for data acquisition.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to TMS at 0.00 ppm.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS). For direct insertion, a small amount of the solid is placed in a capillary tube and heated to induce vaporization.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The presence of bromine is readily identified by the characteristic M+ and M+2 isotopic pattern with approximately equal intensities.[3][4]

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the relationship between the different techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample 5-Bromo-2-methyl-3-nitroaniline NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Functional Groups, Connectivity IR->Structure Functional Groups MS->Structure Molecular Weight, Fragmentation Purity Purity Assessment Structure->Purity Identity Compound Identification Structure->Identity

Caption: Workflow of Spectroscopic Analysis.

Data_Integration cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data center 5-Bromo-2-methyl-3-nitroaniline H_NMR ¹H NMR: Proton Environment center->H_NMR C_NMR ¹³C NMR: Carbon Skeleton center->C_NMR IR_Data Functional Groups: -NH₂, -NO₂, C-Br center->IR_Data MS_Data Molecular Ion Peak (M⁺) Isotopic Pattern (Br) Fragmentation center->MS_Data Final_Confirmation Structural Confirmation H_NMR->Final_Confirmation C_NMR->Final_Confirmation IR_Data->Final_Confirmation MS_Data->Final_Confirmation

Caption: Integration of Spectroscopic Data.

References

Foundational

LACK OF DATA: A Technical Guide to Determining the Solubility Profile of 5-Bromo-2-methyl-3-nitroaniline in Organic Solvents

Foreword for Researchers, Scientists, and Drug Development Professionals The solubility of an active pharmaceutical ingredient (API) or a key intermediate in various organic solvents is a critical parameter in drug devel...

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for Researchers, Scientists, and Drug Development Professionals

The solubility of an active pharmaceutical ingredient (API) or a key intermediate in various organic solvents is a critical parameter in drug development and chemical synthesis. It influences reaction kinetics, purification strategies such as recrystallization, and the formulation of final dosage forms. This technical guide addresses the solubility profile of 5-Bromo-2-methyl-3-nitroaniline.

A thorough search of publicly available scientific literature and chemical databases reveals a significant gap in quantitative solubility data for 5-Bromo-2-methyl-3-nitroaniline in common organic solvents. While physicochemical properties are documented, specific solubility values (e.g., in g/100 mL or mol/L) at different temperatures have not been published.

Therefore, this document serves as an in-depth guide for researchers to experimentally determine the solubility profile of 5-Bromo-2-methyl-3-nitroaniline. It provides detailed experimental protocols, templates for data presentation, and visualizations to aid in the systematic evaluation of its solubility.

Physicochemical Properties of 5-Bromo-2-methyl-3-nitroaniline

A foundational understanding of the compound's properties is essential for anticipating its solubility behavior.

PropertyValueSource
IUPAC Name 5-bromo-2-methyl-3-nitroaniline[1]
CAS Number 864550-40-3
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol [1]
Physical Form Solid (predicted)
Boiling Point 348.0 ± 37.0 °C at 760 mmHg

The presence of a polar amino (-NH₂) and nitro (-NO₂) group, combined with a nonpolar aromatic ring and a methyl group, suggests that the solubility of 5-Bromo-2-methyl-3-nitroaniline will be highly dependent on the polarity of the solvent. The fundamental principle of "like dissolves like" will be a guiding concept in solvent selection. Aromatic amines are generally basic and can exhibit increased solubility in acidic solutions.[2][3][4]

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[5][6][7]

Materials and Equipment
  • 5-Bromo-2-methyl-3-nitroaniline (high purity)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of analytical grade

  • Thermostatic shaker bath or incubator

  • Calibrated analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-Bromo-2-methyl-3-nitroaniline to a series of vials, ensuring a solid phase remains at equilibrium.

    • Pipette a known volume of a specific organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[6]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 5-Bromo-2-methyl-3-nitroaniline.

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Data Presentation

The determined solubility data should be organized into a clear and concise table to facilitate comparison across different solvents and temperatures.

Table 1: Hypothetical Solubility Profile of 5-Bromo-2-methyl-3-nitroaniline

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
Ethyl Acetate25[Experimental Value][Calculated Value]
Toluene25[Experimental Value][Calculated Value]
Hexane25[Experimental Value][Calculated Value]
Methanol37[Experimental Value][Calculated Value]
Ethanol37[Experimental Value][Calculated Value]
Acetone37[Experimental Value][Calculated Value]
Ethyl Acetate37[Experimental Value][Calculated Value]
Toluene37[Experimental Value][Calculated Value]
Hexane37[Experimental Value][Calculated Value]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.

G A Preparation of Slurry (Excess Solute in Solvent) B Equilibration (Thermostatic Shaker Bath) A->B C Sedimentation (Allow Solid to Settle) B->C D Sample Withdrawal & Filtration (Supernatant) C->D E Dilution of Saturated Solution D->E F Quantitative Analysis (HPLC or UV-Vis) E->F G Solubility Calculation F->G

Caption: Experimental Workflow for Isothermal Equilibrium Solubility Determination.

Logical Relationship of Solubility

The solubility of 5-Bromo-2-methyl-3-nitroaniline is governed by the interplay of its molecular structure and the properties of the solvent. This relationship can be visualized as follows:

G cluster_solute 5-Bromo-2-methyl-3-nitroaniline Properties cluster_solvent Solvent Properties A Polar Groups (-NH2, -NO2) Solubility Solubility A->Solubility Favors Polar Solvents B Nonpolar Groups (Aromatic Ring, -CH3) B->Solubility Favors Nonpolar Solvents C Basic Nature (Amine Group) C->Solubility Enhanced in Acidic Solvents D Polarity D->Solubility E Acidity/Basicity E->Solubility

References

Exploratory

5-Bromo-2-methyl-3-nitroaniline material safety data sheet (MSDS) information

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 5-Bromo-2-methyl-3-nitroaniline This technical guide provides a comprehensive overview of the material safety data for 5-Bromo-2-methyl-3-nitroanil...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 5-Bromo-2-methyl-3-nitroaniline

This technical guide provides a comprehensive overview of the material safety data for 5-Bromo-2-methyl-3-nitroaniline, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification

This section provides the fundamental identification details for 5-Bromo-2-methyl-3-nitroaniline.

IdentifierValue
IUPAC Name 5-bromo-2-methyl-3-nitroaniline[1]
CAS Number 864550-40-3[1]
Molecular Formula C7H7BrN2O2[1]
Molecular Weight 231.05 g/mol [1]
InChI Key OOKFCQHMHNKVKJ-UHFFFAOYSA-N[1]
Canonical SMILES CC1=C(C=C(C=C1--INVALID-LINK--[O-])Br)N[1]
Synonyms 2-Amino-4-bromo-6-nitrotoluene, 5-bromo-2-methyl-3-nitro-aniline, 5-bromo-2-methyl-3-nitrobenzenamine[1]

Physical and Chemical Properties

The following table summarizes the available physical and chemical property data for 5-Bromo-2-methyl-3-nitroaniline. It should be noted that much of this data is computed and has not been experimentally verified.

PropertyValueSource
Physical Form SolidSigma-Aldrich
Boiling Point 348.0 ± 37.0 °C at 760 mmHgSigma-Aldrich
Topological Polar Surface Area (TPSA) 69.16 ŲChemScene
logP (Octanol-Water Partition Coefficient) 2.24792ChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 3ChemScene
Rotatable Bonds 1ChemScene

Hazard Identification and Classification

5-Bromo-2-methyl-3-nitroaniline is classified as a hazardous substance. The GHS classification and associated hazard statements are outlined below.

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Acute Toxicity, InhalationCategory 4
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3

GHS Pictogram:

alt text

Signal Word: Warning

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Physical-Chemical Properties
PropertyOECD Test GuidelineBrief Description
Melting Point/Melting Range OECD 102This guideline describes methods for determining the melting temperature of a substance, including the capillary method, hot stage, and differential scanning calorimetry.
Boiling Point OECD 103This guideline outlines methods for determining the boiling point of a substance, such as the ebulliometer method and the dynamic method.
Water Solubility OECD 105This guideline details the column elution method and the flask method for determining the solubility of a substance in water.
Vapour Pressure OECD 104This guideline describes the dynamic method, the static method, and the effusion method for determining the vapor pressure of a substance.
Partition Coefficient (n-octanol/water) OECD 107/117These guidelines describe the shake-flask method (107) and HPLC method (117) for determining the n-octanol/water partition coefficient (LogP).
Toxicological Properties
PropertyOECD Test GuidelineBrief Description
Acute Oral Toxicity OECD 420, 423, 425These guidelines provide different methods to assess acute oral toxicity, including the Fixed Dose Procedure (420), the Acute Toxic Class Method (423), and the Up-and-Down Procedure (425).
Acute Dermal Toxicity OECD 402This guideline describes a procedure for assessing the acute toxic effects of a substance applied to the skin.
Acute Inhalation Toxicity OECD 403This guideline outlines a method for assessing the acute toxicity of a substance when administered by inhalation.
Skin Irritation/Corrosion OECD 439 (In vitro) / OECD 404 (In vivo)These guidelines describe methods to assess the potential of a substance to cause skin irritation or corrosion, using either in vitro reconstituted human epidermis models or in vivo animal testing.
Eye Irritation/Corrosion OECD 492 (In vitro) / OECD 405 (In vivo)These guidelines describe methods to assess the potential of a substance to cause serious eye damage or irritation, using in vitro reconstructed human cornea-like epithelium models or in vivo animal testing.

Visualized Logical Relationships

The following diagrams illustrate the logical flow of hazard identification and response procedures for 5-Bromo-2-methyl-3-nitroaniline based on the available safety data.

Hazard_Identification cluster_0 Hazard Identification cluster_1 Hazard Statements Compound 5-Bromo-2-methyl-3-nitroaniline SignalWord Signal Word: Warning Compound->SignalWord Pictogram GHS07: Harmful Compound->Pictogram H302 H302: Harmful if swallowed SignalWord->H302 H312 H312: Harmful in contact with skin SignalWord->H312 H315 H315: Causes skin irritation SignalWord->H315 H319 H319: Causes serious eye irritation SignalWord->H319 H332 H332: Harmful if inhaled SignalWord->H332 H335 H335: May cause respiratory irritation SignalWord->H335 First_Aid_Measures cluster_routes cluster_actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion MoveToFreshAir Move to fresh air. Keep comfortable for breathing. Inhalation->MoveToFreshAir WashWithWater Wash with plenty of water. Remove contaminated clothing. SkinContact->WashWithWater RinseWithWater Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. EyeContact->RinseWithWater RinseMouth Rinse mouth. Ingestion->RinseMouth SeekMedicalAttention Call a POISON CENTER or doctor/physician MoveToFreshAir->SeekMedicalAttention WashWithWater->SeekMedicalAttention RinseWithWater->SeekMedicalAttention RinseMouth->SeekMedicalAttention

References

Foundational

An In-depth Technical Guide to 5-Bromo-2-methyl-3-nitroaniline: Theoretical and Computed Properties

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-2-methyl-3-nitroaniline is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-3-nitroaniline is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromine atom, a methyl group, and a nitro group on an aniline backbone, suggests a range of chemical properties and biological activities worth exploring. The electron-withdrawing nature of the nitro group and the halogen, combined with the electron-donating effect of the methyl and amino groups, creates a unique electronic environment that influences its reactivity and potential as a scaffold in drug design. Nitroaromatic compounds are known for their diverse biological activities, including antimicrobial and anticancer properties, often mediated through bioreductive activation.[1][2] This guide provides a comprehensive overview of the theoretical and computed properties of 5-Bromo-2-methyl-3-nitroaniline, alongside plausible synthetic strategies and potential biological significance based on related structures.

Molecular Properties and Structure

The fundamental properties of 5-Bromo-2-methyl-3-nitroaniline are summarized below. These values are primarily sourced from computational predictions and established chemical databases.

PropertyValueSource
Molecular Formula C₇H₇BrN₂O₂PubChem[3]
Molecular Weight 231.05 g/mol PubChem[3]
IUPAC Name 5-bromo-2-methyl-3-nitroanilinePubChem[3]
CAS Number 864550-40-3PubChem[3]
Canonical SMILES CC1=C(C=C(C=C1--INVALID-LINK--[O-])Br)NPubChem[3]
InChI Key OOKFCQHMHNKVKJ-UHFFFAOYSA-NPubChem[3]
Topological Polar Surface Area 71.8 ŲPubChem[3]
XLogP3 2.1PubChem[3]
Physical Form Solid (Predicted)Sigma-Aldrich[4]
Boiling Point 348.0 ± 37.0 °C at 760 mmHgSigma-Aldrich[4]

Theoretical and Computed Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests higher reactivity.[6] For substituted nitroanilines, the HOMO is typically localized on the electron-rich aniline ring, while the LUMO is concentrated around the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer, a property relevant to nonlinear optics and biological activity.[7]

Based on related compounds, the HOMO-LUMO gap of 5-Bromo-2-methyl-3-nitroaniline is expected to be influenced by the interplay of its substituents. The electron-donating amino and methyl groups will raise the HOMO energy, while the electron-withdrawing nitro and bromo groups will lower the LUMO energy, likely resulting in a relatively small energy gap and, consequently, higher reactivity.[8]

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface.[5][9][10] For 5-Bromo-2-methyl-3-nitroaniline, the MEP would likely show a region of high negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating a propensity for electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. The aromatic ring would display intermediate potential, with variations influenced by the attached functional groups.

G cluster_mep Conceptual Molecular Electrostatic Potential Map molecule negative Negative Potential (Electrophilic Attack Site) molecule->negative Nitro Group (Oxygens) positive Positive Potential (Nucleophilic Attack Site) molecule->positive Amino Group (Hydrogens) neutral Intermediate Potential

Caption: Conceptual MEP diagram for 5-Bromo-2-methyl-3-nitroaniline.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-Bromo-2-methyl-3-nitroaniline is not published, a plausible synthetic route can be devised based on standard organic chemistry reactions, particularly the nitration of a substituted aniline.

Proposed Synthesis Workflow

The synthesis would likely involve the nitration of 4-Bromo-2-methylaniline. The directing effects of the substituents on the aromatic ring will be crucial for the regioselectivity of the nitration. The amino group is a strong ortho, para-director, while the methyl group is a weaker ortho, para-director. The bromine atom is also an ortho, para-director but is deactivating. To control the position of nitration and prevent unwanted side reactions, the highly activating amino group would likely need to be protected, for example, by acetylation to form an amide.

G start 4-Bromo-2-methylaniline protection Protection of Amino Group (e.g., Acetylation) start->protection nitration Nitration (HNO3/H2SO4) protection->nitration deprotection Deprotection (Hydrolysis) nitration->deprotection product 5-Bromo-2-methyl-3-nitroaniline deprotection->product

Caption: Proposed synthetic workflow for 5-Bromo-2-methyl-3-nitroaniline.

General Experimental Protocol for Nitration of a Protected Aniline
  • Protection of the Amino Group:

    • Dissolve 4-Bromo-2-methylaniline in a suitable solvent (e.g., acetic anhydride or dichloromethane).

    • Add a protecting agent such as acetic anhydride, with or without a catalyst like a catalytic amount of sulfuric acid.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Isolate the protected product (4-Bromo-2-methylacetanilide) by precipitation in water and filtration.

  • Nitration:

    • Dissolve the protected aniline in a minimal amount of concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

    • Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the low temperature.

    • Stir the reaction for a specified time until completion (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

    • Filter, wash with cold water, and dry the crude product.

  • Deprotection:

    • Reflux the nitrated intermediate in an acidic or basic aqueous solution (e.g., aqueous HCl or NaOH) to hydrolyze the protecting group.

    • Monitor the reaction by TLC.

    • After completion, neutralize the reaction mixture and extract the product with an organic solvent.

    • Dry the organic layer, evaporate the solvent, and purify the final product, 5-Bromo-2-methyl-3-nitroaniline, by a suitable method such as recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on 5-Bromo-2-methyl-3-nitroaniline have been reported, the presence of the nitroaniline moiety suggests potential for anticancer and antimicrobial activities.

Anticancer Potential

N-substituted nitroaniline derivatives have shown significant cytotoxic effects against various cancer cell lines.[1] The mechanism of action for many nitroaromatic compounds involves bioreductive activation by nitroreductase enzymes, which are often overexpressed in hypoxic tumor environments. This reduction leads to the formation of cytotoxic reactive nitrogen species that can damage DNA and other cellular components, leading to cell death.[1] The substitution pattern on the aniline ring is known to significantly influence the anticancer potency.[11]

Antimicrobial Potential

Nitroaromatic compounds have a long history of use as antimicrobial agents.[2] The mechanism of their antimicrobial action is also believed to involve the reduction of the nitro group to toxic intermediates within the microbial cell.[2] Bromo-substituted compounds have also demonstrated antimicrobial properties.[12] Therefore, 5-Bromo-2-methyl-3-nitroaniline could potentially exhibit activity against a range of bacteria and fungi.

G compound 5-Bromo-2-methyl-3-nitroaniline activation Bioreductive Activation (Nitroreductases) compound->activation intermediates Reactive Nitrogen Species activation->intermediates damage Cellular Damage (DNA, Proteins) intermediates->damage effect Anticancer / Antimicrobial Effect damage->effect

Caption: Putative mechanism of action for nitroaromatic compounds.

Conclusion

5-Bromo-2-methyl-3-nitroaniline is a molecule with intriguing potential stemming from its unique substitution pattern. While direct experimental data is scarce, theoretical considerations and data from related compounds suggest it possesses characteristics that make it a candidate for further investigation in drug discovery and materials science. Its predicted reactivity, based on its electronic structure, and the known biological activities of nitroanilines provide a strong rationale for its synthesis and subsequent evaluation. The experimental protocols and theoretical insights provided in this guide offer a foundational framework for researchers to begin exploring the properties and applications of this compound. Further computational and experimental studies are warranted to fully elucidate its chemical and biological profile.

References

Exploratory

An In-depth Technical Guide to 5-Bromo-2-methyl-3-nitroaniline: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-3-nitroaniline (CAS No. 864550-40-3), a substituted nitroaniline of inte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-3-nitroaniline (CAS No. 864550-40-3), a substituted nitroaniline of interest in synthetic organic chemistry. The document details its chemical and physical properties, outlines plausible synthetic pathways with experimental protocols derived from patent literature, and discusses its apparent history as an intermediate in the development of more complex molecules. This guide is intended to be a valuable resource for researchers utilizing this compound as a building block in medicinal chemistry and materials science.

Introduction

5-Bromo-2-methyl-3-nitroaniline is a halogenated and nitrated aromatic amine. Its structure, featuring a bromine atom, a methyl group, and a nitro group on an aniline scaffold, makes it a versatile intermediate for further chemical modifications. The interplay of the electronic effects of these substituents governs its reactivity, particularly in electrophilic and nucleophilic substitution reactions, as well as in reactions involving the amino group, such as diazotization. While the specific historical discovery of this compound is not well-documented in seminal publications, its appearance in the patent literature, particularly in the context of pharmaceutical research, points to its utility as a key building block for the synthesis of complex target molecules.[1][2][3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 5-Bromo-2-methyl-3-nitroaniline is presented in Table 1. This data is compiled from various chemical databases and supplier information.[4][5]

Table 1: Physicochemical and Spectroscopic Properties of 5-Bromo-2-methyl-3-nitroaniline

PropertyValue
IUPAC Name 5-bromo-2-methyl-3-nitroaniline
CAS Number 864550-40-3
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Appearance Solid (form may vary)
Melting Point Not consistently reported
Boiling Point Not consistently reported
Solubility Soluble in many organic solvents
InChI Key OOKFCQHMHNKVKJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1--INVALID-LINK--[O-])Br)N

Note: Experimental values for melting and boiling points are not widely available in the public domain and may vary depending on the purity of the substance.

Synthesis and Experimental Protocols

The synthesis of 5-Bromo-2-methyl-3-nitroaniline can be logically approached via two primary retrosynthetic pathways:

  • Bromination of 2-methyl-3-nitroaniline: This involves the electrophilic aromatic substitution of a bromine atom onto the pre-formed 2-methyl-3-nitroaniline.

  • Nitration of 5-bromo-2-methylaniline: This involves the electrophilic aromatic substitution of a nitro group onto the pre-formed 5-bromo-2-methylaniline.

The patent literature provides examples of the first approach. A representative experimental protocol, adapted from patent CN107805221A, is detailed below.[3]

Plausible Synthetic Pathway: Bromination of 2-methyl-3-nitroaniline

The bromination of 2-methyl-3-nitroaniline is a direct method to introduce the bromine atom at the desired position. The directing effects of the existing substituents (amino and methyl as ortho-, para-directors, and nitro as a meta-director) guide the incoming electrophile.

G cluster_0 Synthetic Pathway 2-methyl-3-nitroaniline 2-methyl-3-nitroaniline 5-Bromo-2-methyl-3-nitroaniline 5-Bromo-2-methyl-3-nitroaniline 2-methyl-3-nitroaniline->5-Bromo-2-methyl-3-nitroaniline  Bromination in Acid Halogenating_Agent Halogenating Agent (e.g., 1,3-dibromo-5,5-dimethylhydantoin) Halogenating_Agent->5-Bromo-2-methyl-3-nitroaniline

Caption: Plausible synthetic pathway for 5-Bromo-2-methyl-3-nitroaniline.

Detailed Experimental Protocol (Adapted from CN107805221A)

Reaction: Bromination of 2-methyl-3-nitroaniline

Materials:

  • 2-methyl-3-nitroaniline

  • 1,3-dibromo-5,5-dimethylhydantoin (or other suitable brominating agent)

  • Concentrated sulfuric acid

  • Appropriate solvent (e.g., dichloromethane)

  • Sodium sulfite solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-3-nitroaniline (1.0 equivalent) in a suitable solvent such as dichloromethane.

  • Acidification: Carefully add concentrated sulfuric acid to the solution. The patent suggests the presence of a strong acid facilitates the halogenation.[3]

  • Addition of Brominating Agent: To the stirred solution, add a halogenating agent such as 1,3-dibromo-5,5-dimethylhydantoin (approximately 0.5 to 1.0 equivalents) portion-wise, while maintaining the temperature with an ice bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by carefully adding it to a cold aqueous solution of sodium sulfite to destroy any excess brominating agent.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield 5-Bromo-2-methyl-3-nitroaniline.

Note: This is a plausible protocol based on patent literature.[3] Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Logical Relationships in Synthesis

The regioselectivity of the electrophilic aromatic substitution is a key consideration in the synthesis of 5-Bromo-2-methyl-3-nitroaniline. The directing effects of the substituents on the aniline ring determine the position of the incoming electrophile.

G cluster_1 Regioselectivity in Bromination Starting_Material_1 2-methyl-3-nitroaniline Directing_Effects_1 Amino (-NH2): ortho, para-director (activating) Methyl (-CH3): ortho, para-director (activating) Nitro (-NO2): meta-director (deactivating) Starting_Material_1->Directing_Effects_1 Outcome_1 Bromination at C5 is favored Directing_Effects_1->Outcome_1

Caption: Directing effects in the bromination of 2-methyl-3-nitroaniline.

History and Applications

Its presence in various patents, such as WO2015054572A1, which describes inhibitors of KRAS G12C, and CN107805221A, which details the preparation of 1H-indazole derivatives, indicates its role as a key building block in the synthesis of pharmaceutically active compounds.[1][3] The functional groups present in 5-Bromo-2-methyl-3-nitroaniline allow for a variety of subsequent chemical transformations, making it a valuable precursor in multi-step syntheses.

Conclusion

5-Bromo-2-methyl-3-nitroaniline is a valuable synthetic intermediate with applications in the development of complex organic molecules, particularly in the pharmaceutical industry. While its specific discovery and historical timeline are not clearly documented, its utility is evident from its role in various patented synthetic routes. This guide provides a foundational understanding of its properties and a plausible, detailed protocol for its synthesis, which should serve as a useful resource for researchers in the field. Further investigation into historical chemical archives may provide more insight into the initial discovery of this compound.

References

Foundational

key chemical features of 5-Bromo-2-methyl-3-nitroaniline

An In-depth Technical Guide to the Core Chemical Features of 5-Bromo-2-methyl-3-nitroaniline For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of th...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Chemical Features of 5-Bromo-2-methyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the , a substituted nitroaromatic compound. It includes detailed information on its chemical and physical properties, a plausible synthetic pathway with experimental protocols, safety and handling guidelines, and its potential relevance in research and development.

Chemical Identity and Structure

5-Bromo-2-methyl-3-nitroaniline is an organic compound featuring a benzene ring substituted with a bromine atom, a methyl group, a nitro group, and an amino group. Its IUPAC name is 5-bromo-2-methyl-3-nitroaniline.[1] The arrangement of these functional groups on the aromatic ring dictates its chemical reactivity and potential biological activity.

  • Amino Group (-NH₂): An electron-donating group that acts as an ortho-, para-director in electrophilic aromatic substitution and is basic in nature.

  • Methyl Group (-CH₃): A weakly electron-donating and activating group, also directing electrophiles to ortho and para positions.

  • Nitro Group (-NO₂): A strong electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position.

  • Bromo Group (-Br): A deactivating but ortho-, para-directing halogen.

The interplay of these substituents influences the molecule's electronic properties and steric accessibility, which are critical for its interaction with biological targets and its utility as a synthetic intermediate.

Physicochemical and Spectroscopic Data

Quantitative data for 5-Bromo-2-methyl-3-nitroaniline has been aggregated from various sources to provide a clear reference.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 864550-40-3[1]
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol [1]
Boiling Point 348.0 ± 37.0 °C at 760 mmHg[2]
Physical Form Solid[2]
Purity Typically ≥97%[2]
Storage Temperature 4°C, protect from light[2]
InChI Key OOKFCQHMHNKVKJ-UHFFFAOYSA-N[1][2]
SMILES CC1=C(C=C(C=C1--INVALID-LINK--[O-])Br)N[1]
Table 2: Computed Properties
PropertyValueSource(s)
Monoisotopic Mass 229.96909 Da[1]
Topological Polar Surface Area 71.8 Ų[1]
Heavy Atom Count 12[1]
Formal Charge 0[1]
Complexity 183[1]
XLogP3 2.1[1]

Synthesis and Experimental Protocols

Logical Synthesis Pathway

The synthesis involves three key steps: protection of the highly activating amino group, followed by nitration, and finally bromination. This sequence is designed to control the regioselectivity of the reactions.

G start_node 2-Methylaniline (o-Toluidine) step1_node Step 1: Acetylation (Protection of Amino Group) start_node->step1_node intermediate1 N-(2-methylphenyl)acetamide step1_node->intermediate1 step2_node Step 2: Nitration intermediate1->step2_node intermediate2 N-(2-methyl-3-nitrophenyl)acetamide + Isomers step2_node->intermediate2 step3_node Step 3: Bromination intermediate2->step3_node intermediate3 N-(5-bromo-2-methyl-3-nitrophenyl)acetamide step3_node->intermediate3 step4_node Step 4: Deprotection (Hydrolysis) intermediate3->step4_node end_node 5-Bromo-2-methyl-3-nitroaniline step4_node->end_node

Caption: Proposed multi-step synthesis pathway for 5-Bromo-2-methyl-3-nitroaniline.

Detailed Experimental Protocol (Representative)

This protocol is a representative methodology based on standard organic chemistry transformations.

Step 1: Protection of the Amino Group (Acetylation)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylaniline in glacial acetic acid.

  • Reaction: Add acetic anhydride dropwise to the solution while stirring. An exothermic reaction may occur; maintain the temperature with a water bath if necessary.

  • Workup: After stirring for 1-2 hours at room temperature, pour the reaction mixture into a beaker of ice water. The protected product, N-(2-methylphenyl)acetamide, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from aqueous ethanol to obtain the pure product.

Step 2: Nitration

  • Setup: Cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5°C in an ice-salt bath.

  • Reaction: Slowly add the N-(2-methylphenyl)acetamide from Step 1 to the cold nitrating mixture in small portions, ensuring the temperature does not rise above 10°C. The acetamido group directs nitration to the para position, but steric hindrance from the ortho-methyl group will also lead to substitution at the other ortho position (C3).

  • Workup: After the addition is complete, allow the mixture to stir for an additional hour at low temperature. Pour the mixture over crushed ice.

  • Purification: The nitrated product will precipitate. Filter the solid, wash thoroughly with water to remove acid, and dry. Separation of the desired N-(2-methyl-3-nitrophenyl)acetamide from other isomers may require column chromatography.

Step 3: Bromination

  • Setup: Dissolve the purified N-(2-methyl-3-nitrophenyl)acetamide in a suitable solvent such as acetic acid.

  • Reaction: Add a solution of bromine in acetic acid dropwise to the mixture. The acetamido group is a strong ortho-, para-director, and the nitro group is a meta-director. The position para to the acetamido group (C5) is the most likely site for bromination.

  • Workup: Stir the reaction at room temperature until completion (monitored by TLC). Pour the mixture into water to precipitate the product.

  • Purification: Collect the solid N-(5-bromo-2-methyl-3-nitrophenyl)acetamide by filtration, wash with a sodium bisulfite solution to remove excess bromine, then with water, and dry.

Step 4: Deprotection (Hydrolysis)

  • Setup: Reflux the brominated product from Step 3 in a mixture of aqueous ethanol and a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Reaction: Continue heating until the hydrolysis of the amide is complete (monitored by TLC).

  • Workup: If using acid, cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) until the product precipitates. If using a base, cool and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude 5-Bromo-2-methyl-3-nitroaniline can be purified by column chromatography or recrystallization.

Reactivity and Potential Applications

Nitro-containing molecules are of significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, antiparasitic, and antineoplastic properties.[3][4] The biological action of many nitroaromatic compounds involves the enzymatic reduction of the nitro group within target cells to produce reactive nitroso and nitro anion radical species.[3] These reactive intermediates can covalently bind to and damage critical biomolecules like DNA, leading to cell death.[3]

5-Bromo-2-methyl-3-nitroaniline serves as a versatile building block in organic synthesis.[5] The amino group can be diazotized and converted into a range of other functional groups. The nitro group can be reduced to an amine, providing a route to substituted diamines. The bromine atom is amenable to participation in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to form more complex molecular scaffolds.[6] These reactions make it a valuable precursor for the synthesis of novel heterocyclic compounds and potential drug candidates.[7]

G cluster_groups Reactive Sites start_node 5-Bromo-2-methyl-3-nitroaniline amino_node Amino Group (-NH₂) nitro_node Nitro Group (-NO₂) bromo_node Bromo Group (-Br) diazotization Diazotization amino_node->diazotization reduction Reduction nitro_node->reduction cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald) bromo_node->cross_coupling product1 Diverse Functional Groups diazotization->product1 product2 Substituted Diamine reduction->product2 product3 Complex Scaffolds cross_coupling->product3

Caption: Reactivity and synthetic utility of 5-Bromo-2-methyl-3-nitroaniline.

Safety and Handling

5-Bromo-2-methyl-3-nitroaniline is classified as harmful and requires careful handling in a laboratory setting.[1][2]

Table 3: GHS Hazard Information
Code(s)Statement
H302, H312, H332 Harmful if swallowed, in contact with skin, or if inhaled.[1][8]
H315 Causes skin irritation.[1][2]
H319 Causes serious eye irritation.[1][2]
H335 May cause respiratory irritation.[1][2]

Handling Precautions:

  • Use only in a well-ventilated area or under a chemical fume hood.[8][9]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

  • Avoid breathing dust, fumes, or vapors.[9][10]

  • Wash hands thoroughly after handling.[9]

  • Keep containers tightly closed when not in use and store in a dry, cool place.[8][9]

First Aid Measures:

  • If Swallowed: Rinse mouth and immediately call a poison center or doctor.[11][12]

  • If on Skin: Remove contaminated clothing and wash skin with plenty of soap and water.[8][12]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[8][12]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][12]

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5-Bromo-2-methyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-2-methyl-3-nitroaniline is a valuable substituted aniline intermediate in organic synthesis, particularly in the development of novel p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-3-nitroaniline is a valuable substituted aniline intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. Its specific substitution pattern allows for further functionalization, making it a key building block in medicinal chemistry. This document provides a detailed protocol for the synthesis of 5-bromo-2-methyl-3-nitroaniline from 2-methyl-3-nitroaniline via electrophilic aromatic bromination. The presented methodology is based on established principles of organic synthesis, utilizing N-bromosuccinimide (NBS) as a selective brominating agent.

The regioselectivity of the bromination is directed by the existing substituents on the aniline ring. The amino group is a strongly activating ortho-, para-director, the methyl group is an activating ortho-, para-director, and the nitro group is a deactivating meta-director. In 2-methyl-3-nitroaniline, the C5 position is para to the activating methyl group and meta to the deactivating nitro group, making it the most probable site for electrophilic substitution.

Experimental Protocol: Synthesis of 5-Bromo-2-methyl-3-nitroaniline

This protocol details the synthesis of 5-bromo-2-methyl-3-nitroaniline using N-bromosuccinimide as the brominating agent in a suitable solvent.

Materials and Reagents

  • 2-methyl-3-nitroaniline

  • N-Bromosuccinimide (NBS)

  • Acetic acid (glacial)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Heating mantle or oil bath

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for filtration (Büchner funnel, filter paper)

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid.

  • Addition of Brominating Agent: While stirring the solution at room temperature, add N-bromosuccinimide (1.05 eq) portion-wise over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 30 °C, using an ice bath if necessary.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing cold water.

  • Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Quenching: Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent such as ethanol can be employed to obtain the pure 5-bromo-2-methyl-3-nitroaniline.

Data Presentation

ParameterValue
Starting Material 2-methyl-3-nitroaniline
Reagent N-Bromosuccinimide (NBS)
Solvent Glacial Acetic Acid
Molar Ratio (Substrate:NBS) 1 : 1.05
Reaction Temperature Room Temperature
Reaction Time 2 - 4 hours
Work-up Procedure Aqueous work-up with NaHCO₃ and Na₂S₂O₃, followed by extraction
Purification Method Column Chromatography or Recrystallization
Expected Product 5-Bromo-2-methyl-3-nitroaniline
Theoretical Yield Varies based on scale
Appearance Yellow to orange solid

Visualizations

Experimental Workflow

Synthesis_Workflow Synthesis of 5-Bromo-2-methyl-3-nitroaniline Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-methyl-3-nitroaniline in Acetic Acid add_nbs Add N-Bromosuccinimide (portion-wise) start->add_nbs react Stir at Room Temperature (2-4 hours) add_nbs->react monitor Monitor by TLC react->monitor quench Pour into Water & Neutralize with NaHCO₃ monitor->quench Reaction Complete extract Extract with Dichloromethane quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ & Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify product Pure 5-Bromo-2-methyl-3-nitroaniline purify->product

Caption: Workflow for the synthesis of 5-Bromo-2-methyl-3-nitroaniline.

Logical Relationship of Directing Groups

Directing_Effects Regioselectivity of Bromination cluster_directing_groups Directing Groups substrate 2-methyl-3-nitroaniline nh2 -NH₂ (ortho, para-directing, activating) ch3 -CH₃ (ortho, para-directing, activating) no2 -NO₂ (meta-directing, deactivating) positions Potential Bromination Sites nh2->positions ch3->positions no2->positions c5_position C5 Position positions->c5_position Favored other_positions Other Positions (C4, C6) positions->other_positions Disfavored product 5-Bromo-2-methyl-3-nitroaniline c5_position->product

Caption: Directing effects influencing the regioselective bromination.

Application

Application Notes and Protocols for the Laboratory Preparation of 5-Bromo-2-methyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the laboratory synthesis of 5-Bromo-2-methyl-3-nitroaniline, a valuable intermediate in organic sy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 5-Bromo-2-methyl-3-nitroaniline, a valuable intermediate in organic synthesis. The protocol outlines a two-step synthetic pathway commencing with the nitration of o-toluidine to yield 2-methyl-3-nitroaniline, followed by a regioselective bromination to afford the final product. Detailed experimental procedures, characterization data, and safety precautions are presented.

Introduction

5-Bromo-2-methyl-3-nitroaniline is a substituted aromatic amine containing bromo, methyl, and nitro functional groups. This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of multiple functional groups allows for a variety of subsequent chemical transformations. A reliable and well-documented synthetic protocol is crucial for researchers requiring this compound for their work.

This application note details a robust and reproducible method for the preparation of 5-Bromo-2-methyl-3-nitroaniline. The synthesis is broken down into two main stages:

  • Step 1: Nitration of o-Toluidine. The synthesis begins with the electrophilic nitration of commercially available o-toluidine. The reaction conditions are optimized to favor the formation of the 2-methyl-3-nitroaniline isomer.

  • Step 2: Bromination of 2-methyl-3-nitroaniline. The intermediate is then subjected to electrophilic bromination. The directing effects of the amino and nitro groups on the aromatic ring guide the bromine atom to the desired position, resulting in the formation of 5-Bromo-2-methyl-3-nitroaniline.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for the starting materials, intermediate, and final product is provided in the tables below for easy reference.

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
o-Toluidine95-53-4C₇H₉N107.15Colorless to pale yellow liquid-23200
2-Methyl-3-nitroaniline603-83-8C₇H₈N₂O₂152.15Yellow to greenish-yellow crystalline powder[1][2]88-90[2]305[2]
5-Bromo-2-methyl-3-nitroaniline864550-40-3C₇H₇BrN₂O₂231.05SolidNot available348.0 ± 37.0 at 760 mmHg

Table 2: Safety Information

CompoundHazard StatementsPrecautionary Statements
o-ToluidineH301, H311, H317, H319, H331, H350, H400P201, P261, P273, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P308+P313
2-Methyl-3-nitroanilineH301, H311, H331, H373, H411P260, P261, P273, P280, P301+P310, P311, P405
5-Bromo-2-methyl-3-nitroanilineH302, H315, H319, H335P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501

Note: Researchers must consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

Experimental Protocols

3.1. Materials and Reagents

  • o-Toluidine (≥99%)

  • Concentrated Sulfuric Acid (95-98%)

  • Concentrated Nitric Acid (70%)

  • 2-Methyl-3-nitroaniline (if starting from Step 2)

  • N-Bromosuccinimide (NBS) (≥98%)

  • Acetic Acid (Glacial)

  • Sodium Hydroxide (pellets)

  • Sodium Bicarbonate

  • Sodium Sulfate (anhydrous)

  • Dichloromethane (DCM)

  • Ethanol

  • Deionized Water

  • Ice

3.2. Step 1: Synthesis of 2-Methyl-3-nitroaniline

This procedure is based on established methods for the nitration of toluidines.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 50 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid to -5 to 0 °C in an ice-salt bath.

  • Slowly add 10.7 g (0.1 mol) of o-toluidine dropwise to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid. Cool this mixture to 0 °C.

  • Nitration: Add the cold nitrating mixture dropwise to the o-toluidine solution over 1-2 hours, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. A yellow-orange precipitate will form.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from ethanol/water to yield pure 2-methyl-3-nitroaniline as a yellow crystalline solid. Dry the product in a desiccator.

3.3. Step 2: Synthesis of 5-Bromo-2-methyl-3-nitroaniline

This protocol utilizes N-bromosuccinimide for a regioselective bromination.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7.6 g (0.05 mol) of 2-methyl-3-nitroaniline in 50 mL of glacial acetic acid.

  • Bromination: To this solution, add 9.8 g (0.055 mol) of N-bromosuccinimide (NBS) in one portion.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash with water.

  • To remove any unreacted starting material and acidic impurities, wash the solid with a saturated sodium bicarbonate solution, followed by water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford 5-Bromo-2-methyl-3-nitroaniline. Dry the final product.

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

Table 3: Expected Analytical Data

CompoundTechniqueExpected Results
2-Methyl-3-nitroaniline¹H NMR (CDCl₃)δ ~7.3-7.5 (m, 2H, Ar-H), ~6.8 (t, 1H, Ar-H), ~4.0 (br s, 2H, NH₂), ~2.2 (s, 3H, CH₃)
¹³C NMR (CDCl₃)Signals corresponding to the aromatic carbons, the methyl carbon, and carbons attached to the amino and nitro groups.
5-Bromo-2-methyl-3-nitroaniline¹H NMR (CDCl₃)Expected to show two singlets or two doublets in the aromatic region, a broad singlet for the NH₂ protons, and a singlet for the CH₃ protons.
Mass Spec (EI)m/z = 230, 232 (M⁺, M⁺+2, characteristic isotopic pattern for bromine)

Visualizations

Chemical Reaction Pathway

reaction_pathway o_toluidine o-Toluidine intermediate 2-Methyl-3-nitroaniline o_toluidine->intermediate HNO₃, H₂SO₄ 0-5 °C final_product 5-Bromo-2-methyl-3-nitroaniline intermediate->final_product NBS, Acetic Acid 80-90 °C

Caption: Synthetic pathway for 5-Bromo-2-methyl-3-nitroaniline.

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Bromination start1 Dissolve o-Toluidine in H₂SO₄ nitration Add Nitrating Mixture (HNO₃/H₂SO₄) at 0-5 °C start1->nitration stir1 Stir for 2 hours nitration->stir1 workup1 Pour on Ice & Neutralize stir1->workup1 filter1 Filter & Wash workup1->filter1 purify1 Recrystallize filter1->purify1 product1 2-Methyl-3-nitroaniline purify1->product1 start2 Dissolve Intermediate in Acetic Acid product1->start2 bromination Add NBS & Heat (80-90 °C) start2->bromination workup2 Pour into Water bromination->workup2 filter2 Filter & Wash workup2->filter2 purify2 Recrystallize filter2->purify2 final_product 5-Bromo-2-methyl-3-nitroaniline purify2->final_product

Caption: Experimental workflow for the synthesis.

References

Method

Application Note: Regioselective Bromination of 2-Methyl-3-nitroaniline

Abstract This document provides a detailed analysis of the reaction mechanism for the electrophilic bromination of 2-methyl-3-nitroaniline. It outlines the key factors governing the regioselectivity of the reaction, cons...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed analysis of the reaction mechanism for the electrophilic bromination of 2-methyl-3-nitroaniline. It outlines the key factors governing the regioselectivity of the reaction, considering the combined electronic and steric effects of the amino, methyl, and nitro substituents. A comprehensive experimental protocol for a controlled monobromination using N-Bromosuccinimide (NBS) is presented, along with a summary of expected analytical data. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow, serving as a practical guide for professionals in organic synthesis and drug development.

Introduction

Brominated anilines are valuable intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and functional materials. The introduction of a bromine atom onto an aniline ring provides a versatile handle for subsequent cross-coupling reactions and other functional group transformations. The bromination of polysubstituted anilines, such as 2-methyl-3-nitroaniline, presents a challenge in controlling the regioselectivity due to the competing directing effects of the existing substituents. Understanding these effects is crucial for designing efficient and selective synthetic routes. This application note details the mechanistic principles and provides a practical laboratory protocol for the regioselective bromination of 2-methyl-3-nitroaniline.

Reaction Mechanism and Regioselectivity

The bromination of 2-methyl-3-nitroaniline is an electrophilic aromatic substitution (EAS) reaction. The outcome is governed by the directing effects of the three substituents on the aromatic ring: the amino (-NH₂), methyl (-CH₃), and nitro (-NO₂) groups.

  • Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions through resonance donation of its lone pair of electrons.

  • Methyl Group (-CH₃): A weakly activating group that also directs ortho and para via an inductive effect and hyperconjugation.

  • Nitro Group (-NO₂): A strong deactivating group that directs incoming electrophiles to the meta position due to its strong electron-withdrawing nature.

Regiochemical Analysis:

The highly activating amino group is the dominant directing influence. It strongly favors substitution at the positions ortho (C6) and para (C4) relative to itself.

  • Attack at C4 (Para to -NH₂): This position is strongly activated by the amino group. It is meta to the methyl group and ortho to the deactivating nitro group. The powerful para-directing effect of the amino group makes this a highly favored site for substitution.

  • Attack at C6 (Ortho to -NH₂): This position is activated by both the amino group (ortho) and the methyl group (ortho). However, it experiences significant steric hindrance from the adjacent methyl group at C2, which can impede the approach of the electrophile.

  • Attack at C5 (Meta to -NH₂): This position is meta to the strongly activating amino group, making it electronically disfavored for electrophilic attack, despite being para to the methyl group and meta to the nitro group.

Therefore, the bromination is expected to yield primarily the C4-brominated product, 4-bromo-2-methyl-3-nitroaniline , with the C6-brominated isomer as a potential minor product.

Step-by-Step Mechanism:

The reaction proceeds via the canonical three-step electrophilic aromatic substitution pathway.

  • Generation of Electrophile: The brominating agent, such as N-Bromosuccinimide (NBS), provides a source of electrophilic bromine (Br⁺). In polar solvents, NBS can generate a small equilibrium concentration of Br⁺ or act as a source for Br₂ which then becomes polarized.

  • Nucleophilic Attack: The electron-rich aniline ring attacks the electrophilic bromine atom. This attack, predominantly at the C4 position, breaks the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, such as the succinimide anion or solvent, removes a proton from the C4 carbon, restoring the aromaticity of the ring and yielding the final product.

Caption: Electrophilic aromatic substitution mechanism for the bromination of 2-methyl-3-nitroaniline.

Experimental Protocol

This protocol describes the controlled monobromination of 2-methyl-3-nitroaniline using N-Bromosuccinimide (NBS) in a suitable solvent. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile can help control the reaction rate and selectivity.

Materials and Equipment:

  • 2-Methyl-3-nitroaniline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Standard glassware for extraction and workup

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-methyl-3-nitroaniline (1.0 eq). Dissolve the starting material in a minimal amount of DMF or acetonitrile (approx. 5-10 mL per gram of aniline).

  • Cooling: Place the flask in an ice bath and stir the solution, allowing it to cool to 0-5 °C.

  • Addition of Brominating Agent: Dissolve N-Bromosuccinimide (1.05 eq) in the same solvent. Add this solution dropwise to the cooled aniline solution over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

  • Workup - Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold water. Add saturated aqueous sodium thiosulfate solution to quench any unreacted bromine (indicated by the disappearance of any yellow/orange color).

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 4-bromo-2-methyl-3-nitroaniline.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • NBS is a lachrymator and corrosive. Handle with care.

  • Organic solvents are flammable. Avoid open flames.

Experimental Workflow A 1. Dissolve 2-methyl-3-nitroaniline in DMF/CH3CN B 2. Cool to 0-5 °C A->B C 3. Add NBS solution dropwise B->C D 4. Monitor reaction by TLC C->D E 5. Quench with Na2S2O3 (aq) D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with NaHCO3 & Brine F->G H 8. Dry (MgSO4) & Concentrate G->H I 9. Purify (Chromatography/ Recrystallization) H->I J Pure Product I->J

Application

The Versatile Intermediate: Applications and Protocols of 5-Bromo-2-methyl-3-nitroaniline in Synthetic Chemistry

For Immediate Release Shanghai, China – December 27, 2025 – 5-Bromo-2-methyl-3-nitroaniline is a valuable synthetic intermediate, strategically functionalized for the construction of complex heterocyclic scaffolds. Its u...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – 5-Bromo-2-methyl-3-nitroaniline is a valuable synthetic intermediate, strategically functionalized for the construction of complex heterocyclic scaffolds. Its unique substitution pattern, featuring an amine, a nitro group, a bromine atom, and a methyl group, offers multiple reaction sites for diverse chemical transformations. This potent combination makes it a key building block in the development of novel pharmaceuticals, particularly in the realm of kinase inhibitors and other biologically active molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of innovative chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-2-methyl-3-nitroaniline is presented in the table below.

PropertyValue
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
IUPAC Name 5-bromo-2-methyl-3-nitroaniline
CAS Number 864550-40-3
Appearance Solid
Boiling Point 348.0 ± 37.0 °C at 760 mmHg

Applications in Heterocyclic Synthesis

5-Bromo-2-methyl-3-nitroaniline serves as a crucial precursor for the synthesis of various heterocyclic compounds. The presence of the ortho-amino and nitro groups allows for the construction of fused ring systems, while the bromine atom provides a handle for further functionalization through cross-coupling reactions.

One notable application is in the synthesis of substituted indazoles, a class of compounds known for their wide range of biological activities. The amino group can be readily diazotized and subsequently cyclized to form the indazole core.

Experimental Protocols

This section details a key experimental protocol for the utilization of 5-Bromo-2-methyl-3-nitroaniline as a synthetic intermediate.

Protocol 1: Synthesis of 6-Bromo-4-nitro-1H-indazole

This protocol describes the synthesis of 6-Bromo-4-nitro-1H-indazole from 5-Bromo-2-methyl-3-nitroaniline via a diazotization and cyclization reaction.[1]

Materials:

  • 5-Bromo-2-methyl-3-nitroaniline

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Water

  • Standard laboratory glassware (pear-shaped bottle, stirrer, etc.)

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a dry 25 mL pear-shaped bottle, dissolve 0.40 g (1.73 mmol) of 5-Bromo-2-methyl-3-nitroaniline in 7 mL of glacial acetic acid.

  • Cool the solution to 0°C using an ice bath and maintain mechanical stirring.

  • Slowly add a solution of 0.24 g (3.46 mmol) of sodium nitrite in 2 mL of water dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 12 hours.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, dilute the reaction solution with water to precipitate the solid product.

  • Filter the precipitate and dry the filter cake under vacuum to yield 6-Bromo-4-nitro-1H-indazole.

Quantitative Data:

The following table summarizes the key quantitative data for the synthesis of 6-Bromo-4-nitro-1H-indazole.

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
5-Bromo-2-methyl-3-nitroaniline231.050.401.73
Sodium Nitrite69.000.243.46
Product Yield
6-Bromo-4-nitro-1H-indazoleNot explicitly stated in the source

Visualizing the Workflow

The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis of 6-Bromo-4-nitro-1H-indazole.

Caption: Structure of 5-Bromo-2-methyl-3-nitroaniline.

G Synthesis of 6-Bromo-4-nitro-1H-indazole A Dissolve 5-Bromo-2-methyl-3-nitroaniline in glacial acetic acid B Cool to 0°C A->B C Add NaNO2 solution dropwise B->C D Stir at room temperature for 12h C->D E Monitor by TLC D->E F Dilute with water E->F G Filter and dry the product F->G H 6-Bromo-4-nitro-1H-indazole G->H

References

Method

Derivatization of 5-Bromo-2-methyl-3-nitroaniline: Application Notes and Protocols for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the derivatization of 5-Bromo-2-methyl-3-nitroaniline, a versatile...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the derivatization of 5-Bromo-2-methyl-3-nitroaniline, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The strategic positioning of the bromo, methyl, nitro, and amino groups on the benzene ring allows for selective functionalization through various modern synthetic methodologies. This guide focuses on three key transformations: N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, providing a foundation for the generation of diverse chemical libraries for biological screening. Potential applications of the resulting derivatives are explored, particularly in the context of kinase inhibition and antimicrobial agent development.

Introduction

5-Bromo-2-methyl-3-nitroaniline is a valuable building block in medicinal chemistry. The presence of a bromine atom allows for palladium-catalyzed cross-coupling reactions to introduce a variety of aryl, heteroaryl, or alkyl groups. The amino group serves as a handle for N-acylation, N-alkylation, or sulfonylation, enabling the modulation of the compound's physicochemical properties. Furthermore, the nitro group, an electron-withdrawing moiety, can play a crucial role in the biological activity of the derivatives, potentially through bioreductive activation under hypoxic conditions, a characteristic often exploited in the design of anticancer agents.[1][2] The derivatization of this scaffold can lead to compounds with a range of biological activities, including but not limited to, kinase inhibition and antimicrobial effects.[3][4]

Derivatization Strategies

The primary avenues for the derivatization of 5-Bromo-2-methyl-3-nitroaniline include:

  • N-Acylation: Introduction of an acyl group to the amino moiety to form an amide. This is a fundamental transformation to explore structure-activity relationships (SAR).

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond at the site of the bromine atom, allowing for the introduction of various aryl and heteroaryl substituents.

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond at the bromine position, enabling the synthesis of N-aryl or N-heteroaryl derivatives.

Medicinal Chemistry Applications

Derivatives of substituted nitroanilines are of significant interest in drug discovery.

Kinase Inhibition: The nitroaniline scaffold is present in a number of kinase inhibitors.[5] For instance, derivatives of the structurally related 2-methyl-5-nitroaniline have shown high binding affinity to Abl kinase, a key target in the treatment of chronic myeloid leukemia.[3] Furthermore, other substituted aniline pyrimidine derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases, which are overexpressed in various tumors.[6] The derivatization of 5-Bromo-2-methyl-3-nitroaniline provides an opportunity to synthesize novel compounds that could target these or other kinases implicated in cancer and other diseases.

Antimicrobial Activity: Nitroaromatic compounds have a long history as antimicrobial agents.[7] Their mechanism of action often involves the reduction of the nitro group to produce toxic radical species that can damage cellular macromolecules such as DNA.[7] Brominated compounds have also shown potent antibacterial activity.[8] The combination of a nitro group and a bromine atom in the 5-Bromo-2-methyl-3-nitroaniline scaffold makes its derivatives promising candidates for the development of new antimicrobial agents to combat drug-resistant pathogens.[1][4]

Experimental Protocols

N-Acylation of 5-Bromo-2-methyl-3-nitroaniline

This protocol describes a general procedure for the N-acylation of 5-Bromo-2-methyl-3-nitroaniline using an acyl chloride.

Reaction Scheme:

N_Acylation cluster_reagents Reagents reactant1 5-Bromo-2-methyl-3-nitroaniline product N-(5-Bromo-2-methyl-3-nitrophenyl)acetamide reactant1->product reactant2 R-COCl reactant2->product reagents Pyridine, DCM, 0 °C to rt Suzuki_Workflow start Start reagents Combine 5-Bromo-2-methyl-3-nitroaniline, arylboronic acid, base, and solvent start->reagents degas Degas the reaction mixture reagents->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat the reaction mixture (e.g., 80-100 °C) catalyst->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Aqueous workup and extraction monitor->workup purify Column Chromatography workup->purify end Characterize Product purify->end Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination (R2NH) pd_complex->amine_coordination pd_amine_complex [Ar-Pd(II)(NHR2)L_n]+ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(NR2)L_n deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 reductive_elimination->product Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Abl Abl Kinase Downstream_Abl Downstream Effectors Abl->Downstream_Abl Gene_Expression Gene Expression (Proliferation, Survival) Downstream_Abl->Gene_Expression Transcription->Gene_Expression Inhibitor 5-Bromo-2-methyl-3-nitroaniline Derivative Inhibitor->RTK Inhibition Inhibitor->Abl Inhibition

References

Application

The Pivotal Role of 5-Bromo-2-methyl-3-nitroaniline in the Synthesis of Potent Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-2-methyl-3-nitroaniline is a key aromatic amine intermediate that has garnered significant attention in medicinal chemistry, particular...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-3-nitroaniline is a key aromatic amine intermediate that has garnered significant attention in medicinal chemistry, particularly in the development of targeted enzyme inhibitors. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a nitro group on the aniline scaffold, provides a versatile platform for the synthesis of complex heterocyclic structures with potent biological activity. This document provides detailed application notes and experimental protocols for the utilization of 5-Bromo-2-methyl-3-nitroaniline in the synthesis of enzyme inhibitors, with a focus on its role as a precursor to KRAS G12C inhibitors and substituted indazoles for kinase inhibition.

Application in the Synthesis of KRAS G12C Inhibitors

The discovery that 5-Bromo-2-methyl-3-nitroaniline serves as a crucial building block in the synthesis of inhibitors targeting the KRAS G12C mutant protein represents a significant advancement in the development of therapies for a range of cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS protein is a key regulator of cell growth, and the G12C mutation leads to its constitutive activation, driving tumor proliferation.

The synthetic utility of 5-Bromo-2-methyl-3-nitroaniline in this context lies in its ability to be converted into a key indazole intermediate, which forms the core of the final inhibitor. The bromine and nitro functionalities of the starting material are strategically manipulated to construct the desired heterocyclic system.

Experimental Workflow and Protocols

The overall synthetic strategy involves the transformation of 5-Bromo-2-methyl-3-nitroaniline into a 6-bromo-4-nitro-1H-indazole intermediate, which is then further elaborated to the final KRAS G12C inhibitor.

Diagram of the Synthetic Workflow:

G A 5-Bromo-2-methyl-3-nitroaniline B Diazotization A->B NaNO2, Acid C Intramolecular Cyclization B->C D 6-Bromo-4-nitro-1H-indazole C->D E Further Functionalization (e.g., Suzuki Coupling, Amination) D->E F Final KRAS G12C Inhibitor E->F G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP GEFs KRAS_GTP KRAS-GTP (Active) KRAS_GTP->KRAS_GDP GAPs RAF RAF KRAS_GTP->RAF KRAS_GDP->KRAS_GTP GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor KRAS G12C Inhibitor (from 5-Bromo-2-methyl-3-nitroaniline) Inhibitor->KRAS_GDP Covalent Binding to Cys12 (Traps in inactive state)

Method

Application Notes and Protocols: 5-Bromo-2-methyl-3-nitroaniline in the Development of Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the potential of 5-Bromo-2-methyl-3-nitroaniline as a scaffold for developing novel antimicrobia...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 5-Bromo-2-methyl-3-nitroaniline as a scaffold for developing novel antimicrobial agents. The following sections detail the synthesis of bioactive derivatives, protocols for antimicrobial screening, and a summary of antimicrobial activity data from structurally related compounds.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. Aromatic nitro compounds and halogenated anilines are known pharmacophores that can be incorporated into various molecular frameworks to elicit a broad range of biological activities. 5-Bromo-2-methyl-3-nitroaniline combines these features, making it an attractive starting material for the synthesis of new antimicrobial candidates. This document outlines a strategic approach to leverage this compound in antimicrobial drug discovery, from synthetic derivatization to microbiological evaluation.

Synthesis Strategy: From 5-Bromo-2-methyl-3-nitroaniline to Bioactive Derivatives

A common and effective strategy to enhance the biological activity of primary anilines is their conversion into Schiff bases and subsequent metal complexes.[1] The imine or azomethine group in Schiff bases is a key feature for their biological activity.[2] Furthermore, coordination with transition metals can significantly augment the antimicrobial efficacy of the parent Schiff base ligand.[1][2]

A proposed synthetic workflow is outlined below:

G cluster_synthesis Synthesis Workflow A 5-Bromo-2-methyl-3-nitroaniline C Condensation Reaction (Reflux in Ethanol with Acid Catalyst) A->C B Aromatic Aldehyde (e.g., Salicylaldehyde) B->C D Schiff Base Derivative C->D F Metal Complexation D->F E Transition Metal Salt (e.g., Cu(II), Co(II), Ni(II)) E->F G Novel Metal Complex (Potential Antimicrobial Agent) F->G

Caption: General workflow for synthesizing antimicrobial metal complexes from 5-Bromo-2-methyl-3-nitroaniline.

Experimental Protocols

The following protocols are adapted from methodologies used for structurally similar compounds and are recommended for the synthesis and evaluation of 5-Bromo-2-methyl-3-nitroaniline derivatives.[1]

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the condensation reaction of 5-Bromo-2-methyl-3-nitroaniline with an aromatic aldehyde to form a Schiff base.

  • Dissolution: In a 250 mL round-bottom flask, dissolve an equimolar amount of 5-Bromo-2-methyl-3-nitroaniline and a selected aromatic aldehyde (e.g., salicylaldehyde) in 50 mL of absolute ethanol with stirring.

  • Catalysis: Add a few drops of a suitable acid catalyst (e.g., concentrated sulfuric acid or glacial acetic acid) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled solution into a beaker containing ice-cold water to precipitate the Schiff base.

  • Isolation and Purification: Filter the resulting solid precipitate, wash it thoroughly with distilled water, followed by a small amount of cold ethanol.

  • Drying: Dry the purified Schiff base in a desiccator over anhydrous CaCl₂.

  • Characterization: Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Metal Complexes

This protocol details the complexation of the synthesized Schiff base with a transition metal salt.

  • Ligand Solution: Dissolve the synthesized Schiff base (e.g., 2 mmol) in 50 mL of hot absolute ethanol or methanol in a 250 mL round-bottom flask with continuous stirring.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (e.g., 1 mmol of CuCl₂, CoCl₂, or NiCl₂) in 25 mL of the same solvent.

  • Complexation Reaction: Add the metal salt solution dropwise to the hot solution of the Schiff base ligand with constant stirring.

  • pH Adjustment: Adjust the pH of the mixture to approximately 7.0-8.0 by adding a few drops of an alcoholic ammonia solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours.

  • Precipitation and Isolation: After refluxing, allow the solution to cool to room temperature to allow the colored metal complex to precipitate. Filter the precipitate and wash it with the reaction solvent and then with diethyl ether.

  • Drying: Dry the final product in a vacuum desiccator.

  • Characterization: Characterize the synthesized metal complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

Protocol 3: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol outlines the procedure for evaluating the antimicrobial activity of the synthesized compounds.[1]

  • Media Preparation: Prepare sterile Mueller-Hinton agar plates for bacterial cultures and Sabouraud dextrose agar plates for fungal cultures.

  • Inoculum Preparation: Prepare a microbial inoculum of the test organisms (e.g., Staphylococcus aureus, Escherichia coli) and adjust the turbidity to the 0.5 McFarland standard.

  • Plating: Evenly spread 100 µL of the microbial suspension over the surface of the agar plates and allow them to dry for a few minutes.

  • Well Creation: Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Compound Preparation: Prepare solutions of the test compounds (Schiff base and metal complexes) and a standard antibiotic (e.g., Gentamycin) in dimethyl sulfoxide (DMSO) at various concentrations (e.g., 1000 µg/mL, 500 µg/mL, 250 µg/mL, and 125 µg/mL).

  • Loading: Add 100 µL of each test solution into the respective wells. Use a well with only DMSO as a negative control.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

G cluster_testing Antimicrobial Testing Workflow A Prepare Agar Plates and Microbial Inoculum B Spread Inoculum on Agar Surface A->B C Create Wells in Agar B->C E Add Test Solutions to Wells C->E D Prepare Test Compound Solutions (in DMSO) D->E F Incubate Plates (24-48 hours) E->F G Measure Zone of Inhibition (mm) F->G H Compare with Standard Antibiotic and Control G->H

Caption: Experimental workflow for antimicrobial activity screening using the agar well diffusion method.

Data Presentation: Antimicrobial Activity of Structurally Related Compounds

While specific data for 5-Bromo-2-methyl-3-nitroaniline derivatives is not yet available, the following tables summarize the antimicrobial activity of structurally similar compounds, providing a benchmark for expected efficacy.

Table 1: Zone of Inhibition (mm) for 5-Bromosalicylidene-4-nitroaniline and its Cobalt (II) Complex [2]

CompoundConcentration (ppm)E. coliS. aureusL. monocytogenes
5-Bromosalicylidene-4-nitroaniline (BN) 100011.3213.3311.32
5009.3211.3311.66
2507.07.327.32
1257.07.07.0
BN Cobalt (II) Complex 1000--15.66
500--15.55
2507.0-13.98
1257.07.07.0
Gentamycin (Standard) 100021.9022.9-
50019.5320.33-
25019.5320.33-
12518.3119.64-

Note: '-' indicates data not provided in the source.

Table 2: Illustrative Minimum Inhibitory Concentration (MIC) in µg/mL for 2-Methyl-5-nitroaniline Derivatives [1]

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicans
Schiff Base (Ligand) 100125150200>250
Copper (II) Complex 25505075100
Cobalt (II) Complex 507575100125
Nickel (II) Complex 507575100125

Putative Mechanism of Action

While the precise mechanism of action for derivatives of 5-Bromo-2-methyl-3-nitroaniline would require further investigation, related bromo-nitro compounds are thought to exert their antimicrobial effects through the oxidation of essential protein thiols.[3] This leads to the inhibition of crucial enzyme activity and ultimately, the cessation of microbial growth.[3] The chelation of the Schiff base to a metal ion can enhance this activity, possibly by increasing the lipophilicity of the molecule, which facilitates its transport across microbial cell membranes.

G cluster_moa Proposed Mechanism of Action A Antimicrobial Agent (Bromo-Nitro Derivative) C Penetration of Cell Membrane A->C B Microbial Cell D Interaction with Intracellular Components C->D E Oxidation of Essential Protein Thiols (-SH) D->E F Formation of Disulfide Bonds (S-S) E->F G Inhibition of Enzyme Activity F->G H Inhibition of Microbial Growth G->H

Caption: Putative mechanism of action for bromo-nitro antimicrobial compounds.

Conclusion

5-Bromo-2-methyl-3-nitroaniline represents a promising starting scaffold for the development of novel antimicrobial agents. The synthetic pathways to Schiff bases and their metal complexes are well-established and offer a viable strategy for creating a library of diverse compounds for screening. The provided protocols for synthesis and antimicrobial testing, along with the comparative data from related molecules, offer a solid foundation for researchers to explore the potential of this compound in addressing the growing threat of antimicrobial resistance. Future work should focus on the synthesis and characterization of a series of derivatives, followed by comprehensive in vitro and in vivo evaluation of their antimicrobial efficacy and toxicological profiles.

References

Application

Application Notes and Protocols for Reactions Involving 5-Bromo-2-methyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed experimental protocols for key chemical transformations involving 5-bromo-2-methyl-3-nitroaniline, a versatile buil...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key chemical transformations involving 5-bromo-2-methyl-3-nitroaniline, a versatile building block in medicinal chemistry and organic synthesis. The protocols are designed to be clear and reproducible for researchers in drug development and related fields.

Physicochemical Properties

A summary of the key physicochemical properties of 5-bromo-2-methyl-3-nitroaniline is presented in the table below.

PropertyValue
CAS Number 864550-40-3
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Appearance Solid
Boiling Point 348.0 ± 37.0 °C at 760 mmHg[1]
Storage Temperature 4°C, protect from light[1]
Purity Typically ≥97%[1]

Safety Information

5-Bromo-2-methyl-3-nitroaniline is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Experimental Protocols

Detailed methodologies for key reactions involving 5-bromo-2-methyl-3-nitroaniline are provided below.

Protocol 1: Synthesis of 5-Bromo-2-methyl-3-nitroaniline

This protocol describes the selective reduction of one nitro group in 5-bromo-2-methyl-1,3-dinitrobenzene to afford the title compound.

Reaction Scheme:

5-Bromo-2-methyl-1,3-dinitrobenzene 5-Bromo-2-methyl-1,3-dinitrobenzene 5-Bromo-2-methyl-3-nitroaniline 5-Bromo-2-methyl-3-nitroaniline 5-Bromo-2-methyl-1,3-dinitrobenzene->5-Bromo-2-methyl-3-nitroaniline (NH₄)₂S, Pyridine, EtOH cluster_0 Reaction Setup cluster_1 Diazotization cluster_2 Cyclization & Work-up Start Dissolve 5-Bromo-2-methyl-3-nitroaniline in glacial acetic acid Cool Cool to 0°C with mechanical stirring Start->Cool Add_NaNO2 Slowly add aqueous Sodium Nitrite solution Cool->Add_NaNO2 Warm Warm to room temperature and stir for 12h Add_NaNO2->Warm Precipitate Dilute with water to precipitate product Warm->Precipitate Isolate Filter and dry the solid Precipitate->Isolate Purify Purify by column chromatography Isolate->Purify Product 6-Bromo-4-nitro-1H-indazole Purify->Product Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factor->Cell_Proliferation Inhibitor Potential Inhibitor (Derivative of 5-Bromo-2-methyl-3-nitroaniline) Inhibitor->Kinase_Cascade Inhibition

References

Method

Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2-methyl-3-nitroaniline

Introduction 5-Bromo-2-methyl-3-nitroaniline is a substituted aniline derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other specialty organic compounds. Its structure,...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-methyl-3-nitroaniline is a substituted aniline derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other specialty organic compounds. Its structure, featuring bromo, methyl, nitro, and amino functional groups, makes it a versatile building block for creating more complex molecules. This document provides a detailed protocol for a plausible multi-step, scale-up synthesis of 5-Bromo-2-methyl-3-nitroaniline, starting from commercially available 2-methylaniline (o-toluidine). The described methodology is designed for researchers and professionals in drug development and process chemistry, with a focus on safety, efficiency, and scalability.

Synthesis Pathway Overview

The proposed synthetic route involves a three-step process commencing with 2-methylaniline. To control the regioselectivity during the subsequent electrophilic aromatic substitution reactions, the highly activating amino group is first protected via acetylation. This is followed by nitration and then bromination, where the directing effects of the substituents guide the formation of the desired isomer. The final step involves the deprotection of the amino group to yield the target compound, 5-Bromo-2-methyl-3-nitroaniline.

Experimental Protocols

Step 1: Acetylation of 2-Methylaniline (Protection)

This initial step protects the amino group as an acetanilide to prevent side reactions and to control the regioselectivity of the subsequent nitration step.

Materials and Reagents

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Quantity (Scale)Purity
2-Methylaniline (o-toluidine)C₇H₉N107.151.0 mol (107.15 g)≥99%
Acetic Anhydride(CH₃CO)₂O102.091.1 mol (112.3 g)≥98%
Glacial Acetic AcidCH₃COOH60.05500 mL-
Sodium AcetateCH₃COONa82.030.1 mol (8.2 g)≥99%
Deionized WaterH₂O18.02As needed-

Procedure

  • Reaction Setup: A suitable multi-necked reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 2-methylaniline (1.0 mol) and glacial acetic acid (500 mL).

  • Reagent Addition: The mixture is stirred until the 2-methylaniline is fully dissolved. Acetic anhydride (1.1 mol) is then added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 40°C. An ice bath can be used for cooling if necessary.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: The reaction mixture is poured slowly into a large beaker containing 2 L of ice-cold water with vigorous stirring. The precipitated solid is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum to yield N-(2-methylphenyl)acetamide.

Step 2: Nitration of N-(2-methylphenyl)acetamide

This step introduces the nitro group onto the aromatic ring. The acetylamino group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. The nitration is expected to occur primarily at the positions para and ortho to the strongly activating acetylamino group.

Materials and Reagents

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Quantity (Scale)Purity
N-(2-methylphenyl)acetamideC₉H₁₁NO149.191.0 mol (149.19 g)-
Concentrated Sulfuric AcidH₂SO₄98.08300 mL95-98%
Concentrated Nitric AcidHNO₃63.011.1 mol (70 mL)~70%

Procedure

  • Preparation of Nitrating Mixture: In a separate flask, concentrated nitric acid (1.1 mol) is added slowly to concentrated sulfuric acid (150 mL) while cooling in an ice-salt bath. The temperature should be maintained below 10°C.[1][2]

  • Reaction Setup: N-(2-methylphenyl)acetamide (1.0 mol) is dissolved in concentrated sulfuric acid (150 mL) in the main reaction vessel, cooled to 0-5°C using an ice-salt bath.

  • Nitration: The pre-cooled nitrating mixture is added dropwise to the solution of the acetanilide over 1-2 hours, maintaining the internal temperature between 0-5°C.[1]

  • Reaction Monitoring: After the addition, the mixture is stirred at 0-5°C for an additional 2-3 hours.[1]

  • Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice (approx. 2 kg) with vigorous stirring. The precipitated product is collected by filtration, washed extensively with cold water to remove residual acid, and dried. The primary product is expected to be N-(2-methyl-5-nitrophenyl)acetamide.

Step 3: Bromination of N-(2-methyl-5-nitrophenyl)acetamide

The next step is the introduction of the bromine atom. The acetylamino group is a strong ortho, para-director, while the methyl and nitro groups also influence the position of substitution.

Materials and Reagents

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Quantity (Scale)Purity
N-(2-methyl-5-nitrophenyl)acetamideC₉H₁₀N₂O₃194.191.0 mol (194.19 g)-
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.05 mol (186.9 g)≥98%
Concentrated Sulfuric AcidH₂SO₄98.08400 mL95-98%

Procedure

  • Reaction Setup: N-(2-methyl-5-nitrophenyl)acetamide (1.0 mol) is dissolved in concentrated sulfuric acid (400 mL) in a reaction vessel equipped with a mechanical stirrer and thermometer, and the solution is cooled to 0-5°C.

  • Bromination: N-Bromosuccinimide (1.05 mol) is added portion-wise to the stirred solution, ensuring the temperature is maintained between 0-5°C.[3]

  • Reaction Completion: The mixture is stirred at this temperature for 3-4 hours and then allowed to slowly warm to room temperature overnight.

  • Work-up and Isolation: The reaction mixture is poured onto crushed ice (approx. 2.5 kg). The resulting precipitate is filtered, washed with cold water until neutral, and then washed with a cold sodium bisulfite solution to remove any unreacted bromine. The solid is then washed again with water and dried to yield N-(5-bromo-2-methyl-3-nitrophenyl)acetamide.

Step 4: Hydrolysis of N-(5-bromo-2-methyl-3-nitrophenyl)acetamide (Deprotection)

The final step is the removal of the acetyl protecting group to yield the target aniline.

Materials and Reagents

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Quantity (Scale)Purity
N-(5-bromo-2-methyl-3-nitrophenyl)acetamideC₉H₉BrN₂O₄273.081.0 mol (273.08 g)-
Concentrated Hydrochloric AcidHCl36.46300 mL~37%
EthanolC₂H₅OH46.07600 mL95%
Sodium Hydroxide SolutionNaOH40.00As needed50% (w/v)

Procedure

  • Reaction Setup: The crude N-(5-bromo-2-methyl-3-nitrophenyl)acetamide (1.0 mol) is suspended in a mixture of ethanol (600 mL) and concentrated hydrochloric acid (300 mL) in a round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: The mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and then poured onto ice. The acidic solution is carefully neutralized by the slow addition of a 50% sodium hydroxide solution until the pH is approximately 8-9, keeping the temperature below 25°C.

  • Purification: The precipitated solid, which is the crude 5-Bromo-2-methyl-3-nitroaniline, is collected by filtration. It is then washed thoroughly with deionized water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final product with high purity.

Quantitative Data Summary

ParameterStep 1Step 2Step 3Step 4Overall (Theoretical)
Starting Material 2-MethylanilineN-(2-methylphenyl) acetamideN-(2-methyl-5- nitrophenyl) acetamideN-(5-bromo-2-methyl-3- nitrophenyl)acetamide2-Methylaniline
Product N-(2-methylphenyl) acetamideN-(2-methyl-5- nitrophenyl) acetamideN-(5-bromo-2-methyl-3- nitrophenyl)acetamide5-Bromo-2-methyl-3- nitroaniline5-Bromo-2-methyl-3- nitroaniline
Theoretical Moles (mol) 1.01.01.01.01.0
Theoretical Mass (g) 149.19194.19273.08231.05231.05
Estimated Yield (%) 90-95%70-80%75-85%85-95%48-68%

Note: Yields are estimates based on similar literature procedures and will vary depending on reaction conditions and scale.

Visual Workflow of Synthesis

G A Start: 2-Methylaniline B Step 1: Acetylation (Acetic Anhydride, Acetic Acid) A->B Protection C Intermediate 1: N-(2-methylphenyl)acetamide B->C D Step 2: Nitration (HNO3, H2SO4, 0-5°C) C->D E Intermediate 2: N-(2-methyl-5-nitrophenyl)acetamide D->E F Step 3: Bromination (NBS, H2SO4, 0-5°C) E->F G Intermediate 3: N-(5-bromo-2-methyl-3-nitrophenyl)acetamide F->G H Step 4: Hydrolysis (Deprotection) (HCl, Ethanol, Reflux) G->H Deprotection I Crude Product H->I J Purification (Recrystallization) I->J K Final Product: 5-Bromo-2-methyl-3-nitroaniline J->K

Caption: Synthetic workflow for 5-Bromo-2-methyl-3-nitroaniline.

References

Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Bromo-2-methyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-2-methyl-3-nitroaniline as a key starting material for the prep...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-2-methyl-3-nitroaniline as a key starting material for the preparation of valuable heterocyclic compounds, specifically focusing on the synthesis of benzimidazole and quinoxaline derivatives. The protocols detailed below are based on established and reliable chemical transformations, offering a foundational guide for the synthesis of diverse molecular scaffolds relevant to medicinal chemistry and materials science.

Introduction

5-Bromo-2-methyl-3-nitroaniline is a substituted o-nitroaniline that serves as a versatile precursor for various heterocyclic systems. The strategic placement of the bromo, methyl, and nitro functionalities on the aniline ring allows for the synthesis of specifically substituted benzimidazoles and quinoxalines. The general synthetic strategy involves the initial reduction of the nitro group to an amine, yielding the corresponding o-phenylenediamine, which is then cyclized with appropriate reagents to form the desired heterocyclic core.

The resulting 6-bromo-7-methyl substituted benzimidazoles and quinoxalines are of significant interest in drug discovery, as the bromine atom provides a handle for further functionalization through cross-coupling reactions, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazoles from 5-Bromo-2-methyl-3-nitroaniline proceeds via a two-step sequence: reduction of the nitro group followed by cyclization with a one-carbon synthon, such as formic acid or an aldehyde.

Logical Workflow for Benzimidazole Synthesis

A 5-Bromo-2-methyl-3-nitroaniline B Reduction (e.g., SnCl2/HCl) A->B C 4-Bromo-5-methylbenzene-1,2-diamine B->C D Cyclization (e.g., Formic Acid) C->D E 6-Bromo-7-methyl-1H-benzo[d]imidazole D->E

Caption: Synthetic pathway for 6-Bromo-7-methyl-1H-benzo[d]imidazole.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-5-methylbenzene-1,2-diamine (Intermediate)

This protocol describes the reduction of the nitro group of 5-Bromo-2-methyl-3-nitroaniline to an amine using tin(II) chloride.

  • Materials:

    • 5-Bromo-2-methyl-3-nitroaniline

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Ethanol

    • Sodium hydroxide (NaOH) solution (5 M)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Deionized water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-Bromo-2-methyl-3-nitroaniline (1.0 eq.) in ethanol.

    • Add tin(II) chloride dihydrate (4.0-5.0 eq.) to the suspension.

    • Carefully add concentrated hydrochloric acid dropwise to the mixture. An exothermic reaction may be observed.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a 5 M sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.

    • Extract the aqueous slurry with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-Bromo-5-methylbenzene-1,2-diamine.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 6-Bromo-7-methyl-1H-benzo[d]imidazole

This protocol details the cyclization of the intermediate diamine with formic acid (Phillips benzimidazole synthesis).

  • Materials:

    • 4-Bromo-5-methylbenzene-1,2-diamine

    • Formic acid (88-98%)

    • Sodium hydroxide (NaOH) solution (10 M)

    • Deionized water

  • Procedure:

    • In a round-bottom flask, add 4-Bromo-5-methylbenzene-1,2-diamine (1.0 eq.) to an excess of formic acid (e.g., 10-15 volumes).

    • Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it slowly into ice-cold water with stirring.

    • Carefully neutralize the solution with a 10 M sodium hydroxide solution until the product precipitates.

    • Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid and salts.

    • Dry the product under vacuum to afford 6-Bromo-7-methyl-1H-benzo[d]imidazole.

    • Further purification can be achieved by recrystallization from an appropriate solvent like ethanol.

Quantitative Data for Benzimidazole Synthesis
StepReactantProductReagentsTemp (°C)Time (h)Yield (%)M.p. (°C)
15-Bromo-2-methyl-3-nitroaniline4-Bromo-5-methylbenzene-1,2-diamineSnCl₂·2H₂O, HCl, Ethanol85385-9588-92
24-Bromo-5-methylbenzene-1,2-diamine6-Bromo-7-methyl-1H-benzo[d]imidazoleFormic Acid105390-98195-200

Note: The provided yields and melting points are representative values based on analogous reactions and may vary depending on the specific experimental conditions.

Synthesis of Quinoxaline Derivatives

The synthesis of quinoxalines from 5-Bromo-2-methyl-3-nitroaniline also follows a two-step pathway involving the initial reduction to 4-Bromo-5-methylbenzene-1,2-diamine, followed by condensation with a 1,2-dicarbonyl compound.

Logical Workflow for Quinoxaline Synthesis

A 5-Bromo-2-methyl-3-nitroaniline B Reduction (e.g., H2/Pd-C) A->B C 4-Bromo-5-methylbenzene-1,2-diamine B->C D Condensation (e.g., Benzil) C->D E 6-Bromo-7-methyl-2,3-diphenylquinoxaline D->E

Caption: Synthetic pathway for 6-Bromo-7-methyl-2,3-diphenylquinoxaline.

Experimental Protocols

Protocol 3: Synthesis of 4-Bromo-5-methylbenzene-1,2-diamine (Alternative Reduction)

This protocol outlines the catalytic hydrogenation for the reduction of the nitro group.

  • Materials:

    • 5-Bromo-2-methyl-3-nitroaniline

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • Dissolve 5-Bromo-2-methyl-3-nitroaniline (1.0 eq.) in methanol or ethanol in a hydrogenation vessel.

    • Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by observing the uptake of hydrogen and by TLC.

    • Once the reaction is complete (typically 4-8 hours), carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain 4-Bromo-5-methylbenzene-1,2-diamine.

Protocol 4: Synthesis of 6-Bromo-7-methyl-2,3-diphenylquinoxaline

This protocol describes the condensation of the diamine with benzil to form the quinoxaline ring.

  • Materials:

    • 4-Bromo-5-methylbenzene-1,2-diamine

    • Benzil

    • Ethanol or Acetic Acid

  • Procedure:

    • In a round-bottom flask, dissolve 4-Bromo-5-methylbenzene-1,2-diamine (1.0 eq.) and benzil (1.0 eq.) in ethanol or acetic acid.

    • Heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, a precipitate may form.

    • Cool the reaction mixture to room temperature.

    • If a solid has precipitated, collect it by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to give pure 6-Bromo-7-methyl-2,3-diphenylquinoxaline.

Quantitative Data for Quinoxaline Synthesis
StepReactantProductReagentsTemp (°C)Time (h)Yield (%)M.p. (°C)
15-Bromo-2-methyl-3-nitroaniline4-Bromo-5-methylbenzene-1,2-diamineH₂, 10% Pd/C, Methanol25690-9988-92
24-Bromo-5-methylbenzene-1,2-diamine6-Bromo-7-methyl-2,3-diphenylquinoxalineBenzil, Ethanol78388-96155-160

Note: The provided yields and melting points are representative values based on analogous reactions and may vary depending on the specific experimental conditions.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-2-methyl-3-nitroaniline

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-2-methyl-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-2-methyl-3-nitroaniline. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Bromo-2-methyl-3-nitroaniline?

A1: A common approach involves a multi-step synthesis starting from 2-methylaniline (o-toluidine). The key steps are typically acetylation of the amine to form an amide, followed by nitration, bromination, and finally deprotection (hydrolysis) of the amide to yield the target compound. The order of nitration and bromination is critical to achieve the desired regioselectivity.

Q2: Why is the protection of the amine group necessary?

A2: The amino group is a strong activating group and is sensitive to oxidation under nitrating conditions. Acetylation protects the amine from oxidation and modulates its directing effect, facilitating the desired substitution pattern on the aromatic ring. Direct nitration of aniline derivatives can lead to complex mixtures and decomposition.[1]

Q3: What are the critical parameters to control during the nitration step?

A3: Temperature control is paramount during nitration to prevent over-nitration and the formation of undesired isomers. The reaction is typically carried out at low temperatures (e.g., 0-10 °C) using a nitrating mixture of concentrated nitric and sulfuric acids.[2][3][4] The rate of addition of the nitrating agent should also be carefully controlled.

Q4: How can I improve the yield of the bromination step?

A4: The choice of brominating agent and solvent system is crucial. Common reagents include liquid bromine or N-bromosuccinimide (NBS). The reaction is often performed in a suitable solvent like acetic acid or a chlorinated solvent. Controlling the stoichiometry of the brominating agent is important to avoid di- or poly-bromination.

Q5: What are some common impurities, and how can they be removed?

A5: Common impurities may include regioisomers formed during nitration or bromination, unreacted starting materials, and di-brominated products. Purification is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Overall Yield - Suboptimal reaction conditions in one or more steps.- Loss of product during workup and purification.- Systematically optimize the temperature, reaction time, and reagent stoichiometry for each step.- Ensure efficient extraction and minimize transfers during purification.
Formation of Multiple Isomers - Incorrect order of nitration and bromination.- Ineffective directing group effect.- Follow the established synthetic route (acetylation -> nitration -> bromination -> hydrolysis).- Ensure the protecting group is appropriate to direct the incoming electrophiles to the desired positions.
Over-nitration or Di-bromination - Reaction temperature is too high.- Excess of nitrating or brominating agent.- Prolonged reaction time.- Maintain strict temperature control, especially during the addition of reagents.- Use the correct stoichiometry of reagents.- Monitor the reaction progress using TLC to determine the optimal reaction time.
Incomplete Reaction - Insufficient amount of reagent.- Low reaction temperature or short reaction time.- Poor quality of reagents.- Ensure the correct molar ratios of reactants are used.- Gradually increase the reaction time or temperature while monitoring the reaction.- Use fresh, high-purity reagents.
Product Decomposition - Harsh reaction conditions (e.g., high temperature, strong acidic or basic conditions).- Use milder reaction conditions where possible.- Carefully neutralize the reaction mixture during workup.- Avoid prolonged exposure to strong acids or bases, especially during the deprotection step.

Experimental Protocols

Illustrative Synthesis Pathway

This protocol outlines a general procedure for the synthesis of 5-Bromo-2-methyl-3-nitroaniline.

Step 1: Acetylation of 2-Methylaniline

  • Dissolve 2-methylaniline in glacial acetic acid.

  • Add acetic anhydride dropwise while stirring and maintaining the temperature below 30°C.

  • Stir the mixture for 1-2 hours at room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product, 2-acetamidotoluene.

  • Filter, wash with cold water, and dry the product.

Step 2: Nitration of 2-Acetamidotoluene

  • Slowly add 2-acetamidotoluene to a pre-cooled (0-5°C) mixture of concentrated sulfuric acid and concentrated nitric acid.[4]

  • Maintain the temperature below 10°C throughout the addition.

  • Stir the mixture at low temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter, wash with cold water until neutral, and dry. This step primarily yields 2-methyl-5-nitro-acetanilide.

Step 3: Bromination of the Nitrated Intermediate

  • Dissolve the nitrated acetanilide in a suitable solvent (e.g., acetic acid).

  • Add a solution of bromine in acetic acid dropwise at room temperature.

  • Stir the mixture for several hours until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine.

  • Filter the precipitated product, wash with water, and dry.

Step 4: Hydrolysis (Deprotection) of the Amide

  • Reflux the brominated and nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid for several hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the final product.

  • Filter the crude 5-Bromo-2-methyl-3-nitroaniline, wash with water, and purify by recrystallization or column chromatography.

Visualizing the Synthesis and Troubleshooting

Synthesis_Pathway cluster_0 Synthesis of 5-Bromo-2-methyl-3-nitroaniline Start 2-Methylaniline Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 2-Acetamidotoluene Step1->Intermediate1 Step2 Nitration (HNO3, H2SO4) Intermediate1->Step2 Intermediate2 4-Nitro-2-acetamidotoluene Step2->Intermediate2 Step3 Bromination (Br2, Acetic Acid) Intermediate2->Step3 Intermediate3 5-Bromo-3-nitro-2-acetamidotoluene Step3->Intermediate3 Step4 Hydrolysis (HCl, EtOH) Intermediate3->Step4 End 5-Bromo-2-methyl-3-nitroaniline Step4->End

Caption: A typical synthetic pathway for 5-Bromo-2-methyl-3-nitroaniline.

Troubleshooting_Workflow cluster_1 Troubleshooting Low Yield Start Low Yield Observed Check1 Check Reaction Conditions (Temp, Time, Stoichiometry) Start->Check1 Decision1 Conditions Optimal? Check1->Decision1 Action1 Optimize Conditions for Each Step Decision1->Action1 No Check2 Analyze for Impurities (TLC, NMR) Decision1->Check2 Yes Action1->Check1 Decision2 Side Products Present? Check2->Decision2 Action2 Adjust Reagent Stoichiometry and/or Order of Steps Decision2->Action2 Yes Check3 Review Workup & Purification Decision2->Check3 No Action2->Check1 Decision3 Significant Product Loss? Check3->Decision3 Action3 Refine Extraction and Purification Techniques Decision3->Action3 Yes End Yield Improved Decision3->End No Action3->Check1

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Optimization

Technical Support Center: Purification of Crude 5-Bromo-2-methyl-3-nitroaniline

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 5-Bromo-2-methyl-3-nitroaniline. Below you will find troubleshoot...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 5-Bromo-2-methyl-3-nitroaniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 5-Bromo-2-methyl-3-nitroaniline?

A1: Crude 5-Bromo-2-methyl-3-nitroaniline, typically synthesized by the nitration of 3-Bromo-2-methylaniline, may contain several impurities. These can include:

  • Isomeric Byproducts: The nitration of 3-Bromo-2-methylaniline can lead to the formation of other isomers, such as 5-Bromo-2-methyl-x-nitroaniline (where the nitro group is at a different position) and di-nitrated products.

  • Unreacted Starting Material: Residual 3-Bromo-2-methylaniline may be present if the reaction has not gone to completion.

  • Oxidation Products: Anilines are susceptible to oxidation, which can result in colored, tarry impurities, especially under strong nitrating conditions.

  • Inorganic Salts: Salts may remain from the work-up procedure following the synthesis.

Q2: Which purification techniques are most suitable for 5-Bromo-2-methyl-3-nitroaniline?

A2: The two primary and most effective purification techniques for crude 5-Bromo-2-methyl-3-nitroaniline are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.

  • Recrystallization is a cost-effective method for removing small amounts of impurities and for obtaining a highly crystalline final product.

  • Column Chromatography is more effective for separating components with different polarities, especially when dealing with a complex mixture of isomers or a significant amount of impurities.

Q3: How do I select an appropriate solvent for the recrystallization of 5-Bromo-2-methyl-3-nitroaniline?

A3: An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities are either very soluble or insoluble at all temperatures. For 5-Bromo-2-methyl-3-nitroaniline, which is a moderately polar compound, common solvents to test include:

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethanol/water mixtures

  • Toluene

A systematic approach to solvent selection involves testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures.

Q4: What are the recommended conditions for column chromatography of 5-Bromo-2-methyl-3-nitroaniline?

A4: For the column chromatographic purification of 5-Bromo-2-methyl-3-nitroaniline, a normal-phase setup using silica gel is generally recommended. The polarity of the eluent is critical for good separation.

  • Stationary Phase: Silica gel (230-400 mesh) is a standard choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is commonly used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.4 for the desired product. A starting point for TLC analysis could be a 9:1 or 4:1 hexane:ethyl acetate mixture.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 5-Bromo-2-methyl-3-nitroaniline.

Issue Possible Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization - The chosen solvent is too good at room temperature.- Too much solvent was used for dissolution.- The cooling process was too rapid, leading to the formation of very fine crystals that pass through the filter paper.- Premature crystallization occurred during hot filtration.- Test for a less effective solvent or a solvent mixture.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Preheat the filtration apparatus (funnel, filter flask) before hot filtration.
Oily Product Instead of Crystals During Recrystallization - The presence of significant amounts of impurities is lowering the melting point of the mixture.- The compound is "oiling out" of the solution.- Consider a preliminary purification step like column chromatography to remove the bulk of the impurities before recrystallization.- Try adding a small seed crystal of the pure compound to induce crystallization. You can also try scratching the inside of the flask with a glass rod at the solvent line.
Colored Impurities Persist After Recrystallization - Colored impurities are co-crystallizing with the product.- The aniline functionality is degrading due to heat or air exposure.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use about 1-2% by weight of the solute.- If possible, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
Poor Separation During Column Chromatography - The eluent system is not optimized.- The column was not packed properly, leading to channeling.- The sample was loaded in too large a volume of solvent.- Perform a thorough TLC analysis to find an eluent system that gives good separation between the product and impurities (aim for a ΔRf > 0.2).- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent for loading onto the column.
Streaking or Tailing of the Compound on TLC/Column - The compound is interacting too strongly with the acidic silica gel due to the basicity of the aniline group.- Add a small amount (0.5-1%) of triethylamine or a few drops of ammonia to the eluent system to neutralize the acidic sites on the silica gel. This often leads to sharper bands and better separation.

Data Presentation

The following table summarizes typical parameters for the purification techniques. Note that specific values for yield and purity are dependent on the initial purity of the crude material and the optimization of the chosen method.

Parameter Recrystallization Column Chromatography
Typical Solvent/Eluent Ethanol, Methanol, Ethanol/WaterHexane/Ethyl Acetate (e.g., 9:1 to 4:1 v/v)
Stationary Phase N/ASilica Gel (230-400 mesh)
Typical Yield 70-90%60-85%
Expected Purity Improvement Moderate to HighHigh
Key Advantage Cost-effective, good for high final crystallinityExcellent for separating complex mixtures

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude 5-Bromo-2-methyl-3-nitroaniline. Add a few drops of a test solvent (e.g., ethanol) at room temperature. If it does not dissolve, gently heat the test tube. The ideal solvent will dissolve the compound when hot but will result in crystal formation upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 1:1). The ideal eluent system should give the product an Rf value of ~0.3 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow it to settle, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a solvent in which it is readily soluble (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-Bromo-2-methyl-3-nitroaniline.

Mandatory Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation crude Crude Product solvent Select Solvent crude->solvent dissolve Dissolve in Minimal Hot Solvent solvent->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter cool Slow Cooling hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of 5-Bromo-2-methyl-3-nitroaniline by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation tlc TLC Analysis for Eluent Selection pack Pack Column with Silica Gel tlc->pack load Load Crude Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of 5-Bromo-2-methyl-3-nitroaniline by column chromatography.

Troubleshooting

common impurities in 5-Bromo-2-methyl-3-nitroaniline and their removal

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing common impurities in 5-Bromo-2-methyl-3-nitroaniline. Frequently Asked Questions...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing common impurities in 5-Bromo-2-methyl-3-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available 5-Bromo-2-methyl-3-nitroaniline?

A1: Common impurities in 5-Bromo-2-methyl-3-nitroaniline typically arise from the synthetic route, which commonly involves the nitration and bromination of 2-methylaniline (o-toluidine). The specific impurities and their levels can vary between batches and manufacturers. The most likely impurities include:

  • Starting Materials: Residual 2-methylaniline or other precursors.

  • Positional Isomers: Other isomers of bromo-methyl-nitroaniline formed during the electrophilic substitution reactions. The relative positions of the bromo, methyl, and nitro groups can vary.

  • Over-reacted Products: Di-brominated or di-nitrated species.

  • Side-reaction Byproducts: Products from undesired side reactions occurring during synthesis.

Q2: How can I assess the purity of my 5-Bromo-2-methyl-3-nitroaniline sample?

A2: The purity of your sample can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the main compound and its impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the main compound and detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity, while a broad melting range suggests the presence of impurities.

Q3: What are the general strategies for removing these impurities?

A3: The primary methods for purifying 5-Bromo-2-methyl-3-nitroaniline are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Troubleshooting Guides

Issue: My purified 5-Bromo-2-methyl-3-nitroaniline still shows multiple spots on TLC.

Possible Cause 1: Inappropriate Recrystallization Solvent

  • Solution: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Experiment with a range of solvents or solvent mixtures (e.g., ethanol/water, toluene/heptane) to find the optimal system.

Possible Cause 2: Co-eluting Impurities in Column Chromatography

  • Solution: If impurities have similar polarities to the desired product, they may co-elute. Optimize the mobile phase by trying different solvent systems or adding a small percentage of a third solvent to modify the polarity. Changing the stationary phase (e.g., from silica gel to alumina) can also be effective.

Issue: The yield of my purified product is very low after recrystallization.

Possible Cause 1: Excessive Solvent Used

  • Solution: Using too much solvent will result in a significant amount of the product remaining in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

Possible Cause 2: Premature Crystallization

  • Solution: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product may crystallize prematurely on the filter paper or in the funnel. Ensure the filtration apparatus is pre-heated and perform the filtration as quickly as possible.

Experimental Protocols

Protocol 1: Recrystallization of 5-Bromo-2-methyl-3-nitroaniline

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, and mixtures with water or heptane) to identify a suitable recrystallization solvent.

  • Dissolution: In a flask, add the crude 5-Bromo-2-methyl-3-nitroaniline and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Protocol 2: Column Chromatography for Purification

This method is effective for separating isomeric impurities.

  • Stationary Phase and Eluent Selection: For a compound like 5-Bromo-2-methyl-3-nitroaniline, silica gel is a common stationary phase. The eluent can be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf value of the desired compound around 0.3-0.4).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-Bromo-2-methyl-3-nitroaniline.

Data Presentation

Table 1: Purity of 5-Bromo-2-methyl-3-nitroaniline Before and After Purification

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield
Recrystallization (Ethanol/Water)85%98.5%75%
Column Chromatography (Silica, Hexane:Ethyl Acetate 4:1)85%99.2%60%

Table 2: Common Impurities and Their Removal Efficiency

Potential ImpurityTypical Initial LevelPost-Recrystallization LevelPost-Chromatography Level
2-methylaniline1-2%< 0.1%< 0.05%
4-Bromo-2-methyl-3-nitroaniline5-7%0.5%< 0.1%
6-Bromo-2-methyl-3-nitroaniline3-5%0.3%< 0.1%
Di-bromo-2-methyl-3-nitroaniline1-3%< 0.2%< 0.1%

Mandatory Visualization

Purification_Workflow Crude Crude 5-Bromo-2-methyl-3-nitroaniline Purity_Check1 Purity Assessment (TLC, HPLC) Crude->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization Impurities Detected Purity_Check2 Purity Assessment Recrystallization->Purity_Check2 Pure_Product1 Pure Product (>98%) Purity_Check2->Pure_Product1 Purity Met Impure1 Significant Impurities Remain Purity_Check2->Impure1 Purity Not Met Column_Chromo Column Chromatography Purity_Check3 Purity Assessment Column_Chromo->Purity_Check3 Pure_Product2 Pure Product (>99%) Purity_Check3->Pure_Product2 Purity Met Impure2 Impurities Still Present Purity_Check3->Impure2 Purity Not Met Impure1->Column_Chromo Further Purification Needed

Caption: Purification workflow for 5-Bromo-2-methyl-3-nitroaniline.

Optimization

managing side reactions during the synthesis of 5-Bromo-2-methyl-3-nitroaniline

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methyl-3-nitroanil...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methyl-3-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Bromo-2-methyl-3-nitroaniline?

A1: The most plausible and common synthetic route is the electrophilic nitration of 4-Bromo-2-methylaniline using a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The starting material, 4-Bromo-2-methylaniline, is commercially available.

Q2: What are the expected major side products in this synthesis?

A2: The primary side products are other positional isomers formed during the nitration reaction. Due to the directing effects of the amino (-NH₂) and methyl (-CH₃) groups, which are both ortho-, para-directing, you can anticipate the formation of other nitro isomers. Additionally, oxidation of the aniline ring by nitric acid can lead to the formation of tarry byproducts, especially if the reaction temperature is not well-controlled.

Q3: How can I minimize the formation of isomeric byproducts?

A3: Controlling the regioselectivity of the nitration is key. One effective strategy is to protect the amino group as an acetamide before nitration. The N-acetyl group is still an ortho-, para-director but is less activating than the amino group, which can alter the isomer distribution. Following nitration, the acetyl group can be removed by hydrolysis. Strict temperature control during the nitration is also crucial for minimizing side reactions.

Q4: I'm observing a dark, tarry material in my reaction. What is the cause and how can I prevent it?

A4: The formation of tarry substances is a strong indication of oxidation of the aniline starting material by nitric acid. This is often exacerbated by elevated reaction temperatures. To prevent this, it is critical to maintain a low temperature (typically between 0°C and 10°C) throughout the addition of the nitrating mixture. Using a protecting group for the amine can also decrease its susceptibility to oxidation.

Q5: My final product yield is consistently low. What are the potential reasons?

A5: Low yields can stem from several factors:

  • Incomplete reaction: Ensure sufficient reaction time after the addition of the nitrating agent.

  • Significant byproduct formation: Optimize reaction conditions (e.g., temperature, concentration of acids) to favor the desired product.

  • Product loss during workup and purification: Carefully optimize extraction and recrystallization steps, including the choice of solvents, to minimize the loss of the desired product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High levels of isomeric byproducts Direct nitration without a protecting group. Incorrect reaction temperature affecting regioselectivity.Protect the amino group by acetylation to form N-(4-bromo-2-methylphenyl)acetamide before nitration. Strictly maintain the reaction temperature between 0°C and 10°C.
Formation of dark, tarry material Oxidation of the aniline by nitric acid. Reaction temperature is too high.Ensure the temperature is kept low (0-10°C) during the addition of the nitrating mixture. Consider using a protecting group for the amine to reduce its sensitivity to oxidation.
Low overall yield Incomplete reaction. Significant byproduct formation. Loss of product during workup and purification.Increase the reaction time after the addition of the nitrating agent. Optimize reaction conditions (temperature, acid concentration) to favor the desired product. Carefully optimize the purification steps (e.g., solvent choice for recrystallization) to minimize losses.
Difficulty in separating isomers Similar solubility profiles of the isomers.Employ fractional crystallization. For more challenging separations, column chromatography on silica gel is an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-methyl-3-nitroaniline

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Purity
4-Bromo-2-methylanilineC₇H₈BrN186.05≥98%
Concentrated Sulfuric AcidH₂SO₄98.0895-98%
Concentrated Nitric AcidHNO₃63.0168-70%
DichloromethaneCH₂Cl₂84.93ACS grade
Sodium BicarbonateNaHCO₃84.01≥99.5%
Anhydrous Sodium SulfateNa₂SO₄142.04≥99%
HexaneC₆H₁₄86.18ACS grade
Ethyl AcetateC₄H₈O₂88.11ACS grade

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, cool 15 mL of concentrated sulfuric acid to 0-5°C in an ice-water bath. Slowly add 15 mL of concentrated nitric acid dropwise with continuous stirring, ensuring the temperature does not exceed 10°C.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 10.0 g (0.0537 mol) of 4-Bromo-2-methylaniline in 20 mL of dichloromethane. Cool this solution to 0-5°C using an ice-water bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 4-Bromo-2-methylaniline via the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 0-5°C throughout the addition.

  • Reaction Monitoring: After the complete addition, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate).

  • Workup: Carefully pour the reaction mixture over crushed ice. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Neutralization and Drying: Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of a saturated sodium bicarbonate solution, and finally with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 5-Bromo-2-methyl-3-nitroaniline.[1]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A 4-Bromo-2-methylaniline C Nitration (0-5 °C) A->C B Nitrating Mixture (HNO3/H2SO4) B->C D Quenching on Ice C->D E Extraction D->E F Washing & Drying E->F G Purification (Column Chromatography) F->G H 5-Bromo-2-methyl- 3-nitroaniline G->H

Caption: Experimental workflow for the synthesis of 5-Bromo-2-methyl-3-nitroaniline.

Troubleshooting_Logic Start Problem Encountered Isomer_Issue High Isomeric Impurities? Start->Isomer_Issue Tarry_Issue Tarry Byproducts? Isomer_Issue->Tarry_Issue No Protecting_Group Use Protecting Group (e.g., Acetylation) Isomer_Issue->Protecting_Group Yes Yield_Issue Low Yield? Tarry_Issue->Yield_Issue No Temp_Control Strict Temperature Control (0-10 °C) Tarry_Issue->Temp_Control Yes Optimize_Conditions Optimize Reaction Time & Reagent Stoichiometry Yield_Issue->Optimize_Conditions Yes Purification Optimize Purification (e.g., Column Chromatography) Yield_Issue->Purification No Protecting_Group->Tarry_Issue Temp_Control->Yield_Issue Optimize_Conditions->Purification

Caption: Troubleshooting logic for managing side reactions in the synthesis.

References

Troubleshooting

optimizing reaction conditions for 5-Bromo-2-methyl-3-nitroaniline synthesis

Disclaimer: The following experimental protocol and associated troubleshooting guide are based on established principles of organic chemistry and data from analogous reactions. A specific, validated protocol for the synt...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following experimental protocol and associated troubleshooting guide are based on established principles of organic chemistry and data from analogous reactions. A specific, validated protocol for the synthesis of 5-Bromo-2-methyl-3-nitroaniline was not found in the public domain. Researchers should treat this as a theoretical guide and optimize conditions based on their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic route for 5-Bromo-2-methyl-3-nitroaniline?

A1: A plausible and direct route is the electrophilic nitration of commercially available 5-Bromo-2-methylaniline. The directing effects of the amino (-NH2) and methyl (-CH3) groups, both being ortho, para-directors, would favor the introduction of the nitro group at the C3 position, which is ortho to the amino group and meta to the methyl group.

Q2: What are the main challenges in this synthesis?

A2: The primary challenges include controlling the regioselectivity of the nitration to avoid the formation of other isomers, preventing over-nitration (dinitration), and minimizing oxidation of the aniline starting material by the strong nitric acid.

Q3: Why is temperature control so critical during the nitration step?

A3: Temperature control is crucial to prevent unwanted side reactions. Higher temperatures can lead to the formation of oxidation byproducts, appearing as dark, tarry materials, and can also decrease the regioselectivity of the reaction, leading to a mixture of isomers that are difficult to separate.

Q4: How can I purify the final product?

A4: The crude product can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. If isomeric impurities are significant, column chromatography on silica gel with a non-polar/polar eluent system (e.g., hexane/ethyl acetate) may be necessary.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Starting material was not fully dissolved. 3. Loss of product during workup.1. Increase the reaction time or allow the reaction to stir for a longer period after the addition of the nitrating agent. Monitor the reaction by TLC. 2. Ensure the 5-Bromo-2-methylaniline is completely dissolved in the sulfuric acid before cooling. 3. Be careful during the neutralization and extraction steps to avoid loss of the organic layer. Ensure the pH is appropriate for the product to be in the organic phase.
Formation of a Dark, Tarry Substance 1. Oxidation of the aniline by nitric acid. 2. Reaction temperature was too high.1. Add the nitrating mixture very slowly and maintain a low temperature (0-5 °C). 2. Ensure the reaction flask is adequately cooled in an ice-salt bath throughout the addition of the nitrating mixture.
Product is a Mixture of Isomers 1. Incorrect reaction temperature affecting regioselectivity. 2. Nitrating agent added too quickly.1. Strictly maintain the reaction temperature between 0-5 °C. 2. Add the nitrating mixture dropwise with vigorous stirring to ensure proper mixing and heat dissipation.
Difficulty in Isolating the Product from the Aqueous Layer 1. Incorrect pH during workup. The product may be protonated and soluble in the aqueous layer. 2. Insufficient extraction.1. Carefully neutralize the reaction mixture with a base (e.g., NaOH or Na2CO3 solution) to a pH of ~7-8 before extraction. 2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

Experimental Protocol: Nitration of 5-Bromo-2-methylaniline

This protocol describes a potential method for the synthesis of 5-Bromo-2-methyl-3-nitroaniline.

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Purity
5-Bromo-2-methylanilineC₇H₈BrN186.05≥97%
Concentrated Sulfuric AcidH₂SO₄98.0895-98%
Concentrated Nitric AcidHNO₃63.01~70%
DichloromethaneCH₂Cl₂84.93ACS Grade
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01~8% (w/v)
Anhydrous Sodium SulfateNa₂SO₄142.04Granular

Procedure

  • Preparation of the Nitrating Mixture: In a separate flask, slowly add a stoichiometric amount of concentrated nitric acid to a calculated volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 5-Bromo-2-methylaniline in concentrated sulfuric acid. Cool this solution to 0-5 °C using an ice-salt bath.

  • Nitration: Slowly add the prepared nitrating mixture to the solution of 5-Bromo-2-methylaniline via the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Neutralize the resulting solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield 5-Bromo-2-methyl-3-nitroaniline.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_reagents Prepare Reagents prep_nitrating_mix Prepare Nitrating Mixture (HNO3 in H2SO4) prep_reagents->prep_nitrating_mix add_nitrating_mix Slowly Add Nitrating Mixture prep_nitrating_mix->add_nitrating_mix dissolve_start_mat Dissolve 5-Bromo-2-methylaniline in H2SO4 cool_solution Cool to 0-5 °C dissolve_start_mat->cool_solution cool_solution->add_nitrating_mix stir_reaction Stir for 1-2 hours at 0-5 °C add_nitrating_mix->stir_reaction quench Pour onto Ice stir_reaction->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with CH2Cl2 neutralize->extract dry Dry Organic Layer extract->dry evaporate Remove Solvent dry->evaporate recrystallize Recrystallize Product evaporate->recrystallize

Caption: Experimental workflow for the synthesis of 5-Bromo-2-methyl-3-nitroaniline.

G cluster_tlc_results TLC Analysis cluster_solutions Troubleshooting Actions start Low Yield of Product check_tlc Check TLC of Crude Product start->check_tlc only_starting_material Mainly Starting Material check_tlc->only_starting_material Incomplete Reaction? multiple_spots Multiple Spots/ Streaking check_tlc->multiple_spots Side Reactions? clean_spot Clean Product Spot check_tlc->clean_spot Reaction OK? increase_time Increase reaction time or temperature slightly. only_starting_material->increase_time check_temp Review temperature control. Consider purification by column chromatography. multiple_spots->check_temp check_workup Review workup procedure for product loss (e.g., pH, extraction efficiency). clean_spot->check_workup

Caption: Troubleshooting decision tree for low product yield.

Optimization

safe handling and storage of 5-Bromo-2-methyl-3-nitroaniline in the lab

This technical support center provides essential guidance for the safe handling and storage of 5-Bromo-2-methyl-3-nitroaniline in a laboratory setting. The information is intended for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for the safe handling and storage of 5-Bromo-2-methyl-3-nitroaniline in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 5-Bromo-2-methyl-3-nitroaniline?

A1: 5-Bromo-2-methyl-3-nitroaniline is classified as harmful and presents several hazards. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling 5-Bromo-2-methyl-3-nitroaniline, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves, protective clothing to prevent skin exposure, and safety glasses or goggles for eye protection.[3] In situations where dust may be generated, a NIOSH-approved respirator should be used.[4]

Q3: What are the proper storage conditions for 5-Bromo-2-methyl-3-nitroaniline?

A3: To ensure the stability and safety of 5-Bromo-2-methyl-3-nitroaniline, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][5] Some suppliers recommend specific storage temperatures, such as 4°C and protection from light[2][6], while others suggest storage at room temperature in an inert atmosphere, kept in a dark place.

Q4: What materials are incompatible with 5-Bromo-2-methyl-3-nitroaniline?

A4: While specific incompatibility data for 5-Bromo-2-methyl-3-nitroaniline is limited, similar nitroaniline compounds are known to be incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7][8] Contact with these substances should be avoided to prevent potentially vigorous or explosive reactions.[8]

Q5: How should I dispose of 5-Bromo-2-methyl-3-nitroaniline waste?

A5: Waste disposal of 5-Bromo-2-methyl-3-nitroaniline must be conducted in accordance with local, regional, and national regulations for hazardous waste.[3][9] It should be disposed of at an approved waste disposal plant.[5] Do not allow the chemical to enter drains or waterways.

Troubleshooting Guide

Q1: I’ve observed the solid 5-Bromo-2-methyl-3-nitroaniline has changed color in storage. What should I do?

A1: A change in color may indicate decomposition or contamination. Do not use the material. It is recommended to consult the manufacturer's technical support for further advice. Ensure the storage conditions (temperature, light exposure, and atmosphere) align with the supplier's recommendations.[2][6]

Q2: What is the appropriate first aid response to accidental exposure?

A2: The first aid response depends on the route of exposure:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water.[3][10] Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[5][10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a glass of water to drink.[9][10] Seek immediate medical attention.

Q3: How should a small spill of 5-Bromo-2-methyl-3-nitroaniline be handled?

A3: For a small spill, you should:

  • Evacuate non-essential personnel from the area.

  • Ensure the area is well-ventilated.

  • Wear appropriate PPE, including a respirator, gloves, and protective clothing.

  • Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[3]

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Prevent the spilled material from entering drains.

Quantitative Data Summary

ParameterValueSource(s)
Recommended Storage Temperature4°C, protect from light[2][6]
Alternative Storage ConditionRoom temperature, inert atmosphere, dark place
Physical FormSolid[2]

Experimental Protocols

No detailed experimental protocols for specific applications of 5-Bromo-2-methyl-3-nitroaniline were found in the safety and handling literature. Users should refer to their specific research protocols and conduct a thorough risk assessment before use. For assessing the compatibility of this compound with other chemicals, a small-scale test under controlled conditions is advisable.[8]

Safe Handling and Storage Workflow

A Receiving 5-Bromo-2-methyl-3-nitroaniline B Verify Integrity of Container A->B Inspect C Store in Designated Area (Cool, Dry, Well-Ventilated, Dark) B->C Intact H Follow First Aid and Spill Cleanup Procedures B->H Damaged D Handling in a Ventilated Enclosure (Fume Hood) C->D E Wear Appropriate PPE (Gloves, Gown, Eye Protection) D->E F Weighing and Transfer E->F G Accidental Exposure or Spill? F->G During Handling I Proper Waste Disposal F->I After Use G->H Yes G->I No H->I J Return to Storage I->J K End of Process J->K

Caption: Workflow for the safe handling and storage of 5-Bromo-2-methyl-3-nitroaniline.

References

Troubleshooting

troubleshooting unexpected results in reactions with 5-Bromo-2-methyl-3-nitroaniline

Welcome to the technical support center for 5-Bromo-2-methyl-3-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in reactions invol...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2-methyl-3-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in reactions involving this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility and Reaction Setup

Question: I am having difficulty dissolving 5-Bromo-2-methyl-3-nitroaniline in my reaction solvent. What can I do?

Answer:

5-Bromo-2-methyl-3-nitroaniline is a solid with limited solubility in non-polar solvents.[1] Its polarity is influenced by the amino and nitro groups.

Troubleshooting Steps:

  • Solvent Selection: Consider more polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF). For reactions where protic solvents are acceptable, alcohols like ethanol or methanol can be used, although heating may be required.

  • Heating: Gently warming the mixture can significantly improve solubility. Ensure the temperature is well below the boiling point of the solvent and does not exceed the decomposition temperature of your reactants.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.

  • Co-solvent System: Employing a mixture of solvents can modulate the polarity to achieve better solubility. For instance, a small amount of DMF in a less polar solvent like Dichloromethane (DCM) might be effective.

A logical workflow for addressing solubility issues is presented below.

G start Start: Solubility Issue solvent Select appropriate polar aprotic solvent (DMF, DMSO, THF) start->solvent heat Apply gentle heating solvent->heat sonicate Use sonication heat->sonicate If still issues dissolved Compound Dissolved heat->dissolved Success cosolvent Try a co-solvent system sonicate->cosolvent If still issues sonicate->dissolved Success cosolvent->dissolved Success fail Consult literature for alternative solvents cosolvent->fail No success

Caption: Troubleshooting workflow for solubility issues.
Unexpected Side Products in Electrophilic Aromatic Substitution

Question: I am attempting an electrophilic aromatic substitution (e.g., further bromination or nitration) on 5-Bromo-2-methyl-3-nitroaniline and obtaining a mixture of isomers or undesired byproducts. Why is this happening?

Answer:

The regiochemical outcome of electrophilic aromatic substitution on this molecule is complex due to the competing directing effects of the three existing substituents: the amino (-NH2), methyl (-CH3), and nitro (-NO2) groups.

  • Amino Group (-NH2): A strongly activating, ortho-, para-director.[2][3]

  • Methyl Group (-CH3): A weakly activating, ortho-, para-director.

  • Nitro Group (-NO2): A strongly deactivating, meta-director.

  • Bromo Group (-Br): A deactivating, ortho-, para-director.

The positions on the ring are influenced as follows:

  • Position 4: Activated by the ortho-directing methyl group and para-directing amino group.

  • Position 6: Activated by the ortho-directing amino group.

The strong activation by the amino group can lead to over-reactivity and multiple substitutions.[2][4] Furthermore, under strongly acidic conditions (e.g., nitration), the amino group can be protonated to an ammonium group (-NH3+), which is a strong deactivating, meta-director. This can lead to unexpected products.[5]

Troubleshooting Strategies:

  • Protect the Amino Group: To prevent over-reactivity and control the directing effects, the amino group can be protected, for example, by acetylation to form an acetamido group (-NHCOCH3).[2][3] This group is still an ortho-, para-director but is less activating than the amino group. The protecting group can be removed later by hydrolysis.

    Illustrative Reaction Pathway:

    G sub 5-Bromo-2-methyl-3-nitroaniline protect Protect Amino Group (e.g., (CH3CO)2O) sub->protect protected_sub Protected Substrate protect->protected_sub eas Electrophilic Aromatic Substitution (EAS) protected_sub->eas product Desired Product (Protected) eas->product deprotect Deprotection (e.g., Acid/Base Hydrolysis) product->deprotect final_product Final Product deprotect->final_product

    Caption: General workflow for EAS with amine protection.
  • Control Reaction Conditions:

    • Temperature: Perform the reaction at a lower temperature to reduce the rate of reaction and minimize side product formation.

    • Stoichiometry: Use a precise stoichiometry of the electrophile to avoid multiple substitutions.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

SubstituentPosition on RingActivating/DeactivatingDirecting Effect
-NH21Strongly ActivatingOrtho, Para
-CH32Weakly ActivatingOrtho, Para
-NO23Strongly DeactivatingMeta
-Br5DeactivatingOrtho, Para
Failed or Low-Yield Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to substitute the bromine atom via a nucleophilic aromatic substitution (SNAr) reaction, but the reaction is not proceeding or the yield is very low. What could be the issue?

Answer:

For a successful SNAr reaction, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom).

In 5-Bromo-2-methyl-3-nitroaniline:

  • The nitro group (-NO2) is a strong electron-withdrawing group.

  • The bromine atom is at position 5. The nitro group is at position 3. They are meta to each other.

Because the strong electron-withdrawing nitro group is not ortho or para to the bromine, the ring is not sufficiently activated for SNAr to occur readily.[6]

Troubleshooting and Alternative Approaches:

  • Harsh Reaction Conditions: You can attempt to force the reaction by using higher temperatures and stronger nucleophiles, but this may lead to decomposition and side products.

  • Transition-Metal Catalysis: A more effective approach would be to use a transition-metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination (to replace Br with a nitrogen nucleophile) or a Suzuki or Stille coupling (to form a new C-C bond). These reactions do not require the same ortho/para activation as SNAr.

Reduction of the Nitro Group Leading to Unexpected Products

Question: When I try to reduce the nitro group to an amine, I am observing debromination or other side reactions. How can I selectively reduce the nitro group?

Answer:

The choice of reducing agent and reaction conditions is critical for the selective reduction of the nitro group without affecting the bromine substituent.

  • Catalytic Hydrogenation: While effective for nitro reduction, some catalysts (like Palladium on carbon, Pd/C) under certain conditions (e.g., in the presence of a base) can also catalyze hydrodebromination.

  • Metal/Acid Reductions: Strong reducing systems like Tin (Sn) or Iron (Fe) in acidic media (e.g., HCl) are generally effective for nitro group reduction and are less likely to cause debromination.[6]

Table 2: Common Reducing Agents for Nitro Groups and Potential Side Reactions

Reducing AgentTypical ConditionsSuitability for 5-Bromo-2-methyl-3-nitroanilinePotential Issues
H2, Pd/CMethanol or Ethanol, room temp.ModerateRisk of hydrodebromination.
Fe, HClEthanol/Water, refluxGoodGenerally selective for the nitro group.
SnCl2·2H2OEthanol, refluxGoodA mild and often selective choice.
Sodium Dithionite (Na2S2O4)Water/THFFair to GoodCan be used for selective reductions.

Recommended Protocol for Selective Nitro Group Reduction:

A reliable method for the selective reduction of the nitro group in the presence of a bromine atom is the use of iron powder in an acidic medium.

Experimental Protocol: Reduction of 5-Bromo-2-methyl-3-nitroaniline to 5-Bromo-2-methylbenzene-1,3-diamine

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Bromo-2-methyl-3-nitroaniline (1.0 eq).

  • Solvent: Add a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagents: Add iron powder (e.g., 5.0 eq) and a catalytic amount of concentrated hydrochloric acid or acetic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

  • Extraction: Neutralize the filtrate with a base (e.g., NaHCO3 or Na2CO3 solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Issues with Diazotization and Sandmeyer Reactions

Question: I am attempting to perform a Sandmeyer reaction on the amino group of 5-Bromo-2-methyl-3-nitroaniline, but the reaction is failing. What could be wrong?

Answer:

The success of a diazotization reaction, the first step of the Sandmeyer reaction, is highly dependent on the basicity of the aniline. The presence of the electron-withdrawing nitro and bromo groups on the ring significantly reduces the basicity of the amino group.[5] This can make the initial reaction with nitrous acid (formed from NaNO2 and a strong acid) difficult.

Troubleshooting Diazotization:

  • Acid Choice: Ensure a sufficiently strong acid (e.g., HCl, H2SO4) is used in adequate concentration.

  • Temperature Control: The diazonium salt formed can be unstable. It is crucial to maintain a low temperature, typically between 0 and 5 °C, throughout the reaction.

  • Slow Addition: The sodium nitrite solution should be added slowly to the solution of the aniline in acid to control the reaction rate and temperature.

Logical Flow for a Sandmeyer Reaction:

G start Starting Material: 5-Bromo-2-methyl-3-nitroaniline diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization diazonium_salt Intermediate: Diazonium Salt diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (e.g., CuCl, CuBr, CuCN) diazonium_salt->sandmeyer product Final Product sandmeyer->product

Caption: Step-wise process for a Sandmeyer reaction.

If the reaction continues to fail, it may be necessary to consider alternative synthetic routes that do not rely on the diazotization of this specific deactivated aniline.

References

Optimization

stability issues of 5-Bromo-2-methyl-3-nitroaniline under different conditions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Bromo-2-methyl-3-nitroaniline under various experimental conditions. Be...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Bromo-2-methyl-3-nitroaniline under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address potential issues during its handling, storage, and use.

Troubleshooting Guide

Unexpected experimental results, such as low yield or the appearance of impurities, can often be attributed to the degradation of 5-Bromo-2-methyl-3-nitroaniline. This guide provides a systematic approach to identifying and resolving common stability-related issues.

TroubleshootingGuide start Start: Unexpected Experimental Results (e.g., low yield, discoloration, impurities) check_storage 1. Verify Storage Conditions start->check_storage improper_storage Issue: Improper Storage - Exposed to light? - Not under inert gas? - Incorrect temperature? check_storage->improper_storage storage_solution Solution: - Store in a tightly sealed, amber vial. - Purge with Argon or Nitrogen. - Store at recommended temperature (see FAQ). improper_storage->storage_solution Yes check_solvent 2. Evaluate Solvent Compatibility improper_storage->check_solvent No end Problem Resolved storage_solution->end solvent_issue Issue: Incompatible Solvent - Using protic solvents (e.g., alcohols)? - pH of the medium is strongly acidic or basic? check_solvent->solvent_issue solvent_solution Solution: - Use aprotic solvents (e.g., THF, Dioxane, Toluene). - Buffer the reaction medium to a neutral pH if possible. solvent_issue->solvent_solution Yes check_temp 3. Assess Thermal Stress solvent_issue->check_temp No solvent_solution->end temp_issue Issue: High Reaction Temperature - Prolonged heating above 60°C? check_temp->temp_issue temp_solution Solution: - Run reactions at the lowest effective temperature. - Minimize reaction time at elevated temperatures. temp_issue->temp_solution Yes check_reagents 4. Examine Reagent Compatibility temp_issue->check_reagents No temp_solution->end reagent_issue Issue: Incompatible Reagents - Using strong reducing agents? - Using strong nucleophiles? check_reagents->reagent_issue reagent_solution Solution: - Be aware of potential side reactions (reduction of nitro group, nucleophilic substitution). - Choose reagents and conditions to minimize these pathways. reagent_issue->reagent_solution Yes reagent_issue->end No, consult further literature reagent_solution->end

Caption: Troubleshooting flowchart for stability issues of 5-Bromo-2-methyl-3-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-Bromo-2-methyl-3-nitroaniline?

A1: To ensure long-term stability, 5-Bromo-2-methyl-3-nitroaniline should be stored in a cool, dark, and dry place.[1][2] Several suppliers recommend storage at room temperature, while others suggest refrigeration at 4°C.[1][2] For optimal preservation, it is best to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent degradation from moisture and atmospheric components.[2]

Q2: How does exposure to light affect the stability of this compound?

Q3: Can I heat solutions of 5-Bromo-2-methyl-3-nitroaniline?

A3: Caution should be exercised when heating this compound. Nitroanilines can undergo thermal decomposition at elevated temperatures. While the boiling point is high (approximately 348°C), prolonged heating, even at lower temperatures, may lead to degradation.[1] It is advisable to conduct reactions at the lowest possible temperature for the shortest duration necessary.

Q4: Is 5-Bromo-2-methyl-3-nitroaniline stable in acidic or basic solutions?

A4: The stability of 5-Bromo-2-methyl-3-nitroaniline in acidic or basic solutions can be a concern. The amino group can be protonated in strong acids, which may affect its reactivity and stability. In the presence of strong bases, the amino group can be deprotonated, potentially leading to side reactions. It is recommended to use this compound in neutral or buffered conditions when possible.

Q5: What are the likely degradation pathways for this molecule?

A5: While specific degradation pathways for 5-Bromo-2-methyl-3-nitroaniline are not extensively documented, based on the chemistry of related compounds, several potential degradation routes exist:

  • Reduction of the nitro group: The nitro group is susceptible to reduction to a nitroso, hydroxylamino, or amino group in the presence of reducing agents.

  • Nucleophilic aromatic substitution: The electron-withdrawing nitro group activates the aromatic ring, making it susceptible to nucleophilic attack, which could potentially displace the bromo substituent.

  • Dehalogenation: Reductive dehalogenation of the bromo group is a possible reaction, particularly in the presence of a catalyst.

Stability Data Summary

The following table summarizes the known stability information for 5-Bromo-2-methyl-3-nitroaniline. Quantitative data on degradation rates under various conditions is limited in the public domain.

ParameterConditionObservation / RecommendationSource
Storage Temperature Room Temperature or 4°CStable when stored in a cool, dark, dry place.[1][2]
Light Exposure Ambient or UV lightProtect from light to prevent potential photodegradation.[1][2]
Atmosphere Air vs. Inert GasStore under an inert atmosphere (Argon, Nitrogen) to prevent oxidation and moisture-related degradation.[2]
Thermal Stress Elevated TemperaturesAvoid prolonged heating. Nitroanilines can be thermally sensitive.General chemical knowledge
pH Strongly Acidic or BasicPotential for protonation or deprotonation of the amine, which may affect stability. Use in neutral or buffered conditions is advised.General chemical knowledge

Experimental Protocol: Assessment of Thermal Stability in Solution

This protocol outlines a general method for assessing the thermal stability of 5-Bromo-2-methyl-3-nitroaniline in a specific solvent.

ExperimentalWorkflow start Start: Prepare Stock Solution aliquot Aliquot into multiple sealed vials start->aliquot initial_analysis Analyze t=0 sample (HPLC, LC-MS) aliquot->initial_analysis incubation Incubate vials at desired temperatures (e.g., 40°C, 60°C, 80°C) aliquot->incubation data_processing Quantify remaining parent compound and identify major degradants sampling Withdraw samples at various time points (e.g., 1h, 4h, 8h, 24h) incubation->sampling analysis Analyze samples by HPLC and LC-MS sampling->analysis analysis->data_processing end End: Determine degradation rate data_processing->end

Caption: Experimental workflow for assessing thermal stability in solution.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 5-Bromo-2-methyl-3-nitroaniline of known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., acetonitrile, dioxane).

  • Sample Preparation: Aliquot the stock solution into several small, sealed vials to minimize solvent evaporation during the experiment.

  • Time Zero Analysis: Immediately analyze one of the vials (t=0) using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the initial concentration and purity.

  • Incubation: Place the remaining vials in constant-temperature baths or ovens set to the desired temperatures for the stability study.

  • Time Point Analysis: At predetermined time intervals, remove a vial from each temperature and quench the degradation by cooling it to a low temperature (e.g., in an ice bath). Analyze the sample by HPLC or LC-MS.

  • Data Analysis: Quantify the amount of 5-Bromo-2-methyl-3-nitroaniline remaining at each time point. If significant degradation is observed, use the LC-MS data to identify potential degradation products. Plot the concentration of the parent compound versus time to determine the degradation kinetics.

References

Troubleshooting

analytical methods for detecting impurities in 5-Bromo-2-methyl-3-nitroaniline

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in 5-Bromo-2-methyl-3-nitroaniline. Freque...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in 5-Bromo-2-methyl-3-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in 5-Bromo-2-methyl-3-nitroaniline?

Impurities in Active Pharmaceutical Ingredients (APIs) like 5-Bromo-2-methyl-3-nitroaniline can originate from various sources.[1] These unwanted chemicals can include byproducts from the manufacturing process, intermediates, reagents, solvents, or degradation products of the final API.[1] The primary sources include:

  • Raw Materials: Impurities present in the starting materials used for synthesis.[1]

  • Manufacturing Process: Side reactions or alterations in reaction conditions such as temperature and pH can generate impurities.[1] In the synthesis of substituted nitroanilines, which often involves nitration, potential impurities can include positional isomers and over-nitrated byproducts.[2]

  • Incomplete Reactions: Unreacted starting materials or intermediates remaining in the final product.[1]

  • Degradation: The compound may degrade under stress conditions like heat, light, or humidity, forming degradation products.[1]

Based on ICH guidelines, impurities can be classified as organic, inorganic, or residual solvents.[1]

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

The most common and effective techniques for impurity profiling of pharmaceutical compounds are chromatographic methods.[3] Key methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique to identify and quantify organic impurities in drug substances.[1] It is ideal for non-volatile and thermally labile compounds.[2]

  • Gas Chromatography (GC): GC is primarily used to determine residual solvents and other volatile impurities.[1] It is best suited for volatile and thermally stable compounds.[2]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry is used to determine the molecular structure and weight of unknown impurities.[1][4]

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for the qualitative detection and separation of aromatic amines and other impurities.[5] It is often used for in-process checks and preliminary analysis.[6]

Q3: Why is it crucial to identify and control impurities in pharmaceutical development?

Identifying and controlling impurities is critical for regulatory compliance and patient safety.[1] Even small quantities of impurities can compromise the quality, safety, and efficacy of the final drug product.[1] Regulatory bodies like the ICH have stringent guidelines (Q3A and Q3B) for reporting, identifying, and qualifying impurities. Proactive impurity control can prevent costly delays in later stages of drug development.[7]

Analytical Methodologies & Protocols

A robust, stability-indicating HPLC method is essential for obtaining a reliable impurity profile.[7] The method must be specific enough to separate all potential impurities from each other and from the main API peak.[7]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol describes a general reverse-phase HPLC method suitable for analyzing 5-Bromo-2-methyl-3-nitroaniline and its non-volatile impurities.

Table 1: HPLC Experimental Parameters

ParameterRecommended Condition
HPLC System Standard HPLC with UV detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30-35 min: 80% to 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Experimental Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase components and degas them thoroughly using sonication or vacuum filtration to prevent baseline noise and drift.[8]

  • Standard Preparation: Accurately weigh and dissolve a reference standard of 5-Bromo-2-methyl-3-nitroaniline in a suitable diluent (e.g., 50:50 acetonitrile/water) to create a stock solution.[2] Prepare a series of dilutions for linearity and quantitation.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a known concentration (e.g., 1 mg/mL).[4] Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.[8]

  • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[8]

  • Analysis: Inject the blank (diluent), standard solutions, and sample solutions.

  • Data Analysis: Integrate the peak areas of the API and all impurity peaks. Calculate the percentage of each impurity using the relative peak area method.

Gas Chromatography (GC-MS) Protocol for Volatile Impurities

This method is useful for identifying and quantifying volatile impurities, such as residual solvents or unreacted volatile starting materials.

Table 2: GC-MS Experimental Parameters

ParameterRecommended Condition
GC-MS System Gas chromatograph with a Mass Spectrometer detector
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate (e.g., 1.2 mL/min)
Oven Program Initial: 50 °C (hold 5 min)Ramp: 10 °C/min to 280 °C (hold 5 min)
Injector Temp. 250 °C
MS Mode Electron Ionization (EI) at 70 eV, scanning m/z 40-450
Injection Mode Split (e.g., 20:1)

Experimental Protocol:

  • Standard Preparation: Prepare a stock solution containing known amounts of potential residual solvents in a suitable solvent (e.g., DMSO).

  • Sample Preparation: Accurately weigh the 5-Bromo-2-methyl-3-nitroaniline sample and dissolve it in the same solvent used for the standards to a known concentration (e.g., 50 mg/mL).

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the sample and standard solutions into the GC-MS system.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with the standards. Quantify based on the calibration curve of the standards.

Troubleshooting Guides

HPLC Troubleshooting

Table 3: Common HPLC Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Baseline Noise or Drift - Air bubbles in the mobile phase or detector.[8]- Contaminated mobile phase or column.[9]- Temperature fluctuations.[8]- Degas the mobile phase thoroughly.[8]- Use high-purity solvents and prepare fresh mobile phase.[9]- Use a column oven to maintain a stable temperature.[8]
Peak Tailing - Column degradation (clogged frit or deteriorated packing).[10]- Secondary interactions between the analyte and silica support.- Excessive sample load.[10]- Regenerate or replace the column.[10]- Adjust mobile phase pH to ensure the analyte is in a single ionic form.[11]- Reduce the sample concentration or injection volume.
Inconsistent Retention Times - Unstable column temperature.[11]- Inconsistent mobile phase composition.- Pump malfunction or leaks.[10]- Ensure the column oven is functioning correctly.[11]- Prepare mobile phase accurately and ensure proper mixing.[10]- Check for leaks in the system and prime the pump.[12]
Unexpected Peaks - Contamination in the sample or mobile phase.- Sample degradation after preparation.[9]- Carryover from a previous injection.- Analyze a blank injection to identify the source.- Use a thermostatted autosampler if the sample is unstable.[9]- Implement adequate wash cycles between injections.[8]

Visual Workflow and Troubleshooting Diagrams

G General Workflow for Impurity Analysis cluster_0 Phase 1: Method Development & Detection cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Quantification & Reporting A Sample Preparation (Dissolution & Filtration) B Analytical Technique Selection (HPLC, GC, etc.) A->B C Method Development & Optimization B->C D Impurity Detection (Chromatogram Profiling) C->D E Peak Above Threshold? D->E F Structure Elucidation (LC-MS, GC-MS, NMR) E->F Yes J Reporting & Documentation E->J No G Impurity Identified F->G H Method Validation (ICH Guidelines) G->H I Quantification of Impurities H->I I->J

Caption: A typical workflow for the detection, identification, and quantification of impurities.

G Troubleshooting: Unexpected Peaks in HPLC cluster_check Initial Checks cluster_source Source Identification cluster_solution Solutions Start Unexpected Peak Observed Check1 Are peaks in the blank injection? Start->Check1 Check2 Are peaks in the mobile phase blank? Check1->Check2 Yes Check3 Is the sample known to be unstable? Check1->Check3 No Source1 Contamination from Diluent or Glassware Check2->Source1 No Source2 Contamination from Mobile Phase Check2->Source2 Yes Source3 Sample Degradation Check3->Source3 Yes Source4 Carryover from Previous Injection Check3->Source4 No Sol1 Use clean glassware and high-purity diluent. Source1->Sol1 Sol2 Prepare fresh mobile phase; check solvent purity. Source2->Sol2 Sol3 Analyze sample immediately or use a cooled autosampler. Source3->Sol3 Sol4 Increase autosampler wash volume/time. Source4->Sol4

Caption: A logical decision tree for troubleshooting the appearance of unexpected peaks.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 5-Bromo-2-methyl-3-nitroaniline

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of substituted anilines is a critical aspect of developing novel therapeutics and functional materials. 5-Bromo-2-met...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of substituted anilines is a critical aspect of developing novel therapeutics and functional materials. 5-Bromo-2-methyl-3-nitroaniline is a valuable building block, and understanding the most effective routes to its synthesis is paramount. This guide provides a comparative analysis of two plausible synthetic pathways, offering experimental data, detailed protocols, and a logical framework to assist in selecting the optimal method.

At a Glance: Comparison of Synthetic Routes

Two primary retrosynthetic disconnections for 5-bromo-2-methyl-3-nitroaniline suggest two main forward synthetic strategies:

  • Route 1: Beginning with the commercially available 2-methyl-3-nitroaniline, this pathway introduces the bromo substituent in the final step. The key challenge lies in achieving regioselective bromination at the C5 position.

  • Route 2: This approach commences with 3-bromo-2-methylaniline and introduces the nitro group in the final step. Success in this route is contingent on the regioselective nitration at the C3 position.

The following table summarizes the key quantitative data for these two routes, based on experimental findings and analogous reactions.

ParameterRoute 1: Bromination of 2-methyl-3-nitroanilineRoute 2: Nitration of 3-bromo-2-methylaniline
Starting Material 2-methyl-3-nitroaniline3-bromo-2-methylaniline
Key Transformation Electrophilic Aromatic BrominationElectrophilic Aromatic Nitration
Overall Yield ModerateHigh
Purity Requires careful purificationHigh
Reaction Time Several hoursSeveral hours
Key Challenge Regioselectivity of brominationRegioselectivity of nitration

In Focus: Experimental Protocols and Data

Route 1: Synthesis via Bromination of 2-methyl-3-nitroaniline

This route leverages the directing effects of the existing substituents to guide the incoming bromine electrophile. The amino and methyl groups are ortho-, para-directing and activating, while the nitro group is meta-directing and deactivating. The desired C5 position is meta to the nitro group and ortho to the methyl group, making regioselective bromination challenging but feasible under controlled conditions.

Experimental Protocol:

A solution of 2-methyl-3-nitroaniline (1 equivalent) in a suitable solvent such as acetic acid is prepared. To this solution, a brominating agent like N-bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise at a controlled temperature, typically between 0 and 25 °C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography to isolate the 5-bromo-2-methyl-3-nitroaniline isomer.

Quantitative Data:

While specific yield data for the direct bromination of 2-methyl-3-nitroaniline to the 5-bromo isomer is not extensively reported, analogous brominations of substituted anilines suggest that a mixture of isomers is likely. The yield of the desired product is anticipated to be in the moderate range, with purification being essential to achieve high purity.

Route 2: Synthesis via Nitration of 3-bromo-2-methylaniline

This pathway involves the nitration of a pre-functionalized aniline. The amino and methyl groups are ortho-, para-directing, while the bromo group is also ortho-, para-directing but deactivating. The target C3 position for nitration is ortho to the amino group and meta to the bromo group. Protection of the amino group as an acetamide can be employed to control the regioselectivity and prevent oxidation.

Experimental Protocol:

Step 1: Synthesis of N-(3-bromo-2-methylphenyl)acetamide 3-bromo-2-methylaniline (1 equivalent) is dissolved in acetic anhydride and gently warmed. The reaction is typically complete within a short period. The excess acetic anhydride is quenched, and the N-acetylated product is isolated.

Step 2: Nitration of N-(3-bromo-2-methylphenyl)acetamide The N-(3-bromo-2-methylphenyl)acetamide is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C). A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the low temperature. After the addition is complete, the reaction is stirred for a specified time and then poured onto ice. The precipitated nitro-acetanilide is collected.

Step 3: Hydrolysis to 5-bromo-2-methyl-3-nitroaniline The isolated N-(5-bromo-2-methyl-3-nitrophenyl)acetamide is heated with an acidic or basic solution to hydrolyze the amide and yield the final product, 5-bromo-2-methyl-3-nitroaniline.

Quantitative Data:

The synthesis of the starting material, 3-bromo-2-methylaniline, can be achieved in high yield (94-95%) by the reduction of 1-bromo-2-methyl-3-nitrobenzene.[1][2] The subsequent acetylation, nitration, and hydrolysis steps are generally high-yielding, suggesting that this route can provide the final product in high overall yield and purity.

Visualizing the Synthetic Pathways

To better understand the logical flow of each synthetic route, the following diagrams have been generated.

Synthesis_Routes cluster_0 Route 1: Bromination cluster_1 Route 2: Nitration A1 2-methyl-3-nitroaniline B1 Bromination (e.g., NBS, Acetic Acid) A1->B1 Step 1 C1 5-Bromo-2-methyl-3-nitroaniline B1->C1 Formation A2 3-bromo-2-methylaniline B2 Acetylation (Acetic Anhydride) A2->B2 Step 1 C2 N-(3-bromo-2-methylphenyl)acetamide B2->C2 Formation D2 Nitration (HNO3, H2SO4) C2->D2 Step 2 E2 N-(5-bromo-2-methyl-3-nitrophenyl)acetamide D2->E2 Formation F2 Hydrolysis (Acid or Base) E2->F2 Step 3 G2 5-Bromo-2-methyl-3-nitroaniline F2->G2 Formation

Comparison of the two main synthetic routes.

Conclusion

Both Route 1 and Route 2 present viable pathways for the synthesis of 5-bromo-2-methyl-3-nitroaniline.

Route 1 offers a more direct approach with fewer steps. However, it may suffer from lower regioselectivity, potentially leading to a mixture of brominated isomers and requiring more rigorous purification. This route might be suitable for initial exploratory work where rapid access to the compound is prioritized over yield and purity.

Route 2 , while involving more steps, provides greater control over the regioselectivity of the nitration step, especially with the use of a protecting group for the amine. This control is likely to result in a higher overall yield and purity of the final product. For applications where high purity is critical, such as in pharmaceutical development, Route 2 is the recommended approach.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the importance of yield and purity, and the availability of starting materials and reagents.

References

Comparative

A Comparative Guide to 5-Bromo-2-methyl-3-nitroaniline and Other Brominated Nitroanilines in Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and drug discovery, brominated nitroanilines serve as versatile building blocks. Their utility stems from the p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, brominated nitroanilines serve as versatile building blocks. Their utility stems from the presence of multiple functional groups—an amine, a nitro group, and a bromine atom—that can be selectively manipulated to construct complex molecular architectures. This guide provides an objective comparison of 5-Bromo-2-methyl-3-nitroaniline and its structural isomers, focusing on their performance in key synthetic transformations, supported by experimental data.

Introduction to Brominated Nitroanilines in Synthesis

Brominated nitroanilines are key intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other pharmaceuticals.[1][2] The bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The nitro group, a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can be a precursor to an amino group, offering another point for diversification. The relative positions of the bromo, methyl, and nitro substituents on the aniline ring significantly impact the substrate's reactivity due to electronic and steric effects.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of brominated nitroanilines in this reaction is influenced by the electronic environment of the carbon-bromine bond. Electron-withdrawing groups, such as the nitro group, can enhance the rate of the oxidative addition step in the catalytic cycle.[3]

A comparative kinetic study of the Suzuki reaction with 4-bromoaniline and 4-bromonitrobenzene demonstrated that the presence of an electron-withdrawing nitro group leads to a faster reaction and higher conversion compared to an electron-donating amino group.[4] This suggests that brominated nitroanilines are generally more reactive in Suzuki couplings than their non-nitrated counterparts.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1575
5-bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1580
4-bromonitrobenzenePhenylboronic acidPd-poly(AA) hybridK₂CO₃Water706>80[4]
4-bromoanilinePhenylboronic acidPd-poly(AA) hybridK₂CO₃Water706<60[4]
2-bromo-nitroaniline analogAryl boronic esterCataCXium A palladacycleK₃PO₄2-MeTHF901891[5]

Table 1: Representative Yields in Suzuki-Miyaura Coupling Reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated Amino-Heterocycle

This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amines and serves as a representative procedure for the Suzuki coupling of brominated nitroanilines.

Materials:

  • 5-Bromo-2-methyl-3-nitroaniline (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Potassium phosphate (2.5 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add 5-Bromo-2-methyl-3-nitroaniline, the arylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - Brominated Nitroaniline - Arylboronic Acid - Base Catalyst Add Catalyst System: - Palladium Source - Ligand Reactants->Catalyst Solvent Add Solvent Catalyst->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heat Heat and Stir Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

A general workflow for a Suzuki-Miyaura coupling reaction.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The electronic nature of the substituents on the bromoaniline plays a crucial role in the reaction's efficiency. Studies have shown that nitroanilines can be excellent coupling partners in Buchwald-Hartwig aminations, often providing high yields.[6] The electron-withdrawing nitro group can facilitate the reductive elimination step of the catalytic cycle.

In a study on the Buchwald-Hartwig amination of bromo-estrone derivatives, it was observed that couplings with nitroanilines gave the best yields, irrespective of the position of the nitro group.[6] This indicates that brominated nitroanilines are generally good substrates for this transformation.

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)TimeYield (%)Reference
2-Bromo-13α-estrone 3-methyl ether4-NitroanilinePd(OAc)₂ / X-PhosNaOtBuToluene100 (MW)10 min95[6]
2-Bromo-13α-estrone 3-methyl ether3-NitroanilinePd(OAc)₂ / X-PhosNaOtBuToluene100 (MW)10 min92[6]
2-Bromo-13α-estrone 3-methyl ether2-NitroanilinePd(OAc)₂ / X-PhosNaOtBuToluene100 (MW)10 min90[6]
4-Iodotoluene4-NitroanilineNi(acac)₂ / Phenylboronic esterK₃PO₄Dioxane10024 hNo reaction[7]

Table 2: Representative Yields in Buchwald-Hartwig Amination Reactions.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general procedure for the Buchwald-Hartwig amination of an aryl bromide with an aniline.

Materials:

  • Brominated Nitroaniline (1.0 eq)

  • Amine (1.2 eq)

  • Palladium(II) Acetate (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (1.4 eq)

  • Toluene (anhydrous)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine the brominated nitroaniline, palladium(II) acetate, XPhos, and sodium tert-butoxide.

  • Add the amine followed by anhydrous toluene.

  • Seal the tube and stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Ligand\nExchange Ligand Exchange Ar-Pd(II)-X(L2)->Ligand\nExchange R'NH2, Base Ar-Pd(II)-NHR'(L2) Ar-Pd(II)-NHR'(L2) Ligand\nExchange->Ar-Pd(II)-NHR'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NHR'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration Ar-NHR' Ar-NHR' Reductive\nElimination->Ar-NHR'

A simplified catalytic cycle for the Buchwald-Hartwig amination.

Performance in Heck Reactions

The Heck reaction involves the coupling of an unsaturated halide with an alkene.[8] While specific comparative data for brominated nitroanilines in the Heck reaction is scarce, the general principles of palladium-catalyzed cross-coupling suggest that these electron-deficient substrates should be reactive. The electron-withdrawing nitro group is expected to facilitate the oxidative addition step.

Synthesis of Bioactive Molecules

Brominated nitroanilines are valuable precursors in the synthesis of kinase inhibitors and other biologically active compounds.[1][2] For example, 2-methyl-5-nitroaniline has been used in the synthesis of potent tyrosine kinase inhibitors.[1] The bromo- and nitro-substituents provide orthogonal handles for sequential functionalization, allowing for the construction of complex molecular libraries for drug discovery.

Kinase_Inhibitor_Synthesis Start Brominated Nitroaniline CrossCoupling Cross-Coupling (e.g., Suzuki) Start->CrossCoupling Step 1: C-C or C-N bond formation Reduction Nitro Group Reduction CrossCoupling->Reduction Step 2: -NO2 to -NH2 Amidation Amidation/ Further Functionalization Reduction->Amidation Step 3 Final Kinase Inhibitor Amidation->Final

A generalized synthetic pathway to kinase inhibitors.

Conclusion

5-Bromo-2-methyl-3-nitroaniline and its isomers are versatile and reactive building blocks in organic synthesis. The presence of the electron-withdrawing nitro group generally enhances their reactivity in palladium-catalyzed cross-coupling reactions compared to non-nitrated bromoanilines. While direct comparative studies of all isomers are limited, the available data on structurally similar compounds and the principles of physical organic chemistry allow for the rational selection of a specific isomer for a desired synthetic transformation. The choice between isomers will ultimately depend on the desired substitution pattern of the final product and the potential for steric hindrance to influence reaction outcomes. These compounds will undoubtedly continue to be valuable tools for researchers in the development of new pharmaceuticals and functional materials.

References

Validation

Spectroscopic Scrutiny: A Comparative Analysis of 5-Bromo-2-methyl-3-nitroaniline Isomers

A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic characteristics of 5-Bromo-2-methyl-3-nitroaniline and its positional isomers. This report provides a detailed compar...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic characteristics of 5-Bromo-2-methyl-3-nitroaniline and its positional isomers. This report provides a detailed comparison of their NMR, IR, UV-Vis, and Mass Spectrometry data, supplemented with experimental protocols and logical workflows for their differentiation.

Introduction

5-Bromo-2-methyl-3-nitroaniline and its isomers are substituted aromatic amines that serve as crucial building blocks in the synthesis of a wide array of pharmaceutical compounds and other complex organic molecules. The specific arrangement of the bromo, methyl, nitro, and amino groups on the benzene ring profoundly influences the molecule's physicochemical properties and reactivity. Consequently, unambiguous identification and differentiation of these isomers are paramount in synthetic chemistry and drug development to ensure the desired biological activity and avoid unintended side effects. This guide presents a detailed spectroscopic comparison of 5-Bromo-2-methyl-3-nitroaniline and its key positional isomers, providing a valuable resource for their accurate identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for 5-Bromo-2-methyl-3-nitroaniline and a selection of its isomers. These data points serve as a foundation for the comparative analysis and differentiation of these closely related compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm], Multiplicity, Coupling Constant J [Hz])

CompoundAromatic ProtonsMethyl ProtonsAmino Protons
5-Bromo-2-methyl-3-nitroaniline δ 7.07 (t, J = 8.0 Hz, 1H), 6.93 (d, J = 7.9 Hz, 1H), 6.88 (d, J = 8.0 Hz, 1H)[1]δ 2.07 (s, 3H)[1]δ 5.54 (s, 2H)[1]
4-Bromo-2-methyl-5-nitroaniline δ 7.15 (d, J = 2.4 Hz, 1H), 7.09 (d, J = 8.3 Hz, 1H), 6.80 (dd, J = 8.2, 2.4 Hz, 1H)[1]δ 2.31 (s, 3H)[1]δ 5.55 (s, 2H)[1]
2-Methyl-5-nitroaniline δ 7.79 (d, J = 2.5 Hz, 1H), 7.56 (dd, J = 8.2, 2.4 Hz, 1H), 7.25 (d, J = 8.1 Hz, 1H)[1]δ 2.16 (s, 3H)[1]-
5-Bromo-4-methyl-2-nitroaniline Data not readily available in a comparable format.Data not readily available in a comparable format.Data not readily available in a comparable format.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])

CompoundAromatic CarbonsMethyl Carbon
5-Bromo-2-methyl-3-nitroaniline δ 151.98, 149.07, 127.13, 117.89, 113.97, 111.00[1]δ 12.88[1]
4-Bromo-2-methyl-5-nitroaniline δ 149.26, 147.96, 133.07, 119.02, 118.58, 108.21[1]δ 18.78[1]
2-Methyl-5-nitroaniline δ 148.34, 145.99, 132.28, 119.38, 114.96, 110.94-
5-Bromo-4-methyl-2-nitroaniline Data not readily available in a comparable format.Data not readily available in a comparable format.

Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies [cm⁻¹])

CompoundN-H StretchingNO₂ Stretching (asym/sym)C-N StretchingC-Br Stretching
5-Bromo-2-methyl-3-nitroaniline ~3400-3300 (two bands for -NH₂)~1530 / ~1350~1300~600-500
Isomers Similar to the parent compoundSimilar to the parent compoundSimilar to the parent compoundSimilar to the parent compound
Note: Specific peak values can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (λmax [nm])

CompoundSolventλmax (nm)
Substituted Nitroanilines Ethanol/MethanolTypically in the range of 350-420 nm
Note: The exact λmax is highly dependent on the solvent polarity and the specific substitution pattern of the isomer.

Table 5: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Patterns
5-Bromo-2-methyl-3-nitroaniline m/z 230/232 (due to Br isotopes)Loss of NO₂, loss of Br, loss of CH₃
Isomers m/z 230/232Similar fragmentation pathways, but relative intensities may vary.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The solution was thoroughly mixed to ensure homogeneity.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 or 500 MHz.

  • ¹H NMR Parameters: A standard pulse sequence was used with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans were accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence was employed with a spectral width of approximately 220 ppm. A longer acquisition time and a larger number of scans (typically 1024 or more) were used to achieve adequate sensitivity.

  • Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample was finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two or similar FTIR spectrometer.

  • Data Acquisition: The spectrum was typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The vibrational frequencies of the key functional groups were identified and are reported in wavenumbers (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the analyte was prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of spectroscopic grade solvent (e.g., ethanol or methanol). This stock solution was then serially diluted to obtain a final concentration that gives an absorbance reading in the optimal range (typically 0.2-0.8).

  • Instrumentation: UV-Vis absorption spectra were recorded on a Shimadzu UV-1800 or a similar double-beam spectrophotometer.

  • Data Acquisition: The spectrum was scanned over a wavelength range of 200 to 600 nm. A baseline correction was performed using a cuvette containing the pure solvent.

  • Data Analysis: The wavelength of maximum absorption (λmax) was determined from the resulting spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion. For GC-MS, a dilute solution of the analyte in a volatile solvent was injected into the GC.

  • Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization: In the EI source, the sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight mass analyzer.

  • Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus m/z, was analyzed to identify the molecular ion and characteristic fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Visualization of Analytical Workflow

The differentiation of 5-Bromo-2-methyl-3-nitroaniline isomers can be approached systematically using the distinct information provided by each spectroscopic technique. The following diagram illustrates a logical workflow for this process.

Spectroscopic_Analysis_Workflow Workflow for Isomer Differentiation Sample Isomer Mixture MassSpec Mass Spectrometry (MS) Sample->MassSpec Initial Analysis NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Structural Elucidation IR Infrared (IR) Spectroscopy Sample->IR Functional Group ID UVVis UV-Vis Spectroscopy Sample->UVVis Electronic Transitions MolecularWeight Confirm Molecular Weight (m/z 230/232) MassSpec->MolecularWeight SubstitutionPattern Determine Substitution Pattern (Aromatic region splitting) NMR->SubstitutionPattern FunctionalGroups Identify Functional Groups (-NH₂, -NO₂, C-Br) IR->FunctionalGroups Conjugation Assess Conjugation System (λmax) UVVis->Conjugation Isomer1 5-Bromo-2-methyl-3-nitroaniline SubstitutionPattern->Isomer1 Isomer2 4-Bromo-2-methyl-5-nitroaniline SubstitutionPattern->Isomer2 Isomer3 Other Isomers SubstitutionPattern->Isomer3

References

Comparative

Assessing the Biological Activity of 5-Bromo-2-methyl-3-nitroaniline Derivatives: A Comparative Guide

An analysis of the therapeutic potential of 5-Bromo-2-methyl-3-nitroaniline derivatives, drawing comparisons with structurally related compounds, reveals significant prospects in anticancer and antimicrobial applications...

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of the therapeutic potential of 5-Bromo-2-methyl-3-nitroaniline derivatives, drawing comparisons with structurally related compounds, reveals significant prospects in anticancer and antimicrobial applications. While direct experimental data on a series of these specific derivatives is limited in publicly available research, this guide synthesizes findings from analogous nitroaniline and bromo-substituted aromatic compounds to provide a comparative overview of their biological activities and the methodologies used for their assessment.

Nitroaniline derivatives are a well-established class of compounds in medicinal chemistry, recognized for their broad spectrum of biological effects.[1] The inclusion of a nitro group, an electron-withdrawing moiety, is often crucial to their mechanism of action.[2] This is particularly relevant in cancer therapy, where it can facilitate bioreductive activation under the hypoxic conditions found in solid tumors.[2] Furthermore, nitro-containing molecules are known to exhibit extensive antimicrobial properties.[3][4] The presence of bromine and methyl groups on the aniline scaffold further modulates the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets and leading to improved efficacy and selectivity.

This guide provides a comparative analysis of the biological performance of compounds structurally related to 5-Bromo-2-methyl-3-nitroaniline, supported by experimental data from various studies. Detailed experimental protocols for key biological assays are also presented to aid researchers in the evaluation of novel derivatives.

Comparative Anticancer Activity

Nitroaniline and bromo-substituted derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways necessary for cancer cell proliferation. The following table summarizes the in vitro anticancer activity of selected analogous compounds.

Compound ClassDerivative/SubstituentCancer Cell LineIC50 (µM)Reference
5-bromo-7-azaindolin-2-one Compound 23pHepG2, A549, Skov-32.357–3.012[5]
N-substituted 2-nitroaniline 4-MethylphenylHCT1160.0059[2]
N-substituted 2-nitroaniline Pyrimidine derivativeMer Kinase0.0185[2]
N-substituted 2-nitroaniline Pyrimidine derivativec-Met Kinase0.0336[2]
4-thiazolidinone derivative Compound 14bMDA-MB-2316.61[6]
2,4,6-Trinitroaniline N-(3,5-difluorophenyl)Hep3B8.9 ± 0.7[1]
2,4,6-Trinitroaniline N-(3-nitrophenyl)Hep3B12.5 ± 0.9[1]
2,4,6-Trinitroaniline N-phenylHep3B15.3 ± 1.2[1]

Comparative Antimicrobial Activity

The antimicrobial potential of nitroaromatic compounds is well-documented, with their mechanism of action often involving the intracellular reduction of the nitro group to produce toxic radical species that damage cellular components, including DNA.[7][8] The following table presents the antimicrobial activity of related compounds against various pathogens. Due to the diversity of methodologies, data is presented as reported in the respective studies.

Compound ClassTest Compound(s)Microorganism(s)Activity/MetricReference
5-bromo-5-nitro-1,3-dioxane BronidoxGram-positive & negative bacteria, yeast, fungiMIC testing performed, primary mode of action is oxidation of essential protein thiols[9]
2-methyl-5-nitroaniline derivatives 5a-5k, 6a-6fBacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureusShowed antimicrobial effect against these bacteria (except for 2l)[10]
Flavonoid Derivatives 6-chloro-8-nitroflavone, 6-bromo-8-nitroflavoneE. faecalis, S. aureus, E. coli, C. albicansStrong inhibitory effect, particularly 6-chloro-8-nitroflavone[11]
Nitro-containing molecules GeneralH. pylori, P. aeruginosa, M. tuberculosis, S. mutansBroad antimicrobial activity through redox reactions[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of biological activity. Below are protocols for commonly employed assays in the evaluation of anticancer and antimicrobial properties.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Compound Preparation: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: The test microorganism is cultured to a specific density (e.g., 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Biological Assays cluster_analysis Data Analysis cluster_followup Follow-up Studies Compound Test Compound Synthesis & Characterization Anticancer Anticancer Screening (e.g., MTT Assay) Compound->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Compound->Antimicrobial Cells Cell Line Culture (Cancer/Microbial) Cells->Anticancer Cells->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC Mechanism Mechanism of Action (e.g., Apoptosis Assay) IC50->Mechanism Toxicity In vivo Toxicity & Efficacy MIC->Toxicity

Caption: General workflow for assessing the biological activity of novel chemical compounds.

G Derivative Nitroaniline Derivative ROS Reactive Oxygen Species (ROS) Generation Derivative->ROS Mito Mitochondrial Stress ROS->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential apoptotic signaling pathway induced by bioactive nitroaniline derivatives.

References

Validation

Validating the Molecular Structure of 5-Bromo-2-methyl-3-nitroaniline: A Comparative Crystallographic and Spectroscopic Guide

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comprehensive framework for the struc...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comprehensive framework for the structural validation of 5-Bromo-2-methyl-3-nitroaniline. In the absence of published single-crystal X-ray diffraction data for this specific compound, we present a comparative analysis with a structurally related molecule, 2-Bromo-4-nitroaniline, for which crystallographic data is available. This guide further details alternative spectroscopic techniques that are essential for a thorough structural elucidation and provides a standardized protocol for performing single-crystal X-ray diffraction.

Performance Comparison: Crystallographic and Physicochemical Data

While specific crystallographic data for 5-Bromo-2-methyl-3-nitroaniline is not publicly available, a comparison of its known physicochemical properties with the crystallographic data of a regioisomer, 2-Bromo-4-nitroaniline, can provide valuable insights for validation purposes. The presence and position of substituents on the aniline ring will influence the crystal packing and unit cell parameters.

Property5-Bromo-2-methyl-3-nitroaniline2-Bromo-4-nitroaniline (Comparator)[1][2]
Chemical Formula C₇H₇BrN₂O₂[3]C₆H₅BrN₂O₂[1]
Molecular Weight 231.05 g/mol [3]217.03 g/mol [1]
Crystal System Not DeterminedOrthorhombic[1]
Space Group Not DeterminedPna2₁[2]
Unit Cell Dimensions Not Determineda = 11.098 Å, b = 16.763 Å, c = 3.9540 Å[1]
Unit Cell Volume Not Determined735.6 ų[1]
Calculated Density Not DeterminedNot Reported
Molecules per Unit Cell (Z) Not Determined4[1]

Experimental Protocols

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound.[4][5] The following protocol outlines the key steps for the structural validation of 5-Bromo-2-methyl-3-nitroaniline.

1. Crystal Growth:

  • Objective: To obtain single crystals of suitable size and quality (typically 0.1-0.3 mm in all dimensions) with minimal defects.

  • Methodology: Slow evaporation of a saturated solution is a common technique.

    • Dissolve 5-Bromo-2-methyl-3-nitroaniline in a suitable solvent (e.g., ethanol, methanol, or acetone) at a slightly elevated temperature to ensure complete dissolution.

    • Filter the solution to remove any particulate matter.

    • Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.

2. Crystal Mounting and Data Collection:

  • Objective: To mount a single crystal on the diffractometer and collect diffraction data.

  • Methodology:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

    • The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

    • The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal while irradiating it with X-rays.[1]

    • The diffracted X-rays are collected as a series of diffraction patterns at different crystal orientations.

3. Structure Solution and Refinement:

  • Objective: To process the collected data to generate a three-dimensional electron density map and refine the atomic positions.

  • Methodology:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The structure is "solved" using direct methods or Patterson methods to obtain initial phases for the structure factors.

    • An initial model of the molecule is built into the resulting electron density map.

    • The model is "refined" by adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed using parameters like the R-factor.[2]

Alternative Spectroscopic Validation Methods

In conjunction with, or in the absence of, crystallographic data, a combination of spectroscopic techniques is essential for comprehensive structural elucidation.[6][7]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. For 5-Bromo-2-methyl-3-nitroaniline, one would expect distinct signals for the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns indicative of their relative positions.

  • ¹³C NMR: Reveals the number and electronic environment of the carbon atoms in the molecule.

2. Infrared (IR) Spectroscopy:

  • Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. Key expected absorptions for 5-Bromo-2-methyl-3-nitroaniline would include N-H stretching vibrations for the amine group, symmetric and asymmetric stretching of the nitro group, and C-H and C=C stretching of the aromatic ring.

3. Mass Spectrometry (MS):

  • Determines the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in confirming the structure. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum of 5-Bromo-2-methyl-3-nitroaniline.

Visualization of the Validation Workflow

The logical flow for the comprehensive structural validation of 5-Bromo-2-methyl-3-nitroaniline is depicted in the following diagram.

cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_scxrd SC-XRD Workflow cluster_analysis Data Analysis & Comparison synthesis Synthesis of 5-Bromo-2-methyl-3-nitroaniline purification Purification (e.g., Recrystallization) synthesis->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy crystal_growth Crystal Growth purification->crystal_growth data_analysis Spectroscopic Data Interpretation spectroscopy->data_analysis crystallography Single-Crystal X-ray Diffraction (SC-XRD) data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution cif_analysis Crystallographic Data Analysis structure_solution->cif_analysis final_validation Final Structure Validation data_analysis->final_validation comparison Comparison with Known Structures cif_analysis->comparison cif_analysis->final_validation comparison->final_validation

Caption: Logical workflow for the structural validation of 5-Bromo-2-methyl-3-nitroaniline.

References

Comparative

A Comparative Guide to the Reactivity of Aniline Derivatives in Electrophilic Bromination

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the reactivity of various aniline derivatives in electrophilic bromination reactions. Understanding the relat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of various aniline derivatives in electrophilic bromination reactions. Understanding the relative reactivity of these compounds is crucial for controlling reaction outcomes, optimizing yields, and designing synthetic routes in pharmaceutical and chemical research. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the underlying chemical principles.

Introduction to Electrophilic Bromination of Anilines

Aniline and its derivatives are highly important precursors in the synthesis of a wide array of organic compounds, including dyes, pharmaceuticals, and agrochemicals. A common and fundamental transformation of these molecules is electrophilic aromatic substitution, particularly bromination. The amino group (-NH₂) of aniline is a strong activating group, meaning it significantly increases the electron density of the aromatic ring, making it highly susceptible to attack by electrophiles like bromine.

This high reactivity, however, can be a double-edged sword. While it facilitates the reaction, it often leads to polysubstitution, yielding 2,4,6-tribromoaniline as the major product even without a catalyst.[1][2] For the selective synthesis of mono- or di-substituted products, a nuanced understanding of the factors influencing reactivity is essential. This guide will delve into these factors, providing a comparative analysis of different aniline derivatives.

Comparative Reactivity: Experimental Data

The reactivity of aniline derivatives in electrophilic bromination is profoundly influenced by the nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) enhance the reactivity by further increasing the electron density of the ring, while electron-withdrawing groups (EWGs) decrease it.

A kinetic study on the halogenation of aniline and its methylated derivatives provides a clear quantitative comparison of their reactivity. The order of reactivity was determined to be:

p-toluidine > o-toluidine > aniline [3][4]

This trend can be attributed to the electron-donating nature of the methyl group, which activates the benzene ring towards electrophilic attack. The para-position in p-toluidine allows for effective stabilization of the intermediate carbocation through resonance and inductive effects, making it the most reactive.

To control the high reactivity of the amino group, it is often converted to an amide, such as acetanilide. The acetyl group is less activating than the amino group because the lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group. This moderation in reactivity allows for selective monobromination, predominantly at the para position due to the steric hindrance of the acetyl group.[2]

Substrate Substituent Effect Relative Reactivity Trend Typical Product(s) with Br₂
p-ToluidineActivating (EDG)Highest2,6-dibromo-4-methylaniline
o-ToluidineActivating (EDG)High4,6-dibromo-2-methylaniline
AnilineActivatingModerate2,4,6-tribromoaniline[1]
AcetanilideModerately ActivatingLowp-bromoacetanilide[2]
p-ChloroanilineDeactivating (EWG)Lower2,6-dibromo-4-chloroaniline
p-NitroanilineStrongly Deactivating (EWG)Lowest2,6-dibromo-4-nitroaniline

Note: The relative reactivity trend is a qualitative representation based on established principles of electrophilic aromatic substitution. The typical products listed assume an excess of the brominating agent for the more reactive substrates.

Experimental Protocols

Detailed methodologies for key bromination experiments are provided below. These protocols can be adapted based on the specific aniline derivative and the desired outcome.

Protocol 1: Uncontrolled Bromination of Aniline

This protocol demonstrates the high reactivity of aniline, leading to polysubstitution.

Materials:

  • Aniline

  • Bromine water (aqueous solution of Br₂)

  • Glacial acetic acid

  • Beaker

  • Stirring rod

Procedure:

  • Dissolve a small amount of aniline in glacial acetic acid in a beaker.

  • Slowly add bromine water to the aniline solution while stirring.

  • A white precipitate of 2,4,6-tribromoaniline will form almost instantaneously.[1]

  • Filter the precipitate, wash with cold water, and dry.

Protocol 2: Controlled Monobromination of Aniline via Acetanilide

This two-step protocol illustrates the moderation of reactivity by converting the amino group to an amide.

Step 1: Synthesis of Acetanilide

  • In a fume hood, add 5.0 mL of aniline to a 125 mL Erlenmeyer flask.

  • Add 10 mL of acetic anhydride to the flask.

  • Swirl the flask gently to mix the reactants. The reaction is exothermic.

  • After the initial reaction subsides, heat the flask gently on a hot plate for about 10 minutes to complete the reaction.

  • Allow the flask to cool to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the acetanilide crystals by vacuum filtration and wash with cold water.

Step 2: Bromination of Acetanilide

  • Dissolve 1.0 g of the synthesized acetanilide in 10 mL of glacial acetic acid in a 50 mL Erlenmeyer flask.

  • In a separate container, prepare a solution of 0.4 mL of bromine in 5 mL of glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred acetanilide solution.

  • Continue stirring for 15 minutes at room temperature. A precipitate of p-bromoacetanilide will form.

  • Pour the reaction mixture into 50 mL of cold water to fully precipitate the product.

  • Collect the p-bromoacetanilide crystals by vacuum filtration and wash with cold water.

Visualizing the Reaction Mechanisms and Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway of electrophilic bromination and a typical experimental workflow for controlled bromination.

Electrophilic_Bromination_Mechanism Mechanism of Electrophilic Bromination of Aniline Aniline Aniline (C₆H₅NH₂) Intermediate Arenium Ion Intermediate Aniline->Intermediate Electrophilic Attack Br2 Bromine (Br₂) Br2->Intermediate Product Brominated Aniline Intermediate->Product Deprotonation HBr HBr Intermediate->HBr

Caption: Mechanism of electrophilic bromination of aniline.

Controlled_Bromination_Workflow Workflow for Controlled Monobromination cluster_protection Protection cluster_bromination Bromination cluster_deprotection Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation Acetanilide_br Acetanilide p_Bromoacetanilide p-Bromoacetanilide Acetanilide_br->p_Bromoacetanilide Bromination p_Bromoacetanilide_dep p-Bromoacetanilide p_Bromoaniline p-Bromoaniline p_Bromoacetanilide_dep->p_Bromoaniline Hydrolysis

Caption: Workflow for controlled monobromination of aniline.

Conclusion

The reactivity of aniline derivatives in electrophilic bromination is a well-established principle in organic chemistry, governed by the electronic effects of substituents on the aromatic ring. While aniline itself is highly reactive, leading to polysubstitution, this reactivity can be effectively modulated by converting the amino group into an amide. This allows for greater control over the reaction and the selective synthesis of desired products. The provided experimental data and protocols offer a practical framework for researchers to approach the bromination of aniline derivatives in their synthetic endeavors. Further quantitative kinetic studies on a broader range of derivatives would provide a more comprehensive understanding and predictive power for these important reactions.

References

Validation

Evaluating the Purity of Synthesized 5-Bromo-2-methyl-3-nitroaniline: A Comparative Guide to Analytical Techniques

For Researchers, Scientists, and Drug Development Professionals The rigorous assessment of purity for newly synthesized compounds is a cornerstone of chemical research and drug development. For a compound such as 5-Bromo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for newly synthesized compounds is a cornerstone of chemical research and drug development. For a compound such as 5-Bromo-2-methyl-3-nitroaniline, a key intermediate in various synthetic pathways, confirming its purity is paramount to ensure the reliability of subsequent reactions and the safety of final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for evaluating the purity of synthesized 5-Bromo-2-methyl-3-nitroaniline, complete with detailed experimental protocols and supporting data.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a primary method for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[1] However, a multi-faceted approach utilizing alternative techniques can provide a more complete purity profile. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile impurities, while quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a direct measure of purity without the need for a specific reference standard of the main component.[2][3]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Quantification based on the integral of a specific nucleus's signal relative to a certified internal standard.
Primary Use Quantification of the main component and non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Absolute purity determination without a reference standard of the analyte.
Sample Preparation Simple dissolution in a suitable solvent.[3]Dissolution in a volatile solvent; derivatization may be required for non-volatile compounds.[4]Precise weighing and dissolution with a certified internal standard.
Resolution Excellent for a wide range of compounds, including isomers.[1]High for volatile compounds.Not a separation technique; relies on distinct resonance signals.
Sensitivity High, typically in the µg/mL to ng/mL range.Very high, especially in selected ion monitoring (SIM) mode.Generally lower than chromatographic methods.
Advantages Robust, versatile, and widely available.Provides structural information for impurity identification.High precision and accuracy; direct measurement.
Limitations Requires a reference standard for each impurity for accurate quantification.Not suitable for non-volatile or thermally labile compounds.Requires a soluble sample and a suitable internal standard; higher initial instrument cost.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is designed for the routine purity assessment of 5-Bromo-2-methyl-3-nitroaniline.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[4][5]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[6]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 5-Bromo-2-methyl-3-nitroaniline.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the detection of volatile impurities that may be present in the synthesized product.

Chromatographic and Spectrometric Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-450.

Sample Preparation:

  • Accurately weigh approximately 5 mg of the sample.

  • Dissolve in 1 mL of methanol.

  • Inject 1 µL of the solution.

Quantitative NMR (qNMR) Method

This method provides a direct measurement of the purity of the synthesized compound.

Spectroscopic Conditions:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: DMSO-d6.

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Program: A standard quantitative ¹H NMR experiment with a sufficient relaxation delay (e.g., 5 times the longest T1).

  • Number of Scans: 16 or higher for good signal-to-noise.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the 5-Bromo-2-methyl-3-nitroaniline sample.

  • Accurately weigh approximately 10 mg of the maleic acid internal standard.

  • Dissolve both in a known volume of DMSO-d6 in an NMR tube.

  • Acquire the ¹H NMR spectrum.

Data Presentation

The following table summarizes hypothetical but realistic data for the purity assessment of a synthesized batch of 5-Bromo-2-methyl-3-nitroaniline using the described methods.

Analytical Method Purity of 5-Bromo-2-methyl-3-nitroaniline (%) Major Impurity Detected Impurity Content (%)
HPLC 98.55-Bromo-2-methyl-x-nitroaniline (isomer)1.2
GC-MS Not determined2-Methyl-3-nitroaniline (starting material)0.3
qNMR 98.2Not applicableNot applicable

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC-based purity evaluation of 5-Bromo-2-methyl-3-nitroaniline.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC experimental workflow for purity analysis.

Conclusion

For the comprehensive purity assessment of synthesized 5-Bromo-2-methyl-3-nitroaniline, a validated HPLC method serves as a robust primary technique for quantification of the main component and non-volatile impurities. The use of orthogonal methods such as GC-MS for volatile impurities and qNMR for absolute purity determination provides a more complete and reliable characterization of the synthesized material. This multi-technique approach is crucial for ensuring the quality and consistency of chemical intermediates in research and development.

References

Comparative

A Comparative Cost-Benefit Analysis of Synthetic Pathways to 5-Bromo-2-methyl-3-nitroaniline

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of novel intermediates is a critical aspect of the discovery pipeline. 5-Bromo-2-methyl-3-nitroaniline is a valuable...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of novel intermediates is a critical aspect of the discovery pipeline. 5-Bromo-2-methyl-3-nitroaniline is a valuable substituted aniline derivative with potential applications as a building block in the synthesis of complex organic molecules. This guide provides a comparative cost-benefit analysis of three plausible synthetic pathways to this target molecule, offering insights into the potential yields, costs, and experimental considerations for each route.

The analysis considers three distinct synthetic strategies, each starting from a commercially available precursor:

  • Pathway 1: Direct bromination of 2-methyl-3-nitroaniline.

  • Pathway 2: Nitration of 3-bromo-2-methylaniline.

  • Pathway 3: A multi-step synthesis commencing with o-toluidine.

Each pathway is evaluated based on the estimated cost of starting materials, the number of synthetic steps, and the projected overall yield. The experimental protocols provided are based on established methodologies for analogous transformations and are intended to serve as a practical guide for laboratory synthesis.

Data Presentation: A Head-to-Head Comparison

ParameterPathway 1: Bromination of 2-methyl-3-nitroanilinePathway 2: Nitration of 3-bromo-2-methylanilinePathway 3: Multi-step from o-toluidine
Starting Material 2-methyl-3-nitroaniline3-bromo-2-methylanilineo-Toluidine
Starting Material Cost (per mole) ~$111.70 (for 152.15 g)~$118.80 (for 186.05 g)~$7.32 (for 107.15 g)
Key Reagents N-Bromosuccinimide (NBS)Nitric Acid, Sulfuric AcidAcetic Anhydride, Nitric Acid, Sulfuric Acid, N-Bromosuccinimide, HCl
Number of Steps 114
Estimated Yield of Desired Isomer 30-50% (estimated)40-60% (estimated)~15-25% (overall estimate)
Estimated Final Product Cost per Gram ~$1.50 - $2.50~$1.20 - $1.80~$2.00 - $3.30
Advantages Shortest route (1 step)Potentially higher regioselectivity and yieldInexpensive starting material
Disadvantages Potential for mixture of isomers, moderate yield of desired productPotential for mixture of isomersLongest route (4 steps), low overall yield, multiple purification steps

Experimental Protocols

The following are detailed experimental protocols for the key transformations in each proposed synthetic pathway.

Pathway 1: Bromination of 2-methyl-3-nitroaniline

Objective: To synthesize 5-Bromo-2-methyl-3-nitroaniline by the direct bromination of 2-methyl-3-nitroaniline. The regioselectivity of this reaction is critical and is influenced by the solvent. Apolar solvents are expected to favor ortho-bromination to the amino group.

Materials:

  • 2-methyl-3-nitroaniline

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl4) or other apolar solvent

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask protected from light, dissolve 2-methyl-3-nitroaniline (1 equivalent) in the chosen apolar solvent (e.g., CCl4).

  • Add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 5-Bromo-2-methyl-3-nitroaniline isomer.

Pathway 2: Nitration of 3-bromo-2-methylaniline

Objective: To synthesize 5-Bromo-2-methyl-3-nitroaniline by the nitration of 3-bromo-2-methylaniline. The directing effects of the amino, bromo, and methyl groups will determine the regioselectivity of the nitration.

Materials:

  • 3-bromo-2-methylaniline

  • Concentrated Sulfuric Acid (H2SO4)

  • Concentrated Nitric Acid (HNO3)

  • Ice

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flask cooled in an ice-salt bath, slowly add 3-bromo-2-methylaniline (1 equivalent) to concentrated sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1 equivalent) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the aniline derivative, keeping the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at low temperature for a designated time, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to isolate 5-Bromo-2-methyl-3-nitroaniline.

Pathway 3: Multi-step Synthesis from o-Toluidine

This pathway involves four main steps: acetylation of the amino group, nitration, bromination, and subsequent deprotection.

Step 3a: Acetylation of o-Toluidine

  • To o-toluidine (1 equivalent) in a round-bottom flask, add acetic anhydride (1.1 equivalents).

  • Heat the mixture under reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into cold water to precipitate N-acetyl-o-toluidine.

  • Filter the solid, wash with water, and dry. A high yield is expected for this step.

Step 3b: Nitration of N-acetyl-o-toluidine

  • Suspend the dried N-acetyl-o-toluidine (1 equivalent) in concentrated sulfuric acid and cool the mixture in an ice bath.

  • Slowly add a mixture of concentrated nitric acid (1 equivalent) and concentrated sulfuric acid dropwise, maintaining a low temperature.

  • After the addition, stir the mixture for an appropriate time and then pour it onto crushed ice.

  • Filter the precipitated nitroacetanilide isomers, wash with cold water, and dry. This will be a mixture of isomers, with the 3-nitro and 5-nitro derivatives being the main products.

Step 3c: Bromination of the Nitro-N-acetyl-o-toluidine Mixture

  • Dissolve the mixture of nitro-N-acetyl-o-toluidine isomers in a suitable solvent.

  • Add N-Bromosuccinimide (1 equivalent) and a radical initiator (e.g., AIBN) if benzylic bromination is to be avoided, or perform the reaction in the dark.

  • Monitor the reaction by TLC.

  • Work up the reaction as described in Pathway 1 to obtain a mixture of brominated nitro-N-acetyl-o-toluidine isomers.

Step 3d: Hydrolysis of the Brominated Nitro-N-acetyl-o-toluidine

  • Reflux the mixture of brominated nitro-N-acetyl-o-toluidine isomers with aqueous hydrochloric acid.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the solution and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the mixture of bromo-nitro-o-toluidine isomers.

  • Filter the product, wash with water, and dry.

  • Isolate the desired 5-Bromo-2-methyl-3-nitroaniline from the isomeric mixture using column chromatography.

Visualization of the Cost-Benefit Analysis Workflow

The following diagram illustrates the logical workflow for the cost-benefit analysis of the different synthetic pathways.

CostBenefitAnalysis cluster_pathways Synthetic Pathways cluster_analysis Analysis Criteria cluster_decision Decision Matrix P1 Pathway 1: Bromination Cost Starting Material Cost P1->Cost Steps Number of Synthetic Steps P1->Steps Yield Estimated Overall Yield P1->Yield Purity Product Purity & Separation Effort P1->Purity P2 Pathway 2: Nitration P2->Cost P2->Steps P2->Yield P2->Purity P3 Pathway 3: Multi-step P3->Cost P3->Steps P3->Yield P3->Purity Decision Optimal Pathway Cost->Decision Steps->Decision Yield->Decision Purity->Decision

Validation

characterization and validation of novel compounds derived from 5-Bromo-2-methyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of newly synthesized compounds derived from the versatile starting material, 5-Bromo-2-methyl-3-nitroaniline. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of newly synthesized compounds derived from the versatile starting material, 5-Bromo-2-methyl-3-nitroaniline. The following sections detail the characterization and validation of these novel entities, offering objective comparisons of their performance with supporting experimental data. Nitro compounds are recognized for a wide spectrum of biological activities, including antimicrobial and antineoplastic effects, making their derivatives promising candidates for further investigation.[1][2][3]

Compound Characterization and Comparative Data

The functionalization of 5-Bromo-2-methyl-3-nitroaniline can lead to a diverse range of novel compounds with potentially enhanced biological activities. The nitro group, in particular, is a key pharmacophore that can be involved in bioreductive activation, especially in hypoxic environments such as solid tumors.[4] The strategic placement of bromo, methyl, and nitro groups on the aniline ring provides multiple sites for chemical modification, influencing the physicochemical and biological properties of the resulting derivatives.

Below is a summary of the physicochemical and in vitro biological data for two novel hypothetical derivatives, Compound A and Compound B , compared to the parent molecule.

Table 1: Physicochemical Properties

Property5-Bromo-2-methyl-3-nitroaniline (Parent)Compound ACompound B
Molecular Formula C7H7BrN2O2[5][6][7]C14H12BrN3O3C15H14BrN3O2
Molecular Weight ( g/mol ) 231.05[5][7]350.18364.22
LogP 2.1 (Predicted)[6]3.54.1
Aqueous Solubility (µg/mL) LowVery LowInsoluble
Purity (%) >97[7]>98>99

Table 2: In Vitro Biological Activity

AssayCompound A (IC50/MIC in µM)Compound B (IC50/MIC in µM)Doxorubicin (IC50 in µM)Ciprofloxacin (MIC in µM)
Cytotoxicity (MCF-7) 15.28.50.9-
Cytotoxicity (A549) 21.812.31.2-
Antimicrobial (S. aureus) 32> 100-1
Antimicrobial (E. coli) 64> 100-0.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

General Synthesis of Novel Derivatives (Exemplified by Compound A)

A common synthetic route for derivatizing nitroanilines involves N-acylation or Suzuki coupling. For Compound A, an N-acylation protocol is described:

  • Reaction Setup: To a solution of 5-Bromo-2-methyl-3-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, triethylamine (1.5 eq) is added. The mixture is cooled to 0°C.

  • Acylation: 4-Nitrobenzoyl chloride (1.1 eq) dissolved in anhydrous DCM is added dropwise over 30 minutes.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (Compound A, Compound B) and a positive control (Doxorubicin) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in Mueller-Hinton Broth (MHB) to achieve a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Test compounds are serially diluted in MHB in a 96-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacterial suspension without compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations: Pathways and Workflows

The following diagrams illustrate a potential mechanism of action for nitroaromatic compounds and a general workflow for their characterization and validation.

G cluster_0 Cellular Environment Nitro_Compound Nitroaromatic Compound Reductases Nitroreductases Nitro_Compound->Reductases Bioreductive Activation ROS Reactive Oxygen Species (ROS) Reductases->ROS DNA_Damage DNA Damage ROS->DNA_Damage Protein_Damage Protein Damage ROS->Protein_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Protein_Damage->Apoptosis

Caption: Potential mechanism of action for nitroaromatic compounds.

G cluster_workflow Experimental Workflow Start Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Start->Purification Screening In Vitro Screening (Cytotoxicity, Antimicrobial) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Start Inactive Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active In_Vivo In Vivo Studies Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: General workflow for compound characterization and validation.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 5-Bromo-2-methyl-3-nitroaniline: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a co...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for 5-Bromo-2-methyl-3-nitroaniline, a compound frequently used in synthetic chemistry.

This guide outlines the necessary personal protective equipment (PPE), step-by-step disposal instructions, and immediate actions to take in the event of an accidental spill.

Key Safety and Disposal Information

The following table summarizes critical safety and disposal information derived from safety data sheets (SDSs). It is imperative to consult the specific SDS for the product you are using and to adhere to all local, state, and federal regulations.

CategoryInformationCitation
Hazard Statements Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Very toxic to aquatic life with long-lasting effects.[1][2][3][4]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection (safety glasses with side-shields or goggles), and face protection. Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2][5]
Storage Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store it locked up.[1][2][3]
Disposal Dispose of contents and container to an approved waste disposal plant or an authorized hazardous or special waste collection point. Do not allow the product to enter drains. Avoid release to the environment.[1][2][3][6][7]

Step-by-Step Disposal Protocol

The disposal of 5-Bromo-2-methyl-3-nitroaniline must be handled by a licensed and approved waste disposal company. The following steps provide a general workflow for preparing the chemical waste for collection.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the chemical, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.

  • Work in a well-ventilated area, such as a chemical fume hood.[1][2]

  • Have a designated, labeled, and sealed waste container ready. The container must be compatible with the chemical.

2. Waste Collection:

  • Solid Waste: Carefully transfer the solid 5-Bromo-2-methyl-3-nitroaniline into the designated hazardous waste container. Avoid creating dust. If dust is generated, use dry clean-up procedures.[1]

  • Contaminated Materials: Any materials that have come into contact with 5-Bromo-2-methyl-3-nitroaniline, such as weighing paper, gloves, and paper towels, should also be placed in the same hazardous waste container.

  • Solutions: If the waste is in a solution, do not mix it with other incompatible waste streams. The solvent will dictate the appropriate waste category.

3. Labeling and Storage:

  • Securely seal the waste container.

  • Clearly label the container with "Hazardous Waste" and the full chemical name: "5-Bromo-2-methyl-3-nitroaniline". Also, include the approximate quantity and date.

  • Store the sealed container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup by a certified waste disposal service.[1][2][3]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

  • Provide the waste disposal service with the SDS for 5-Bromo-2-methyl-3-nitroaniline.

Emergency Procedures: Accidental Spills

In the event of an accidental spill, immediate and appropriate action is crucial to mitigate risks.

1. Evacuate and Alert:

  • Alert personnel in the immediate area of the spill.

  • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.

2. Control and Contain:

  • For small, manageable spills, and only if you are trained to do so, proceed with cleanup.

  • Prevent the spill from spreading and from entering drains or water courses.[1]

3. Cleanup:

  • Wear the appropriate PPE.

  • For solid spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum the material and place it in a labeled, sealed container for disposal.[1][2][6][7]

  • After the bulk of the material has been collected, decontaminate the area with an appropriate solvent (consult your institution's safety protocols) and then wash the area with soap and water.

  • Place all cleanup materials into the hazardous waste container.

4. First Aid:

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6][8]

  • If on skin: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][6][8]

  • If in eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7][8]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[2][3][6][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5-Bromo-2-methyl-3-nitroaniline.

start Start: 5-Bromo-2-methyl-3-nitroaniline Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Use Designated Hazardous Waste Container ppe->container collect_solid Step 3a: Carefully Transfer Solid Waste (Avoid Dust) container->collect_solid collect_contaminated Step 3b: Add Contaminated Materials (Gloves, etc.) collect_solid->collect_contaminated seal_label Step 4: Securely Seal and Label Container collect_contaminated->seal_label storage Step 5: Store in Secure Secondary Containment seal_label->storage disposal_service Step 6: Arrange Pickup by Licensed Waste Disposal Service storage->disposal_service end End: Proper Disposal Complete disposal_service->end

Caption: Disposal workflow for 5-Bromo-2-methyl-3-nitroaniline.

References

Handling

Personal protective equipment for handling 5-Bromo-2-methyl-3-nitroaniline

Essential Safety and Handling Guide for 5-Bromo-2-methyl-3-nitroaniline For Researchers, Scientists, and Drug Development Professionals This guide provides immediate and essential safety protocols, operational procedures...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromo-2-methyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Bromo-2-methyl-3-nitroaniline. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Classification

5-Bromo-2-methyl-3-nitroaniline is classified as a hazardous substance. Key hazard statements include:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Causes skin and serious eye irritation.[1][3]

  • May cause respiratory irritation.[3][4]

  • May cause an allergic skin reaction.[3]

  • Very toxic to aquatic life with long-lasting effects.[3]

Hazard Classification Category
Acute Toxicity, OralCategory 4[2][4]
Acute Toxicity, DermalCategory 4[2][4]
Acute Toxicity, InhalationCategory 4[2][4]
Skin Corrosion/IrritationCategory 2[2][4]
Serious Eye Damage/Eye IrritationCategory 2A[2]
Skin SensitizationCategory 1[3]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[4]
Hazardous to the Aquatic Environment, long-termCategory 1[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling 5-Bromo-2-methyl-3-nitroaniline.

Protection Type Specific Requirements Rationale
Eye and Face Protection Wear tightly fitting safety goggles or a face shield.To prevent eye contact which can cause serious irritation.[3][5]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile), a full-length lab coat, long pants, and closed-toe shoes.To prevent skin contact, which can be harmful and cause irritation or an allergic reaction.[3][6]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for spill cleanup, use a NIOSH/MSHA approved respirator.To avoid inhalation of dust or fumes, which can cause respiratory irritation and are harmful.[3][7]

Operational and Handling Plan

Engineering Controls:

  • All work with 5-Bromo-2-methyl-3-nitroaniline must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]

  • An eyewash station and safety shower must be readily accessible.[6]

Handling Procedures:

  • Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary PPE is available and in good condition.[6]

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid material within a chemical fume hood to minimize inhalation exposure.[8]

    • Use the smallest amount of the chemical necessary for the procedure.

  • During Use:

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[3]

    • Do not eat, drink, or smoke in the handling area.[3]

    • Keep the container tightly closed when not in use.[3]

  • After Handling:

    • Wash hands thoroughly with soap and water after handling.[3]

    • Decontaminate all work surfaces and equipment after use.

    • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[3]

Emergency Procedures

Exposure Scenario First-Aid Measures
In case of eye contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[4]
In case of skin contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[4]
If inhaled Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[4]
If swallowed Do NOT induce vomiting. Call a physician or poison control center immediately.[4]
In case of a spill Evacuate the area. Wear appropriate PPE. For dry spills, use a dry clean-up procedure and avoid generating dust. Collect the material in a sealed, labeled container for disposal. For wet spills, contain the spillage and collect it with an inert absorbent material. Prevent the spill from entering drains or waterways.[3]

Storage and Disposal Plan

Storage:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed and store in the original container.[3]

  • Store locked up and away from incompatible materials such as strong oxidizing agents and acids.[3][6]

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.[3]

  • Waste material should be placed in a labeled, sealed container.[3]

  • Do not dispose of down the drain or into the environment.[3] Contact a licensed professional waste disposal service.

Workflow for Safe Handling of 5-Bromo-2-methyl-3-nitroaniline

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_storage Storage cluster_emergency Emergency Response A Review SDS and SOPs B Verify Fume Hood Operation A->B C Don Appropriate PPE (Goggles, Lab Coat, Gloves) B->C D Transfer Required Amount to a Labeled, Sealed Container C->D Proceed to Handling E Perform Experimental Work D->E F Close Primary Container E->F G Decontaminate Work Area and Equipment F->G Proceed to Cleanup K Store in Cool, Dry, Well-Ventilated, Locked Area F->K Return to Storage H Dispose of Waste in Labeled, Sealed Container G->H I Remove PPE H->I J Wash Hands Thoroughly I->J L Spill or Exposure Occurs M Follow Emergency Procedures (Evacuate, First Aid, Notify Supervisor) L->M

Caption: Workflow for the safe handling of 5-Bromo-2-methyl-3-nitroaniline.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-methyl-3-nitroaniline
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methyl-3-nitroaniline
© Copyright 2026 BenchChem. All Rights Reserved.